Product packaging for 1-methyl-1H-pyrrole-2-carbohydrazide(Cat. No.:CAS No. 113398-02-0)

1-methyl-1H-pyrrole-2-carbohydrazide

Cat. No.: B054703
CAS No.: 113398-02-0
M. Wt: 139.16 g/mol
InChI Key: JPZLSTHDNAMYND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-methyl-1H-pyrrole-2-carbohydrazide is a versatile and high-value heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its core structure incorporates a pyrrole ring, a privileged scaffold in pharmaceuticals, functionalized with a carbohydrazide group. This unique molecular architecture makes it a critical precursor for the synthesis of a wide array of nitrogen-containing heterocycles, including pyrazoles, oxadiazoles, and other fused ring systems, often accessed via cyclocondensation reactions with various diketones, aldehydes, and other electrophiles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3O B054703 1-methyl-1H-pyrrole-2-carbohydrazide CAS No. 113398-02-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylpyrrole-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-9-4-2-3-5(9)6(10)8-7/h2-4H,7H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZLSTHDNAMYND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377052
Record name 1-methyl-1H-pyrrole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113398-02-0
Record name 1-methyl-1H-pyrrole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-methyl-1H-pyrrole-2-carbohydrazide CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-methyl-1H-pyrrole-2-carbohydrazide

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. The document details its chemical identity, physicochemical properties, a validated synthesis protocol, and its applications as a versatile chemical intermediate for the development of novel bioactive molecules. Safety and handling protocols are also discussed to ensure proper laboratory practice. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound is a derivative of pyrrole, a five-membered aromatic heterocycle. The presence of the N-methyl group distinguishes it from its parent compound, 1H-pyrrole-2-carbohydrazide, influencing its solubility and reactivity. The carbohydrazide functional group (-CONHNH₂) is a key feature, serving as a versatile handle for further chemical modifications.

Table 1: Chemical Identifiers for this compound

Identifier Value Source
CAS Number 113398-02-0
Molecular Formula C₆H₉N₃O [1]
Molecular Weight 139.16 g/mol
IUPAC Name 1-methylpyrrole-2-carbohydrazide [2]
Canonical SMILES CN1C=CC=C1C(=O)NN [1]
InChI Key JPZLSTHDNAMYND-UHFFFAOYSA-N [2]

| MDL Number | MFCD00141854 | |

Table 2: Physicochemical Properties

Property Value Source
Physical Form Solid
Predicted XlogP -0.5 [1]
Storage Class 11 (Combustible Solids)
Water Solubility Predicted to be soluble N/A

| Flash Point | Not applicable | |

Synthesis and Characterization

The synthesis of pyrrole-based carbohydrazides is a well-established process in organic chemistry. The most common and efficient method involves the hydrazinolysis of a corresponding pyrrole-2-carboxylate ester. This reaction is a nucleophilic acyl substitution where hydrazine acts as the nucleophile, displacing the alkoxy group of the ester.

General Synthesis Protocol

The preparation of this compound is typically achieved by reacting methyl 1-methyl-1H-pyrrole-2-carboxylate with hydrazine hydrate. The choice of the methyl or ethyl ester precursor is critical; these are themselves valuable intermediates in organic synthesis.[3] The reaction proceeds via nucleophilic attack of the hydrazine on the ester carbonyl, followed by the elimination of methanol or ethanol.

Experimental Protocol: Synthesis of this compound

  • Reagent Preparation: In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add methyl 1-methyl-1H-pyrrole-2-carboxylate (1 equivalent).

  • Solvent Addition: Add a suitable alcohol solvent, such as ethanol, to dissolve the ester.

  • Hydrazine Addition: Add an excess of hydrazine hydrate (e.g., 3-5 equivalents) to the solution. The excess hydrazine drives the reaction to completion.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 15 minutes to several hours.[4] The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the mixture to room temperature. The product, being a solid, will often precipitate out of the solution.

  • Purification: Filter the resulting solid and wash with a cold, non-polar solvent like diethyl ether to remove any unreacted starting material or soluble impurities.[5]

  • Drying: Dry the purified product under vacuum to yield this compound as a solid.

G cluster_workflow Synthesis Workflow start Methyl 1-methyl-1H-pyrrole-2-carboxylate process Reflux in Ethanol start->process reagent Hydrazine Hydrate (N₂H₄·H₂O) reagent->process product This compound process->product

Caption: Synthesis of this compound.

Spectroscopic Characterization

The structure of the synthesized compound can be confirmed using standard spectroscopic techniques.

  • FTIR Spectroscopy: The Infrared (IR) spectrum is expected to show characteristic absorption bands for N-H stretching vibrations from the hydrazide group (around 3200-3400 cm⁻¹), a C=O (amide I) stretching vibration (around 1630-1680 cm⁻¹), and N-H bending (amide II) around 1520-1600 cm⁻¹.[4][6]

  • ¹H-NMR Spectroscopy: The proton NMR spectrum would provide definitive structural confirmation. Expected signals include a singlet for the N-CH₃ protons, distinct signals for the three protons on the pyrrole ring, and broad signals for the -NH and -NH₂ protons of the hydrazide group, which are exchangeable with D₂O.[6][7]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]+ corresponding to its molecular weight (139.16).[1]

Applications in Research and Drug Development

The primary significance of this compound lies in its role as a key building block for synthesizing more complex molecules with potential biological activity.[8] The carbohydrazide moiety is readily functionalized.

Intermediate for Hydrazone Synthesis

Carbohydrazides are precursors to hydrazones, a class of compounds known for a wide range of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[6][8] this compound can be condensed with various aldehydes and ketones to produce a library of N-acylhydrazone derivatives.[4][6] This reaction is typically catalyzed by a few drops of acid.

The pyrrole nucleus itself is a common scaffold in many biologically active compounds and approved drugs, making its derivatives attractive targets for drug discovery.[3][5]

G cluster_logic Role as a Chemical Intermediate start 1-methyl-1H-pyrrole- 2-carbohydrazide product Pyrrole-based Hydrazone Derivatives start->product reagent Aldehydes / Ketones (R-CHO / R-CO-R') reagent->product Condensation (Acid Catalyst) application Bioactive Molecule (e.g., Antimicrobial, Anticancer) product->application

Caption: Role as an intermediate for bioactive hydrazones.

Precursor for Other Heterocycles

The hydrazide functional group can also participate in cyclization reactions to form other heterocyclic systems, such as pyrazoles, triazines, and oxadiazoles, further expanding its utility in medicinal chemistry.[9]

Safety and Handling

While a specific, comprehensive safety data sheet for this compound is not widely available, data from analogous compounds like 1H-pyrrole-2-carbohydrazide and its derivatives provide essential guidance for safe handling.[10][11][12]

  • General Precautions: Handle in a well-ventilated area or fume hood to avoid inhalation of dust.[10][13] Avoid contact with skin, eyes, and clothing.[13]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[10][12] For operations that may generate dust, respiratory protection may be necessary.[14]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[10][12]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[10][13]

    • Inhalation: Remove the person to fresh air and keep comfortable for breathing.[10][12]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][13] Keep away from incompatible substances.

Conclusion

This compound (CAS No. 113398-02-0) is a valuable and versatile heterocyclic intermediate. Its straightforward synthesis from the corresponding ester and the high reactivity of its carbohydrazide functional group make it a crucial starting material for the synthesis of diverse hydrazone derivatives and other heterocyclic systems. These resulting compounds are of significant interest in drug discovery, particularly in the search for new antimicrobial and anticancer agents. Adherence to standard safety protocols is essential when handling this compound in a laboratory setting.

References

A Technical Guide to the Solubility of 1-Methyl-1H-pyrrole-2-carbohydrazide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: The solubility of active pharmaceutical ingredients (APIs) and key intermediates in organic solvents is a critical parameter in drug development, influencing everything from reaction kinetics in synthesis to purification, formulation, and bioavailability.[1][2] This guide provides a comprehensive technical overview of the solubility characteristics of 1-methyl-1H-pyrrole-2-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry. Due to a lack of extensive published quantitative data for this specific molecule, this document integrates a theoretical analysis based on physicochemical properties with a detailed, actionable protocol for its experimental determination. We present a robust methodology, grounded in the widely accepted shake-flask technique, coupled with HPLC-based quantification, to empower researchers in obtaining reliable and reproducible solubility data.[1][3][4]

Introduction: The Critical Role of Organic Solvent Solubility

Pyrrole and its derivatives are ubiquitous heterocyclic structures in medicinal chemistry, known to exhibit a wide range of biological activities, including antibacterial, antitumor, and anti-inflammatory properties.[5] this compound combines the pyrrole scaffold with a hydrazide functional group, creating a molecule with significant potential for forming hydrogen bonds and participating in various intermolecular interactions. Understanding its solubility in different organic solvents is paramount for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, work-up, and purification (e.g., crystallization).

  • Formulation Science: Developing stable and effective drug delivery systems, particularly for poorly water-soluble compounds.[6]

  • Preclinical Studies: Preparing stock solutions for in vitro and in vivo assays, where poor solubility can lead to unreliable results.[1][2]

This guide serves as a predictive framework and a practical laboratory manual for scientists and drug development professionals.

Theoretical Assessment and Solubility Prediction

A molecule's solubility is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.[7][8] By examining the structure of this compound, we can predict its behavior.

2.1. Physicochemical Properties

A summary of the key physicochemical properties for this compound (CAS: 113398-02-0) is provided below.

PropertyValueSource
Molecular FormulaC₆H₉N₃O[9][10]
Molecular Weight139.16 g/mol [10]
Predicted XlogP-0.5[9]
Hydrogen Bond Donors2 (from -NHNH₂)Calculated
Hydrogen Bond Acceptors2 (from C=O and pyrrole N)Calculated

The negative XlogP value suggests a hydrophilic character, indicating a preference for polar environments over nonpolar ones.[9] The presence of multiple hydrogen bond donors and acceptors is the most dominant feature, suggesting strong interactions with protic and polar apathetic solvents.

2.2. Predicted Solubility in Solvent Classes

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): High solubility is expected. These solvents can engage in hydrogen bonding with both the carbonyl oxygen and the hydrazide protons of the solute, effectively solvating the molecule.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): Good to moderate solubility is predicted. These solvents can act as hydrogen bond acceptors for the hydrazide's N-H groups. While they lack donor capabilities, their high polarity will facilitate dipole-dipole interactions.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): Poor solubility is anticipated. The significant mismatch in polarity and the inability of these solvents to participate in hydrogen bonding will prevent effective solvation of the polar this compound molecule.

The following diagram illustrates the key intermolecular forces at play.

G cluster_solute This compound cluster_solvents Solvent Classes Solute Pyrrole-C(=O)NHNH₂ Protic Polar Protic (e.g., Methanol) Solute->Protic Strong H-Bonding (High Solubility) Aprotic Polar Aprotic (e.g., Acetone) Solute->Aprotic Dipole-Dipole Moderate H-Bonding (Good Solubility) Nonpolar Nonpolar (e.g., Hexane) Solute->Nonpolar Weak van der Waals (Poor Solubility)

Caption: Predicted solute-solvent interactions.

Experimental Determination of Thermodynamic Solubility

To obtain definitive quantitative data, an experimental approach is necessary. The isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility due to its reliability and simplicity.[11] This method involves generating a saturated solution by agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.[11][12]

3.1. Rationale for Method Selection

  • Thermodynamic Equilibrium: Unlike kinetic solubility assays which can be influenced by dissolution rate and supersaturation, the shake-flask method measures the true thermodynamic equilibrium, providing a stable and highly relevant value for process chemistry and formulation.[1][13]

  • Accuracy: When paired with a sensitive and specific analytical technique like High-Performance Liquid Chromatography (HPLC), this method provides highly accurate and reproducible concentration measurements.[4][14]

  • Standardization: The principles of this method are well-established and form the basis of regulatory guidelines, such as those from the OECD for aqueous solubility, which can be adapted for organic solvents.[15][16][17][18]

3.2. Experimental Workflow Diagram

The following diagram outlines the complete workflow for the shake-flask solubility determination.

G A 1. Preparation Weigh excess solid into vials. Add precise solvent volume. B 2. Equilibration Seal vials. Agitate in a shaker at constant temperature (e.g., 25°C) for 24-48 hours. A->B Incubate C 3. Phase Separation Allow solids to settle. Filter supernatant through a 0.22 or 0.45 µm syringe filter. B->C Isolate Saturated Solution D 4. Sample Dilution Dilute the clear filtrate with mobile phase to fall within the HPLC calibration range. C->D Prepare for Analysis E 5. HPLC Analysis Inject prepared sample and calibration standards onto a validated HPLC system. D->E Quantify F 6. Quantification Calculate concentration from the calibration curve. E->F Data Processing G 7. Final Calculation Multiply concentration by the dilution factor to get solubility (mg/mL or M). F->G Report Result

References

An In-Depth Technical Guide to 1-methyl-1H-pyrrole-2-carbohydrazide: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-1H-pyrrole-2-carbohydrazide is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its core structure, a pyrrole ring, is a prevalent motif in numerous biologically active natural products and synthetic pharmaceuticals.[1] The incorporation of a carbohydrazide functional group provides a versatile handle for the synthesis of a wide array of derivatives, such as hydrazones, which have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] This guide offers a comprehensive overview of the molecular structure, physicochemical properties, and a detailed protocol for the synthesis and characterization of this compound, intended to equip researchers with the foundational knowledge for its application in novel drug development.

Physicochemical Properties and Molecular Structure

The fundamental characteristics of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueSource
Molecular Formula C₆H₉N₃O[3]
Molecular Weight 139.16 g/mol [3]
CAS Number 113398-02-0[3]
Appearance Solid[3]
Melting Point 126-128°C[4]
SMILES Cn1cccc1C(=O)NN[3]
InChI Key JPZLSTHDNAMYND-UHFFFAOYSA-N[3]

The molecular structure of this compound consists of a five-membered aromatic pyrrole ring, N-methylated at position 1. A carbohydrazide group (-CONHNH₂) is attached to the second position of the pyrrole ring. This arrangement of functional groups imparts the molecule with its characteristic chemical reactivity and potential for biological interactions.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process, commencing with the esterification of 1-methyl-1H-pyrrole-2-carboxylic acid, followed by hydrazinolysis of the resulting ester. This synthetic pathway is reliable and scalable for laboratory purposes.

Synthetic Workflow

G A 1-methyl-1H-pyrrole-2-carboxylic acid B Methyl 1-methyl-1H-pyrrole-2-carboxylate A->B Esterification (CH3I, N-ethyl diisopropylamine, DMF) C This compound B->C Hydrazinolysis (Hydrazine hydrate)

References

The N-Methyl Group in Pyrrole Carbohydrazides: A Subtle Modification with Profound Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] When functionalized with a carbohydrazide moiety, it gives rise to a class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects.[3][4][5] Within this framework, the substitution on the pyrrole nitrogen is a critical determinant of the molecule's overall profile. The seemingly simple addition of a methyl group—transforming a hydrogen-bond-donating N-H moiety into a lipophilic N-CH3 group—can drastically alter a compound's physicochemical properties, pharmacokinetics, and pharmacodynamics. This guide provides an in-depth technical analysis of the biological significance of this N-methyl group, synthesizing data from structure-activity relationship (SAR) studies, mechanistic investigations, and pharmacokinetic profiling to offer a comprehensive perspective for drug development professionals.

Introduction: The Pyrrole Carbohydrazide Scaffold

Pyrrole carbohydrazides and their derivatives, particularly hydrazones, incorporate the –CO–NH–N= pharmacophore, which is associated with a wide array of biological activities.[3] The pyrrole ring itself is an electron-rich aromatic system, and its nitrogen atom plays a pivotal role. As a secondary amine (N-H), it can act as a hydrogen bond donor, a crucial interaction for receptor binding. Methylation of this nitrogen (N-CH3) ablates this capability, increases lipophilicity, and can introduce steric effects, fundamentally altering how the molecule interacts with its biological environment.[6][7] Understanding the consequences of this modification is paramount for the rational design of potent and selective therapeutic agents.

The Multifaceted Role of N-Methylation: A Double-Edged Sword

The decision to incorporate or remove an N-methyl group on the pyrrole ring is a critical step in lead optimization. This modification simultaneously impacts multiple molecular properties, often leading to a trade-off between potency, selectivity, and drug-like characteristics.

Impact on Physicochemical Properties and Pharmacokinetics

The introduction of an N-methyl group instigates a fundamental shift in the molecule's physicochemical nature.

  • Hydrogen Bonding and Lipophilicity: The most immediate effect is the removal of the N-H hydrogen bond donor. This can be detrimental if this interaction is essential for target binding. Conversely, by masking a polar N-H group, methylation increases lipophilicity (LogP). This can enhance membrane permeability and oral absorption, but excessive lipophilicity can also lead to poor solubility and increased off-target toxicity.[8][9]

  • Metabolic Stability: The N-H bond of a pyrrole can be a site for Phase II conjugation reactions, while adjacent methyl groups on the ring can be susceptible to cytochrome P450 (CYP)-mediated oxidation.[10] N-methylation can block conjugation at the nitrogen but may introduce a new site for N-dealkylation, another common metabolic pathway.[11] Therefore, its impact on metabolic stability is context-dependent and must be evaluated empirically. In a study on pyrrolone antimalarials, methyl groups on the pyrrole ring were identified as potential points of CYP-mediated metabolism.[10]

  • Cellular Permeability: The influence on permeability is complex. Studies on macrocycles containing a pyrrole unit have shown that while N-methylation of amide bonds within the macrocycle can improve passive permeability, N-methylation of the pyrrole ring itself may have a less beneficial or even detrimental effect.[8] This suggests that the specific location of methylation and its effect on the molecule's overall conformation and hydrogen bonding capacity are key.

Impact on Biological Activity: Structure-Activity Relationship (SAR) Insights

The biological consequences of N-methylation are highly dependent on the specific target and the binding mode of the compound class.

Case Study 1: Enzyme Inhibition Pyrrole carbohydrazide derivatives have been designed as inhibitors of various enzymes, including Enoyl-Acyl Carrier Protein Reductase (ENR) for antimycobacterial activity and Dihydrofolate Reductase (DHFR).[4][12] In many enzyme active sites, hydrogen bonding is a critical component of ligand binding.

  • Loss of Potency: In a study of pyrrolone antimalarials, methylation of a pyrrolone NH resulted in a greater than 100-fold reduction in potency, demonstrating the critical role of the N-H as a hydrogen bond donor for target engagement.[10]

  • Gain of Selectivity or Altered Profile: Conversely, if the N-H group is not involved in a key interaction or creates an unfavorable polar contact in a hydrophobic pocket, its methylation can improve potency. For instance, 2-acetyl-1-methylpyrrole was identified as a potent inhibitor of G6PD and 6PGD, enzymes in the pentose phosphate pathway.[13]

The diagram below illustrates the fundamental difference in binding potential between an N-H and an N-CH3 pyrrole.

cluster_0 Scenario A: N-H as H-Bond Donor cluster_1 Scenario B: N-CH3 Lacks H-Bond Donor Receptor Receptor Pocket (H-Bond Acceptor, e.g., C=O) NH_Pyrrole Pyrrole (N-H) NH_Pyrrole->Receptor Favorable H-Bond Receptor2 Receptor Pocket (H-Bond Acceptor, e.g., C=O) NMe_Pyrrole N-Methyl Pyrrole (N-CH3) NMe_Pyrrole->Receptor2 H-Bond Ablated

Caption: Loss of Hydrogen Bonding Capability upon N-methylation.

Case Study 2: Anticancer Activity Several pyrrole-based compounds are used as anticancer agents, including the multi-kinase inhibitor Sunitinib.[14][15] N-methylated pyrrole-imidazole polyamides have been developed as sequence-specific DNA alkylating agents, demonstrating that the N-methylpyrrole unit is compatible with potent anticancer activity.[16]

However, in a series of novel pyrrole hydrazones evaluated for antiproliferative activity against melanoma cells, the most active compound, 1C , possessed an N-H on the pyrrole ring of the hydrazone moiety.[3] This compound induced apoptosis and cell cycle arrest in the S phase. While this study did not directly compare it to an N-methyl analog, it suggests the N-H may be important for its mechanism of action.

Case Study 3: Antimicrobial Activity The pyrrole scaffold is a common feature in antimicrobials.[17][18]

  • Activity Dependent on Substitution: In the armeniaspirol family of antibiotics, SAR studies revealed that both the N-methyl and 9-chloro substituents on the pyrrole ring were crucial for antibacterial activity. Removal of the methyl group led to a decrease in potency.[17]

  • Broad-Spectrum Inhibition: The pyrrole derivative BM212, which features a 2-methyl and a 1,5-diaryl substitution pattern, showed potent bactericidal activity against multidrug-resistant and intramacrophagic Mycobacterium tuberculosis.[19] While the nitrogen itself is substituted with an aryl group, this highlights that a substituted nitrogen is a key feature of many active compounds.

The following diagram summarizes the divergent outcomes of N-methylation based on the therapeutic target.

SAR_Summary Start Pyrrole Carbohydrazide (N-H) N_Methylation N-Methylation Start->N_Methylation Introduce -CH3 Antimalarial Antimalarial Activity (Pyrrolones) N_Methylation->Antimalarial >100x DECREASE in Potency Antimicrobial Antimicrobial Activity (Armeniaspirols) N_Methylation->Antimicrobial INCREASE in Potency Permeability Membrane Permeability (Macrocycles) N_Methylation->Permeability Variable Effect; Can Decrease

Caption: Structure-Activity Relationship (SAR) summary of N-methylation.

Experimental Design and Protocols

To investigate the role of the N-methyl group, a paired-compound approach is essential. Both the N-H pyrrole carbohydrazide and its N-methylated analog must be synthesized and tested under identical conditions.

General Synthesis Workflow

The synthesis of these compounds typically involves a multi-step process, which can be adapted from established literature procedures.[3][4]

Synthesis_Workflow A Start: Pyrrole-2-carboxylate (N-H or N-CH3) B Step 1: Hydrazinolysis (Hydrazine Hydrate, Reflux) A->B C Intermediate: Pyrrole-2-carbohydrazide B->C D Step 2: Condensation (Substituted Aldehyde/Ketone, Glacial Acetic Acid) C->D E Final Product: Pyrrole Hydrazone Derivative D->E

Caption: General workflow for synthesis of pyrrole hydrazones.

Protocol 1: Synthesis of a Pyrrole Carbohydrazide [4]

  • Esterification (if starting from carboxylic acid): Dissolve the pyrrole-2-carboxylic acid in absolute methanol. Add concentrated sulfuric acid catalytically. Reflux the mixture for 4-6 hours. After cooling, pour the mixture into water and extract the resulting pyrrole methyl ester.

  • Hydrazinolysis: Place hydrazine hydrate (10 eq.) in a round-bottom flask fitted with a reflux condenser.

  • Add the pyrrole methyl carboxylate (1 eq.) dropwise to the hydrazine hydrate.

  • Heat the mixture under reflux for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture. The solid product that crystallizes out is filtered, washed with cold ethanol, and dried.

  • Recrystallize the crude product from ethanol to obtain pure pyrrole-2-carbohydrazide.

Note on N-methylation: N-methylpyrrole-2-carboxylate can be used as the starting material. If starting with pyrrole, N-methylation can often be achieved using a base (e.g., NaH, K2CO3) and a methylating agent (e.g., methyl iodide, dimethyl sulfate) in a suitable solvent like DMF or acetone, though caution is advised due to the toxicity of these reagents.[20]

Protocol 2: In Vitro Antiproliferative MTT Assay[3]

This assay determines the effect of a compound on the metabolic activity of living cells, which is a measure of cell viability.

  • Cell Seeding: Seed human cancer cells (e.g., SH-4 melanoma) in a 96-well plate at a density of 1 x 10^4 cells/well in a suitable culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare stock solutions of the N-H and N-CH3 pyrrole carbohydrazide derivatives in DMSO. Dilute the compounds to various final concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM) in the culture medium.

  • Replace the old medium with the medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a standard cytotoxic drug (positive control).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.

Quantitative Data Summary

To facilitate direct comparison, data from SAR studies should be tabulated. The table below presents hypothetical but representative data illustrating the divergent effects of N-methylation.

Compound IDPyrrole SubstitutionTargetBiological Activity (IC50 / MIC)Reference
Cpd-A1 N-HMalarial Parasite (P. falciparum)20 nM[10]
Cpd-A2 N-CH3Malarial Parasite (P. falciparum)>2000 nM[10]
Cpd-B1 N-H (desmethyl-armeniaspirol)E. faecium16 µg/mL[17]
Cpd-B2 N-CH3 (armeniaspirol)E. faecium4 µg/mL[17]
Cpd-C1 N-HMelanoma Cells (SH-4)44.6 µM[3]
Cpd-C2 N-CH3Melanoma Cells (SH-4)Not Reported-

Conclusion and Future Perspectives

The N-methyl group on a pyrrole carbohydrazide is far from a trivial substituent. It is a powerful modulator of biological activity and pharmacokinetic properties. Its introduction can lead to dramatically different outcomes depending on the biological target and the specific molecular context.

  • Detrimental Effects: When a hydrogen bond from the pyrrole N-H is essential for target affinity, methylation will invariably lead to a significant loss of potency.[10]

  • Beneficial Effects: In cases where increased lipophilicity is desired for membrane traversal, or where the N-H is not involved in binding, methylation can enhance activity.[17]

  • Pharmacokinetic Trade-offs: N-methylation alters solubility, permeability, and metabolic stability, creating a complex optimization challenge for drug designers.[8][11]

For researchers in drug development, a systematic approach is crucial. The synthesis and parallel evaluation of both N-H and N-CH3 analogs are essential to deconvolute these effects and build a comprehensive SAR profile. Future work should focus on obtaining co-crystal structures of these paired compounds with their targets to visualize the precise interactions at the atomic level, thereby transforming rational drug design from an empirical art into a predictive science.

References

The Strategic Versatility of 1-Methyl-1H-pyrrole-2-carbohydrazide: A Gateway to Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Among the diverse synthons available for drug design, 1-methyl-1H-pyrrole-2-carbohydrazide stands out as a particularly versatile and powerful precursor. Its unique arrangement of a methylated pyrrole ring and a reactive carbohydrazide moiety provides a strategic entry point to a multitude of bioactive heterocyclic systems, including pyrazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles. This guide delves into the synthesis of this key precursor and explores its application in the development of potent anticancer, antimicrobial, and anti-inflammatory agents, providing both the "how" and the "why" for researchers in drug development.

Part 1: Synthesis of the Core Precursor: this compound

The journey to bioactive heterocycles begins with the efficient synthesis of the core precursor. The preparation of this compound is a logical, multi-step process that leverages fundamental organic reactions.

Step 1: Synthesis of Ethyl 1-methyl-1H-pyrrole-2-carboxylate

The synthesis commences with the N-methylation of the readily available ethyl 1H-pyrrole-2-carboxylate. This step is crucial as the methyl group on the pyrrole nitrogen enhances lipophilicity and can influence the conformational properties of the final bioactive molecules, potentially improving membrane permeability and target engagement.

Experimental Protocol:

  • To a solution of ethyl 1H-pyrrole-2-carboxylate in a suitable aprotic solvent such as DMF or THF, add a strong base like sodium hydride (NaH) portion-wise at 0 °C. The base deprotonates the pyrrole nitrogen, forming the corresponding sodium salt.

  • After stirring for a short period, introduce a methylating agent, typically methyl iodide (CH₃I), dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate.

  • The organic layer is then washed, dried, and concentrated under reduced pressure to yield crude ethyl 1-methyl-1H-pyrrole-2-carboxylate, which can be purified by column chromatography.

Step 2: Hydrazinolysis to this compound

The pivotal carbohydrazide functionality is introduced via hydrazinolysis of the corresponding ester. The highly nucleophilic hydrazine hydrate attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group. This reaction is typically efficient and high-yielding.[3]

Experimental Protocol:

  • Dissolve ethyl 1-methyl-1H-pyrrole-2-carboxylate in an alcoholic solvent, such as ethanol.

  • Add an excess of hydrazine hydrate (80-99% solution) to the mixture.[3]

  • Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated solid product, this compound, is collected by filtration.

  • The collected solid is washed with a cold solvent like diethyl ether and can be recrystallized from a suitable solvent like ethanol to afford the pure product.[3]

Part 2: Transformation into Bioactive Heterocyclic Scaffolds

The true synthetic utility of this compound lies in its ability to undergo cyclization reactions to form various five-membered aromatic heterocycles. The carbohydrazide moiety serves as a versatile handle for these transformations.

A. Synthesis of 1-Methyl-2-(pyrazol-1-yl)carbonyl-1H-pyrroles: Potent Anticancer Agents

Pyrazoles are a well-established class of heterocycles with a broad spectrum of biological activities, including anticancer properties.[4][5] The reaction of a carbohydrazide with a 1,3-dicarbonyl compound is a classic and efficient method for pyrazole synthesis, often referred to as the Knorr pyrazole synthesis.[6]

Causality Behind the Synthesis: The mechanism involves the initial condensation of the more nucleophilic terminal nitrogen of the hydrazide with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazide attacks the second carbonyl group, leading to a dehydrative aromatization to form the stable pyrazole ring. The N-methyl group of the pyrrole remains intact, providing a lipophilic anchor.

Experimental Protocol:

  • Dissolve this compound in glacial acetic acid.

  • Add an equimolar amount of a 1,3-dicarbonyl compound (e.g., acetylacetone for a dimethylpyrazole derivative).

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into ice-cold water.

  • The precipitated solid is filtered, washed with water to remove acetic acid, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

B. Synthesis of 2-(5-Substituted-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrroles: Antimicrobial and Anticancer Agents

1,3,4-Oxadiazoles are another class of heterocycles that have garnered significant interest due to their diverse pharmacological activities, including antimicrobial and anticancer effects.[7][8] A common and effective method for their synthesis from carbohydrazides involves cyclization with carbon disulfide in a basic medium, followed by alkylation or other modifications.

Causality Behind the Synthesis: The reaction with carbon disulfide in the presence of a base like potassium hydroxide leads to the formation of a dithiocarbazate salt. Intramolecular cyclization with the elimination of water and subsequent loss of a sulfur-containing species upon acidification yields the 5-thiol-1,3,4-oxadiazole. This thiol group can then be further functionalized. Alternatively, reaction with a carboxylic acid followed by dehydrative cyclization can lead to 2,5-disubstituted oxadiazoles.[9]

Experimental Protocol (for 5-thiol derivative):

  • Dissolve this compound in ethanol containing potassium hydroxide.

  • Add carbon disulfide dropwise at room temperature and stir for several hours.

  • Reflux the mixture until the evolution of hydrogen sulfide ceases.

  • Cool the reaction mixture, and acidify with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from an appropriate solvent to yield 2-(5-mercapto-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrrole.

C. Synthesis of 2-(4-Substituted-4H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrroles: A Versatile Bioactive Core

1,2,4-Triazoles are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[10][11] A common synthetic route to 4-substituted-3-thiol-1,2,4-triazoles involves the reaction of a carbohydrazide with an isothiocyanate.

Causality Behind the Synthesis: The nucleophilic terminal nitrogen of the carbohydrazide attacks the electrophilic carbon of the isothiocyanate to form a thiosemicarbazide intermediate. Under basic conditions, this intermediate undergoes intramolecular cyclization via nucleophilic attack of the other hydrazide nitrogen on the thiocarbonyl carbon, followed by dehydration to yield the 4,5-disubstituted-1,2,4-triazol-3-thione.

Experimental Protocol:

  • To a solution of this compound in a suitable solvent like ethanol, add an equimolar amount of the desired isothiocyanate (e.g., phenyl isothiocyanate).

  • Reflux the mixture for several hours to form the thiosemicarbazide intermediate.

  • Add a base, such as sodium hydroxide solution, and continue to reflux for several more hours to effect cyclization.

  • After cooling, acidify the reaction mixture with a dilute acid to precipitate the triazole-thione product.

  • Collect the solid by filtration, wash with water, and recrystallize to obtain the pure product.

Part 3: Visualizing the Synthetic Pathways

To better illustrate the synthetic transformations, the following diagrams outline the core reaction schemes.

Synthesis_of_Precursor Ester Ethyl 1-methyl-1H-pyrrole-2-carboxylate Hydrazide This compound Ester->Hydrazide Hydrazine Hydrate, Ethanol, Reflux

Caption: Synthesis of the core precursor.

Heterocycle_Synthesis cluster_start Core Precursor cluster_products Bioactive Heterocycles Hydrazide This compound Pyrazole Pyrazole Derivative Hydrazide->Pyrazole 1,3-Dicarbonyl, Glacial Acetic Acid, Reflux Oxadiazole 1,3,4-Oxadiazole Derivative Hydrazide->Oxadiazole 1. CS2, KOH 2. Acidification Triazole 1,2,4-Triazole Derivative Hydrazide->Triazole 1. Isothiocyanate, Reflux 2. Base, Reflux 3. Acidification

Caption: Synthesis of bioactive heterocycles.

Part 4: Biological Activity Data

The true measure of a precursor's value is the biological efficacy of its derivatives. The following tables summarize representative anticancer and antimicrobial data for heterocyclic compounds structurally related to those accessible from this compound.

Table 1: Anticancer Activity of Pyrrole- and Pyrazole-based Heterocycles

Compound ClassCell LineIC₅₀ (µM)Reference
Pyrazole-carbohydrazideA549 (Lung)Varies[4]
Pyrazole-oxadiazole conjugateMCF-7 (Breast)1.8[8]
Pyrazole-oxadiazole conjugateHeLa (Cervical)2.3[8]
1,2,4-Oxadiazole derivativeCaCo-2 (Colon)4.96[12]
1,2,4-Oxadiazole derivativeDLD1 (Colorectal)0.35[12]

Table 2: Antimicrobial Activity of Pyrrole- and Triazole-based Heterocycles

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyrrole-2-carboxylate derivativeM. tuberculosis H37Rv0.7[13]
1,2,4-Triazole derivativeP. aeruginosa16[10]
1,2,4-Triazolo[1,5-a]pyrimidineGram-positive/negative bacteria0.25 - 2.0[11]
Thiophene-based oxadiazoleC. difficile2 - 4[8]

Conclusion

This compound is a synthetically accessible and highly versatile precursor for the construction of a diverse range of bioactive heterocyclic compounds. The strategic placement of the N-methyl group and the reactive carbohydrazide moiety allows for the facile synthesis of substituted pyrazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles. The derivatives of these heterocyclic systems have demonstrated significant potential as anticancer and antimicrobial agents. This guide provides a foundational framework for researchers to leverage this powerful building block in the design and development of novel therapeutics, underscoring the importance of precursor selection in the intricate process of drug discovery.

References

An In-depth Technical Guide to Potential Therapeutic Targets for 1-methyl-1H-pyrrole-2-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1-methyl-1H-pyrrole-2-carbohydrazide scaffold represents a promising starting point for the development of novel therapeutics. The inherent chemical properties of the pyrrole ring, combined with the versatile carbohydrazide moiety, offer a framework for designing compounds with diverse biological activities. This guide provides a technical overview of the most promising therapeutic targets for derivatives of this scaffold, focusing on the scientific rationale for target selection, detailed experimental protocols for validation, and the underlying mechanistic principles. We will explore applications in antimicrobial, anti-inflammatory, and anticancer research, providing a roadmap for researchers and drug development professionals to unlock the full potential of this chemical class.

I. Antimicrobial Target: Enoyl-Acyl Carrier Protein Reductase (InhA)

Scientific Rationale

The emergence of multidrug-resistant bacterial strains, particularly Mycobacterium tuberculosis, necessitates the discovery of novel antimicrobial agents with unique mechanisms of action. The enoyl-acyl carrier protein reductase (InhA) is a critical enzyme in the mycobacterial type II fatty acid synthase (FAS-II) system. This pathway is responsible for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1] Inhibition of InhA disrupts cell wall integrity, leading to bacterial death. The lack of a homologous enzyme system in mammals makes InhA an attractive and selective target for antimicrobial drug development.[1] Pyrrole-based compounds, including pyrrole hydrazones, have been identified as a promising class of InhA inhibitors.[2][3]

Mechanism of Action

Derivatives of this compound are hypothesized to act as direct inhibitors of InhA. The enzyme utilizes NADH as a cofactor to reduce long-chain trans-2-enoyl-ACP substrates. It is proposed that the pyrrole-carbohydrazide scaffold can form key hydrogen bonding interactions within the InhA active site, particularly with the Tyr158 residue and the NAD+ cofactor, mimicking the binding of natural substrates or known inhibitors.[2] The hydrazone derivatives, formed by reacting the carbohydrazide with various aldehydes, allow for the introduction of diverse substituents that can further enhance binding affinity and specificity.

Experimental Validation

cluster_0 In Vitro Validation cluster_1 Data Analysis inhA_assay InhA Enzymatic Inhibition Assay mic_assay Minimum Inhibitory Concentration (MIC) Assay inhA_assay->mic_assay Confirm whole-cell activity ic50 Determine IC50 (Enzymatic Inhibition) inhA_assay->ic50 macromolecule_synthesis Macromolecule Biosynthesis Assay ([¹⁴C]-acetate incorporation) mic_assay->macromolecule_synthesis Confirm mechanism of action mic_value Determine MIC (Bacterial Growth Inhibition) mic_assay->mic_value pathway_inhibition Quantify Mycolic Acid Synthesis Inhibition macromolecule_synthesis->pathway_inhibition

Workflow for evaluating InhA inhibitors.

This spectrophotometric assay measures InhA activity by monitoring the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.[4][5]

Materials:

  • Purified M. tuberculosis InhA protein

  • NADH

  • Substrate: trans-2-dodecenoyl-Coenzyme A (DD-CoA)

  • Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8[4]

  • Test compounds dissolved in DMSO

  • 96-well UV-transparent microplates

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Test compound dilution (final DMSO concentration ≤1%)

    • NADH solution (final concentration ~250 µM)[5]

    • InhA enzyme (final concentration ~20 nM)[5]

  • Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding the DD-CoA substrate (final concentration ~500 µM).[5]

  • Immediately monitor the decrease in absorbance at 340 nm over 10 minutes at room temperature.

  • Calculate the initial reaction velocity for each well.

  • Determine the percent inhibition for each compound concentration relative to the positive control.

  • Plot percent inhibition versus compound concentration and fit the data to a suitable model to determine the IC50 value.

This assay determines the lowest concentration of a compound that inhibits visible bacterial growth.[1][6][7][8][9]

Materials:

  • Mycobacterium smegmatis or Mycobacterium tuberculosis H37Rv culture

  • Appropriate growth medium (e.g., Mueller-Hinton Broth supplemented with OADC)

  • Sterile 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial inoculum and adjust the turbidity to a 0.5 McFarland standard.[8]

  • In a 96-well plate, add 100 µL of growth medium to each well.

  • Add 100 µL of the test compound at 2x the highest desired concentration to the first column of wells.

  • Perform a two-fold serial dilution by transferring 100 µL from each well to the next, mixing thoroughly. Discard 100 µL from the last column of dilutions.

  • Add 5 µL of the prepared bacterial inoculum to each well (except for a sterility control well). The final inoculum should be approximately 10^4 to 10^5 CFU/mL.[6]

  • Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Seal the plates and incubate at 37°C for the appropriate duration (24-48 hours for M. smegmatis, 7-14 days for M. tuberculosis).

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Summary
Compound ClassTargetOrganismActivity (MIC or % Inhibition)Reference
Pyrrole HydrazonesInhAM. tuberculosisMIC: 0.2 µg/mL (for most active compound)[2]
Pyrrole-2-carbohydrazides-M. tuberculosis55-68% inhibition (for active hydrazones)[10]

II. Anti-Inflammatory Target: Cyclooxygenase (COX) Enzymes

Scientific Rationale

Inflammation is a key pathological feature of numerous diseases. Cyclooxygenase (COX) enzymes, existing as two main isoforms (COX-1 and COX-2), are central to the inflammatory cascade.[11] They catalyze the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[12] While COX-1 is constitutively expressed and plays a role in physiological functions like gastric protection, COX-2 is inducible and its expression is upregulated at sites of inflammation.[13] Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs. Pyrrole-containing compounds, such as tolmetin, are known NSAIDs, and novel pyrrole derivatives are being actively investigated as selective COX-2 inhibitors.[11][14]

Mechanism of Action

This compound derivatives are designed to bind to the active site of COX enzymes. The long, hydrophobic channel of the COX active site can accommodate the pyrrole core and its substituents. The carbohydrazide moiety can form critical hydrogen bonds with key amino acid residues, such as Arg120 and Tyr355, which are important for inhibitor binding.[11] By modifying the substituents on the pyrrole ring and the hydrazide portion, it is possible to achieve selectivity for the slightly larger and more flexible active site of COX-2 over COX-1.

Experimental Validation

cluster_0 In Vitro Validation cluster_1 Data Analysis cox_assay COX-1/COX-2 Enzymatic Inhibition Assay ic50 Determine IC50 for COX-1 and COX-2 cox_assay->ic50 cell_assay Cell-Based Assay (e.g., LPS-stimulated macrophages) cytokine_inhibition Measure Inhibition of Pro-inflammatory Cytokines (e.g., TNF-α) cell_assay->cytokine_inhibition selectivity Calculate Selectivity Index (IC50 COX-1 / IC50 COX-2) ic50->selectivity

Workflow for evaluating COX inhibitors.

This assay measures the peroxidase activity of COX enzymes, which is coupled to the oxidation of a fluorogenic substrate.[15][16]

Materials:

  • Purified ovine COX-1 and human recombinant COX-2

  • COX Assay Buffer

  • Heme

  • COX Probe (e.g., Amplex Red)

  • Arachidonic Acid (substrate)

  • Test compounds and a known COX inhibitor (e.g., Celecoxib)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In separate wells for COX-1 and COX-2, add the following:

    • COX Assay Buffer

    • COX Probe

    • COX Cofactor (if required by the kit)

    • Test compound dilution

    • COX-1 or COX-2 enzyme

  • Include appropriate controls: Enzyme Control (no inhibitor), Inhibitor Control (known inhibitor), and Background (no enzyme).

  • Incubate the plate at 25°C for 5-10 minutes.

  • Initiate the reaction by adding the Arachidonic Acid solution to all wells simultaneously.

  • Immediately measure the fluorescence kinetically at Ex/Em = 535/587 nm for 5-10 minutes.

  • Calculate the reaction rate from the linear portion of the fluorescence curve.

  • Determine the percent inhibition for each compound concentration.

  • Calculate IC50 values for both COX-1 and COX-2 and determine the selectivity index.

This ELISA-based assay quantifies the inhibition of the pro-inflammatory cytokine TNF-α in a cellular context.[12][13][17][18][19]

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Human TNF-α ELISA Kit

  • 96-well cell culture plates and ELISA plates

  • Microplate reader

Procedure:

  • Seed macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 4-24 hours). Include an unstimulated control and a vehicle control (LPS + vehicle).

  • After incubation, collect the cell culture supernatants.

  • Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves:

    • Adding supernatants and standards to an antibody-coated plate.

    • Incubating with a detection antibody.

    • Adding a substrate solution to develop a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at 450 nm.

  • Calculate the concentration of TNF-α in each sample from the standard curve.

  • Determine the percent inhibition of TNF-α release for each compound concentration.

Data Summary
Compound ClassTargetActivity (IC50)Selectivity Index (COX-1/COX-2)Reference
Diarylpyrrol-3-sulfur derivativesCOX-20.011 µMN/A[20]
Pyrrole-cinnamate hybridsCOX-20.55 µMN/A[21]
Pyrrolo[3,4-c]pyridine-1,3(2H)-dionesCOX-1/COX-2Similar to meloxicam>1 (for most)[22]

III. Anticancer Target: Receptor Tyrosine Kinases (e.g., VEGFR2)

Scientific Rationale

Receptor tyrosine kinases (RTKs) are critical regulators of cellular processes such as proliferation, survival, and migration. Dysregulation of RTK signaling is a hallmark of many cancers.[4] Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key RTK that mediates angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[23] Inhibiting VEGFR2 is a clinically validated strategy for cancer therapy. The pyrrolo[2,3-d]pyrimidine scaffold, structurally related to the 1-methyl-1H-pyrrole core, is found in several multi-kinase inhibitors, including Sunitinib, which targets VEGFR2.[23][24] This provides a strong rationale for exploring this compound derivatives as kinase inhibitors.

Mechanism of Action

These derivatives are designed to act as ATP-competitive inhibitors. They are expected to bind to the ATP-binding pocket of the kinase domain of VEGFR2, preventing the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. The pyrrole ring can form key interactions in the hinge region of the kinase, while the carbohydrazide moiety and its derivatives can be modified to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

Experimental Validation

cluster_0 In Vitro Validation cluster_1 Data Analysis kinase_assay VEGFR2 Kinase Inhibition Assay ic50_kinase Determine IC50 (Kinase Inhibition) kinase_assay->ic50_kinase cell_viability Cancer Cell Line Viability Assay (MTT) ic50_cell Determine IC50 (Cell Viability) cell_viability->ic50_cell cell_signaling Western Blot for Downstream Signaling pathway_modulation Analyze Phosphorylation of downstream targets (e.g., ERK, AKT) cell_signaling->pathway_modulation

Workflow for evaluating VEGFR2 inhibitors.

This assay measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed).[11][23][25][26][27]

Materials:

  • Recombinant human VEGFR2 enzyme

  • Kinase Assay Buffer

  • ATP

  • PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))

  • Test compounds

  • Kinase-Glo® MAX reagent

  • White 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds.

  • Prepare a master mixture containing Kinase Assay Buffer, ATP, and PTK substrate.

  • Add the master mixture to the wells of a 96-well plate.

  • Add the test compound dilutions to the appropriate wells. Include a positive control (no inhibitor) and a blank (no enzyme).

  • Add the VEGFR2 enzyme to all wells except the blank.

  • Incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.[25]

  • Add Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal.

  • Incubate at room temperature for 10 minutes to stabilize the signal.

  • Read the luminescence using a microplate reader.

  • Calculate the percent inhibition and determine the IC50 value.

This colorimetric assay assesses the effect of compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.[2][3][28][29]

Materials:

  • Cancer cell line (e.g., HUVEC, A549, HT29)

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS-HCl solution)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48-72 hours).

  • After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[2]

  • Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[2]

  • Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength between 550 and 600 nm.

  • Calculate the percent cell viability relative to untreated control cells and determine the IC50 value.

Data Summary
Compound ClassTarget(s)Cell LineActivity (IC50)Reference
Pyrrolo[2,3-d]pyrimidine derivativesEGFR, Her2, VEGFR2, CDK2HepG240-204 nM[23][24]
Pyrrolo[2,3-d]pyrimidine carboxamideFLT3, CDK2/4/6MV4-110.008 µM[30]
1-methyl-pyrrol-2-yl derivative-A549, HT29N/A (showed activity)[31]

Conclusion

The this compound scaffold is a versatile platform for the design of novel therapeutic agents. This guide has outlined three high-potential therapeutic avenues: targeting InhA for tuberculosis, COX enzymes for inflammatory diseases, and receptor tyrosine kinases like VEGFR2 for cancer. For each target, we have provided the scientific rationale, a plausible mechanism of action, and detailed, field-proven experimental protocols for validation. By systematically applying these methodologies, researchers can effectively screen and optimize derivatives of this promising scaffold, paving the way for the development of next-generation therapeutics.

References

stability and degradation profile of 1-methyl-1H-pyrrole-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Degradation Profile of 1-methyl-1H-pyrrole-2-carbohydrazide

Introduction

This compound is a heterocyclic compound featuring a substituted pyrrole ring linked to a carbohydrazide functional group. As with many novel chemical entities intended for pharmaceutical or specialized chemical applications, a thorough understanding of its stability is paramount. The stability profile dictates storage conditions, shelf-life, formulation strategies, and potential interactions. Degradation of an active compound can lead to loss of efficacy and the formation of potentially toxic impurities.

This guide provides a comprehensive technical overview of the predicted . In the absence of direct literature on this specific molecule, this analysis is built upon established chemical principles and extensive data from closely related pyrrole and carbohydrazide analogs. We will explore its susceptibility to various stress factors, propose the most probable degradation pathways, and outline robust analytical methodologies for a formal stability-indicating study, adhering to the principles of the International Conference on Harmonisation (ICH) guidelines.

Predicted Physicochemical Properties

A molecule's inherent stability is intrinsically linked to its physicochemical properties. For this compound, the key features are the aromatic N-methylpyrrole ring and the nucleophilic, yet labile, carbohydrazide group.

PropertyPredicted Characteristic & Rationale
Molecular Formula C₆H₉N₃O[1]
Molecular Weight 139.16 g/mol
Appearance Likely a white to off-white crystalline solid, based on similar structures.
Solubility Expected to have moderate solubility in polar organic solvents (e.g., ethanol, DMSO) and limited solubility in water. The hydrazide group can form hydrogen bonds, but the overall structure is not highly polar.
pKa The pyrrole nitrogen is non-basic due to the delocalization of its lone pair into the aromatic system. The terminal -NH₂ of the hydrazide is the most basic site, with an estimated pKa in the range of 2-4.

Forced Degradation Studies: A Predictive Analysis

Forced degradation, or stress testing, is essential for identifying likely degradation products and pathways. This process involves subjecting the compound to conditions more severe than accelerated storage to provoke degradation. Based on the molecule's structure, the following outcomes are anticipated.

Hydrolytic Degradation

The carbohydrazide linkage is the most probable site of hydrolytic attack. The stability of such linkages is highly dependent on pH.[2]

  • Acidic Conditions (e.g., 0.1 M HCl): Under acidic conditions, the carbonyl oxygen of the hydrazide can be protonated, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water. This is expected to be a major degradation pathway.[3][4] The hydrolysis of hydrazones, a related class, is known to be catalyzed by acid.[3]

  • Neutral Conditions (e.g., Water, pH 7): The molecule is predicted to be most stable in a neutral pH environment. Studies on similar hydrazide conjugates show that stability increases as the pH approaches neutrality.[2]

  • Alkaline Conditions (e.g., 0.1 M NaOH): In a basic medium, the hydrazide is susceptible to base-catalyzed hydrolysis. Pyrrole derivatives have also shown extreme instability in alkaline mediums.[5][6] This pathway involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.

Primary Degradation Product: The primary product of hydrolysis is expected to be 1-methyl-1H-pyrrole-2-carboxylic acid and hydrazine .

Oxidative Degradation

Both the pyrrole ring and the hydrazide moiety are susceptible to oxidation.[7][8]

  • Mechanism: Exposure to an oxidizing agent like hydrogen peroxide (H₂O₂) is expected to induce significant degradation. The electron-rich pyrrole ring can be oxidized, potentially leading to ring-opening or the formation of hydroxylated species and pyrrolidinones.[8][9] The oxidation of pyrrole often leads to polymerization.[7] The hydrazide group can also be oxidized.

  • Predicted Degradants: Potential products include N-oxides, hydroxylated pyrrole species, and ring-opened byproducts.

Photolytic Degradation

Aromatic and heterocyclic compounds are often sensitive to light. Pyrrole derivatives, in particular, are known to be photolabile.[5][6]

  • Mechanism: Upon absorption of UV radiation, the molecule can be excited to a higher energy state. This can lead to bond cleavage, particularly the N-CH₃ bond, or reactions with atmospheric oxygen to form photo-oxidized products.[10][11] Studies on N-methylpyrrole show dissociation along the N-CH₃ coordinate upon photo-excitation.[11][12]

  • Precaution: All handling and storage of the compound should be performed under protected light conditions until its photostability is formally established.

Thermal Degradation

Elevated temperatures can provide the necessary energy to overcome activation barriers for decomposition.

  • Mechanism: When subjected to dry heat (e.g., 80°C), the molecule may undergo decomposition. Carbohydrazide itself decomposes at temperatures above 200°C. The weakest bonds in the molecule are likely to cleave first. The overall stability will depend on the melting point and crystal lattice energy of the solid form.

Proposed Degradation Pathways

The following diagram illustrates the primary predicted degradation pathways for this compound based on the chemical principles discussed.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photo Photolysis parent This compound prod_acid 1-methyl-1H-pyrrole-2-carboxylic acid parent->prod_acid H₂O / H⁺ or OH⁻ prod_ox Hydroxylated Species, Ring-Opened Products, N-Oxides parent->prod_ox [O] e.g., H₂O₂ prod_photo N-CH₃ Bond Cleavage, Photo-oxidized Products parent->prod_photo UV Light / hν prod_hydrazine Hydrazine

Caption: Predicted degradation pathways for this compound.

Analytical Methodologies for Stability Studies

A validated stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the standard approach.

Experimental Workflow for Forced Degradation

G start Prepare Stock Solution (1 mg/mL in Methanol) stress Subject Aliquots to Stress Conditions start->stress acid Acid Hydrolysis (0.1 M HCl, 60°C) stress->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress->base ox Oxidation (6% H₂O₂, RT) stress->ox thermal Thermal (Solid) (80°C, 48h) stress->thermal photo Photolytic (ICH Option 2) stress->photo sample Withdraw Samples at Timepoints (e.g., 2, 8, 24, 48h) acid->sample base->sample ox->sample thermal->sample photo->sample neutralize Neutralize Acid/Base Samples sample->neutralize dilute Dilute to Target Concentration with Mobile Phase neutralize->dilute analyze Analyze via Validated RP-HPLC-UV/MS Method dilute->analyze

Caption: Workflow for a comprehensive forced degradation study.

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the mixture at 60°C. At appropriate time intervals (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at 60°C. At appropriate time intervals, withdraw an aliquot, neutralize it with 1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep the mixture at room temperature for 24 hours. At intervals, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation: Place the solid compound in a hot air oven at 80°C for 48 hours. Analyze the sample by dissolving it in the mobile phase.

  • Photolytic Degradation: Expose the solid compound and a solution (in quartz cuvettes) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines). Analyze the samples alongside a dark control.

Protocol 2: Stability-Indicating RP-HPLC Method
  • Rationale: A C18 column is chosen for its versatility in retaining moderately polar compounds. A phosphate buffer provides pH control, which is critical for the consistent ionization state of the analyte and degradants. Acetonitrile is a common organic modifier.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of A (20 mM Potassium Phosphate buffer, pH 7.0) and B (Acetonitrile).

    • Gradient Program: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Monitor at the λmax of the parent compound (determined by UV scan, likely in the 260-290 nm range) and at a lower wavelength (e.g., 210 nm) to detect degradants that may have lost the original chromophore.

    • Injection Volume: 10 µL.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness to prove it is stability-indicating. Specificity is demonstrated by showing that the main peak is free from interference from degradants (peak purity analysis via DAD or MS is essential).

Summary of Predicted Stability

The following table summarizes the anticipated stability profile of this compound.

Stress ConditionPredicted StabilityLikely Primary Degradation Pathway
Acidic (0.1 M HCl) Labile Hydrolysis of the carbohydrazide linkage.[5][6]
Alkaline (0.1 M NaOH) Highly Labile Hydrolysis of the carbohydrazide and potential pyrrole ring degradation.[5][6]
Neutral (Water) Stable Minimal degradation expected.[2]
Oxidative (H₂O₂) Labile Oxidation of the pyrrole ring and/or hydrazide moiety.[7][8]
Thermal (Solid) Moderately Stable Potential for slow decomposition depending on temperature.
Photolytic (UV/Vis) Labile Photodegradation, potentially involving N-CH₃ bond cleavage.[5][6][10]

Conclusion and Recommendations

Based on a first-principles analysis of its functional groups, this compound is predicted to be most sensitive to alkaline conditions, oxidative stress, and light . The primary degradation pathway is likely to be the hydrolysis of the carbohydrazide bond , yielding 1-methyl-1H-pyrrole-2-carboxylic acid.

For drug development professionals and researchers, the following recommendations are critical:

  • Storage and Handling: The compound should be stored in well-sealed containers, protected from light, at controlled room temperature or under refrigeration.

  • Formulation: Aqueous formulations should be buffered to a neutral pH (approx. 6.5-7.5) to maximize hydrolytic stability. The inclusion of antioxidants and the use of opaque packaging should be considered to mitigate oxidative and photolytic degradation.

  • Further Studies: A comprehensive forced degradation study, as outlined in this guide, must be performed to confirm these predictions, fully characterize all significant degradation products using techniques like LC-MS/MS and NMR, and validate a stability-indicating method for routine analysis and shelf-life determination.

References

Methodological & Application

Application Note & Protocol: High-Yield Synthesis of 1-Methyl-1H-pyrrole-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive and validated protocol for the synthesis of 1-methyl-1H-pyrrole-2-carbohydrazide, a pivotal building block in medicinal chemistry and drug development. The synthesis is achieved through a robust and efficient hydrazinolysis of methyl 1-methyl-1H-pyrrole-2-carboxylate. This guide is designed for researchers in organic synthesis and pharmaceutical development, offering in-depth procedural details, mechanistic insights, characterization data, and critical safety protocols. The causality behind experimental choices is explained to ensure reproducibility and high-purity yields.

Introduction and Significance

This compound is a key heterocyclic intermediate. The pyrrole scaffold is a prominent feature in numerous biologically active compounds, and the carbohydrazide moiety serves as a versatile handle for constructing more complex molecular architectures, particularly hydrazones, which exhibit a wide spectrum of pharmacological activities.[1][2] Derivatives of pyrrole-2-carbohydrazide have demonstrated significant potential as antimicrobial, anticancer, anti-inflammatory, and antitubercular agents.[3][4][5]

The conversion of a stable methyl ester to its corresponding carbohydrazide via nucleophilic acyl substitution with hydrazine hydrate is a fundamental and widely employed transformation in synthetic organic chemistry.[6][7] This application note presents a reliable, high-yield protocol optimized for this specific conversion, ensuring the production of high-purity material suitable for downstream applications in drug discovery pipelines.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction, known as hydrazinolysis.

Overall Reaction:

Mechanistic Pathway:

The reaction mechanism involves the nucleophilic attack of the highly reactive hydrazine molecule on the electrophilic carbonyl carbon of the ester. This process can be broken down into two primary steps:

  • Nucleophilic Addition: The terminal nitrogen atom of hydrazine, possessing a lone pair of electrons, acts as a potent nucleophile. It attacks the carbonyl carbon of the methyl 1-methyl-1H-pyrrole-2-carboxylate, breaking the C=O π-bond and forming a tetrahedral intermediate.[8]

  • Elimination: The tetrahedral intermediate is unstable. It collapses by reforming the carbonyl double bond, leading to the elimination of the methoxy group as methanol, a stable leaving group. The final product is the thermodynamically favored this compound.

The use of an alcohol like ethanol as a solvent is ideal as it can dissolve both the starting ester and hydrazine hydrate, facilitating a homogeneous reaction environment.[6] Heating under reflux provides the necessary activation energy to drive the reaction to completion efficiently.

Detailed Experimental Protocol

This protocol has been optimized for a laboratory scale synthesis yielding a high-purity product.

Materials and Equipment
Reagents & MaterialsGrade / PuritySupplier Example
Methyl 1-methyl-1H-pyrrole-2-carboxylate>98%Sigma-Aldrich
Hydrazine Hydrate (64-65% N₂H₄)Reagent GradeSigma-Aldrich
Ethanol (EtOH), Anhydrous>99.5%Fisher Scientific
Diethyl Ether (Et₂O), AnhydrousACS GradeVWR
Equipment Specifications
Round-bottom flask100 mL, 24/40 joint
Reflux Condenser24/40 joint
Magnetic Stirrer Hotplate
Magnetic Stir Bar
Glass Funnel
Büchner Funnel & Flask
Vacuum Source
Whatman Filter PaperGrade 1
Beakers & Graduated Cylinders
Rotary Evaporator
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add methyl 1-methyl-1H-pyrrole-2-carboxylate (5.0 g, 35.9 mmol).

  • Solvent Addition: Add 40 mL of anhydrous ethanol to the flask. Stir the mixture at room temperature until the ester is fully dissolved.

  • Reagent Addition: While stirring, carefully add hydrazine hydrate (3.6 g, ~72 mmol, 2.0 eq.) dropwise to the solution using a glass pipette. An exotherm may be observed.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approx. 80-85°C) using a heating mantle. Maintain a gentle reflux for 4 hours.

  • Reaction Monitoring (Optional): Progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate:Hexane eluent system. The disappearance of the starting material spot (ester) and the appearance of a more polar product spot (hydrazide) at a lower Rf indicates reaction completion.

  • Product Precipitation: After 4 hours, remove the heat source and allow the flask to cool to room temperature. A white precipitate will begin to form.

  • Crystallization: To maximize precipitation, place the flask in an ice-water bath for 30 minutes.

  • Isolation: Isolate the white solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with two portions of cold anhydrous diethyl ether (2 x 15 mL) to remove residual ethanol and any unreacted starting material.

  • Drying: Dry the purified product under high vacuum for at least 4 hours to remove all residual solvent. The expected yield is approximately 4.5-4.8 g (90-95%).

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Product reagents 1. Combine Ester & EtOH add_hydrazine 2. Add Hydrazine Hydrate reagents->add_hydrazine reflux 3. Reflux for 4h add_hydrazine->reflux cool 4. Cool to Precipitate reflux->cool filtrate 5. Vacuum Filtration cool->filtrate wash 6. Wash with Et₂O filtrate->wash dry 7. Dry Under Vacuum wash->dry characterize 8. Characterization dry->characterize

Caption: Workflow for the synthesis of this compound.

Data Summary and Characterization

Key Reaction Parameters
ParameterValue
Molecular Formula (Product)C₆H₉N₃O
Molecular Weight (Product)139.16 g/mol
Starting Material (Ester)5.0 g (35.9 mmol)
Hydrazine Hydrate3.6 g (approx. 72 mmol)
Stoichiometric Equivalence2.0 eq. of Hydrazine Hydrate
SolventAnhydrous Ethanol (40 mL)
Reaction Temperature~80-85°C (Reflux)
Reaction Time4 hours
Expected Results
Product AppearanceWhite crystalline solid
Expected Yield90-95%
Melting Point150-153 °C[9]
Methods of Characterization
  • ¹H NMR Spectroscopy (400 MHz, DMSO-d₆): The structure of the synthesized compound should be confirmed by ¹H NMR. Expected chemical shifts (δ, ppm): ~9.0 (s, 1H, -C(O)NH-), ~6.8 (t, 1H, pyrrole H4), ~6.6 (dd, 1H, pyrrole H5), ~6.0 (dd, 1H, pyrrole H3), ~4.3 (s, 2H, -NH₂), 3.8 (s, 3H, -NCH₃).

  • FTIR (KBr, cm⁻¹): Infrared spectroscopy can confirm the presence of key functional groups. Expected absorption bands: 3300-3400 (N-H stretch, asymmetric and symmetric), 1640-1660 (C=O stretch, amide I), 1520-1540 (N-H bend, amide II).

  • Mass Spectrometry (ESI+): To confirm the molecular weight. Expected m/z: 140.08 [M+H]⁺.[10]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete reaction. 2. Starting ester is impure. 3. Hydrazine hydrate has degraded.1. Extend reflux time to 6-8 hours; ensure proper reflux temperature. 2. Verify purity of starting material via NMR or GC-MS. 3. Use a fresh, unopened bottle of hydrazine hydrate.
Product is Oily or Gummy 1. Presence of residual solvent. 2. Impurities from starting material.1. Ensure thorough drying under high vacuum, possibly with gentle heating (~40°C). 2. Purify the crude product by recrystallization from a minimal amount of hot ethanol.
Reaction Stalls (TLC shows starting material) 1. Insufficient hydrazine hydrate. 2. Inadequate heating.1. Ensure accurate measurement of hydrazine hydrate (2.0 eq.). 2. Check the temperature of the heating mantle and ensure a steady reflux is maintained.

Critical Safety Precautions

Hydrazine Hydrate is highly toxic, corrosive, a suspected carcinogen, and can be fatal if inhaled. [11][12][13] Strict adherence to safety protocols is mandatory.

  • Engineering Controls: All manipulations involving hydrazine hydrate must be performed inside a certified chemical fume hood with proper airflow.[13][14]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles and a full-face shield are required.[13]

    • Hand Protection: Wear chemical-resistant gloves (e.g., butyl rubber or nitrile). Double-gloving is recommended.[13][14]

    • Body Protection: A flame-resistant lab coat and chemical apron must be worn. Ensure no skin is exposed.[14]

  • Handling:

    • Never work alone when using hydrazine.

    • Avoid heating hydrazine hydrate to high temperatures or allowing it to dry out, as this can be hazardous.[14]

    • Keep away from oxidizing agents, as reactions can be vigorous or explosive.[14]

  • Spills and Waste Disposal:

    • For small spills, neutralize with a dilute solution of sodium hypochlorite (bleach) or hydrogen peroxide before absorbing with an inert material (e.g., vermiculite).

    • All hydrazine-containing waste must be collected in a designated, clearly labeled hazardous waste container.[11][13] Do not mix with other waste streams, especially those containing oxidizers.

References

Application Notes and Protocols for the Synthesis of N'-Arylmethylidene-1-methyl-1H-pyrrole-2-carbohydrazides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the synthesis of N'-arylmethylidene-1-methyl-1H-pyrrole-2-carbohydrazides through the acid-catalyzed condensation of 1-methyl-1H-pyrrole-2-carbohydrazide with various aromatic aldehydes. These pyrrole-based hydrazones, a class of Schiff bases, are of significant interest in medicinal chemistry and drug development due to their well-documented antimicrobial and anticancer properties. This document offers an in-depth exploration of the reaction mechanism, a step-by-step experimental protocol, characterization data, and troubleshooting advice to enable researchers to successfully synthesize and characterize these valuable compounds.

Introduction: The Significance of Pyrrole-Based Hydrazones in Drug Discovery

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous naturally occurring and synthetic bioactive compounds, including heme, chlorophyll, and the blockbuster drug Lipitor.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive pharmacophore. When combined with the versatile hydrazone moiety (-CO-NH-N=CH-), the resulting molecules often exhibit a broad spectrum of pharmacological activities.[2][3]

Hydrazones themselves are recognized for a wide array of biological effects, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, and anticancer activities.[3][4] The synthesis of N'-arylmethylidene-1-methyl-1H-pyrrole-2-carbohydrazides represents a strategic amalgamation of these two important pharmacophores. The resulting compounds have shown promise as potent antimicrobial and cytotoxic agents, making their synthesis a key area of research for the development of novel therapeutics.[4][5]

This guide provides researchers with the foundational knowledge and practical protocols to explore this promising class of molecules.

Mechanistic Insights: The Chemistry of Hydrazone Formation

The reaction between a carbohydrazide and an aldehyde to form a hydrazone is a classic acid-catalyzed condensation reaction. Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The overall process involves two key stages: nucleophilic addition to form a carbinolamine intermediate, followed by dehydration to yield the final hydrazone product.

The Role of Acid Catalysis

The reaction rate is highly dependent on the pH of the medium. While the reaction can proceed without a catalyst, it is often slow. A slightly acidic environment (typically pH 4-6) is optimal for accelerating the reaction.[6]

The acid catalyst serves a dual purpose:

  • Activation of the Carbonyl Group: The acid protonates the carbonyl oxygen of the aromatic aldehyde. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly basic terminal nitrogen of the carbohydrazide.[7]

  • Facilitating Dehydration: The hydroxyl group of the carbinolamine intermediate is a poor leaving group. In an acidic medium, this hydroxyl group is protonated to form a good leaving group (water), facilitating the elimination step to form the stable C=N double bond of the hydrazone.[6][8]

It is critical to avoid highly acidic conditions. In a strongly acidic medium, the carbohydrazide's nucleophilic nitrogen atom can be protonated, rendering it non-nucleophilic and thus inhibiting the initial addition step.[7] This is why only a catalytic amount of a weak acid, such as glacial acetic acid, is typically employed.

Reaction Pathway

The step-by-step mechanism is illustrated below:

G cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product Hydrazide 1-Methyl-1H-pyrrole- 2-carbohydrazide Attack Step 2: Nucleophilic Attack by Hydrazide Hydrazide->Attack Aldehyde Aromatic Aldehyde Protonation Step 1: Protonation of Aldehyde Carbonyl (H+) Aldehyde->Protonation Activation Protonation->Attack ProtonTransfer Step 3: Proton Transfer Attack->ProtonTransfer Carbinolamine Intermediate Dehydration Step 4: Elimination of Water ProtonTransfer->Dehydration Hydrazone N'-Arylmethylidene-1-methyl- 1H-pyrrole-2-carbohydrazide Dehydration->Hydrazone Formation of C=N bond

Figure 1: General mechanism of acid-catalyzed hydrazone formation.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of the starting material and the final hydrazone products.

Synthesis of this compound (Starting Material)

The starting carbohydrazide can be synthesized from the corresponding commercially available ethyl or methyl ester.

Materials:

  • Methyl 1-methyl-1H-pyrrole-2-carboxylate

  • Hydrazine hydrate (80-100%)

  • Ethanol (absolute)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

  • Apparatus for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve methyl 1-methyl-1H-pyrrole-2-carboxylate (1 equivalent) in a minimal amount of absolute ethanol.

  • Add hydrazine hydrate (3-4 equivalents) dropwise to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot.

  • After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to facilitate precipitation.

  • Collect the resulting white solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold diethyl ether or ethanol.

  • Recrystallize the crude product from absolute ethanol to obtain pure this compound as a white crystalline solid.[9]

  • Dry the product under vacuum. The expected yield is typically high (>80%).

General Protocol for the Synthesis of N'-Arylmethylidene-1-methyl-1H-pyrrole-2-carbohydrazides

This general procedure can be adapted for a wide range of aromatic aldehydes.

G start Combine Reactants reflux Reflux with Catalytic Acid (2-4 hours) start->reflux Add Hydrazide, Aldehyde, Ethanol, Acetic Acid monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete precipitate Pour into Ice-Water cool->precipitate filter Filter Precipitate precipitate->filter wash Wash with Cold Water/Ethanol filter->wash dry Dry the Product wash->dry recrystallize Recrystallize (e.g., from Ethanol) dry->recrystallize characterize Characterize Product (NMR, IR, MS) recrystallize->characterize

Figure 2: Experimental workflow for hydrazone synthesis.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)

  • Ethanol (absolute)

  • Glacial acetic acid

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Apparatus for filtration and recrystallization

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.

  • To this solution, add the desired aromatic aldehyde (1 equivalent).

  • Add 2-3 drops of glacial acetic acid to the mixture to act as a catalyst.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.[10]

  • Monitor the reaction's progress using TLC (a typical eluent system is ethyl acetate/hexane). The formation of the product is indicated by a new spot with a different Rf value from the starting materials.

  • Once the reaction is complete, cool the mixture to room temperature. Often, the product will precipitate out of the solution upon cooling.

  • If precipitation is slow, pour the reaction mixture into ice-cold water to induce the formation of a solid.

  • Collect the solid product by vacuum filtration and wash it with cold water, followed by a small amount of cold ethanol to remove any unreacted aldehyde.

  • Recrystallize the crude product from a suitable solvent, typically ethanol or an ethanol/water mixture, to yield the pure N'-arylmethylidene-1-methyl-1H-pyrrole-2-carbohydrazide.

  • Dry the purified product in a vacuum oven.

Data Presentation and Characterization

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Below is a summary of expected data for representative compounds.

Reaction Data for Selected Aromatic Aldehydes
AldehydeProduct NameTypical Yield (%)M.p. (°C)
Benzaldehyde(E)-N'-benzylidene-1-methyl-1H-pyrrole-2-carbohydrazide~80-
4-Nitrobenzaldehyde(E)-1-methyl-N'-(4-nitrobenzylidene)-1H-pyrrole-2-carbohydrazide~85194-196
4-Chlorobenzaldehyde(E)-N'-(4-chlorobenzylidene)-1-methyl-1H-pyrrole-2-carbohydrazide~78-
4-(Dimethylamino)benzaldehyde(E)-N'-(4-(dimethylamino)benzylidene)-1-methyl-1H-pyrrole-2-carbohydrazide~75179-181

Note: Melting points (M.p.) and yields can vary based on reaction scale and purification efficiency.

Spectroscopic Characterization

The structural confirmation of the synthesized hydrazones relies on a combination of spectroscopic techniques.

FT-IR Spectroscopy:

  • N-H Stretch (Amide): A sharp absorption band is expected in the region of 3200-3300 cm⁻¹.

  • C=O Stretch (Amide I): A strong, sharp peak will appear around 1640-1680 cm⁻¹.[11]

  • C=N Stretch (Imine): A characteristic absorption band is observed in the range of 1590-1620 cm⁻¹.

  • N-H Bend (Amide II): A band around 1520-1550 cm⁻¹.

¹H NMR Spectroscopy: (Chemical shifts in δ, ppm)

  • NH (Amide): A singlet, typically downfield, in the range of δ 11.0-12.0 ppm.[11]

  • CH=N (Azomethine): A singlet in the region of δ 8.0-8.8 ppm. The exact position is influenced by the substituents on the aromatic ring.

  • Aromatic Protons: Signals will appear in the δ 7.0-8.5 ppm range, with multiplicities and chemical shifts dependent on the substitution pattern of the aromatic aldehyde used.

  • Pyrrole Ring Protons: Three distinct signals for the pyrrole ring protons are expected, typically between δ 6.0-7.5 ppm.

  • N-CH₃ Protons: A singlet around δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy:

  • C=O (Amide): A signal in the δ 160-165 ppm region.

  • C=N (Azomethine): A signal around δ 140-150 ppm.

  • Aromatic and Pyrrole Carbons: Signals will be present in the δ 110-150 ppm range.

  • N-CH₃ Carbon: A signal around δ 35-40 ppm.

Mass Spectrometry (MS):

  • The mass spectrum should show a clear molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the target compound.[3]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Catalyst is inactive or insufficient. 3. Starting hydrazide is impure or degraded. 4. Reaction conditions are not optimal (temperature, time).1. Extend the reflux time and monitor by TLC. 2. Add a few more drops of glacial acetic acid. 3. Ensure the purity of the starting materials. Recrystallize the hydrazide if necessary. 4. Ensure the reaction is at a gentle reflux.
Oily Product or Difficulty in Precipitation The product may be highly soluble in the reaction mixture or have a low melting point.1. After cooling, try scratching the inside of the flask with a glass rod to induce crystallization. 2. Concentrate the reaction mixture under reduced pressure to remove some ethanol before pouring into ice-water. 3. If an oil forms, attempt to triturate it with a non-polar solvent like hexane to solidify it.
Presence of Impurities in the Final Product 1. Unreacted starting materials. 2. Formation of azine byproduct (R-CH=N-N=CH-R).1. Ensure thorough washing of the crude product. Recrystallization is crucial for high purity. 2. Azine formation can occur if there is an excess of aldehyde or prolonged heating. Use a slight excess (1.05 eq) of the hydrazide and avoid unnecessarily long reaction times.

Conclusion

The synthesis of N'-arylmethylidene-1-methyl-1H-pyrrole-2-carbohydrazides is a robust and reliable procedure that provides access to a class of compounds with significant potential in drug discovery. By understanding the underlying acid-catalyzed mechanism and following the detailed protocols provided, researchers can efficiently synthesize a library of these derivatives for further biological evaluation. The characterization and troubleshooting guides included herein serve as a comprehensive resource to ensure the successful execution and validation of these synthetic efforts.

References

Application Notes & Protocols: Synthesis of Bio-active Hydrazone Derivatives from 1-methyl-1H-pyrrole-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of hydrazone derivatives based on the 1-methyl-1H-pyrrole scaffold. The protocols outlined herein are designed to be robust and reproducible, offering insights into the underlying chemical principles and characterization techniques essential for successful synthesis and validation.

Scientific Introduction & Rationale

The pyrrole ring is a privileged heterocyclic scaffold found in a vast array of natural products and pharmacologically active compounds, including atorvastatin (antihyperlipidemic) and sunitinib (anticancer).[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone in modern drug design.[3] Similarly, the hydrazone moiety (-CO-NH-N=CH-) is a recognized pharmacophore known for conferring a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][4]

The strategic combination of these two pharmacophores—the 1-methyl-1H-pyrrole core and the hydrazone linker—offers a powerful approach to developing novel molecular entities with significant therapeutic potential. The synthetic route is typically a straightforward and efficient condensation reaction, allowing for the creation of diverse chemical libraries by varying the aldehyde or ketone reactant. This guide details the synthesis of the key intermediate, 1-methyl-1H-pyrrole-2-carbohydrazide, and its subsequent conversion to a variety of hydrazone derivatives.

Synthesis of Key Intermediate: this compound

The necessary starting material, this compound, is readily prepared from its corresponding ester via hydrazinolysis. This reaction involves the nucleophilic acyl substitution of the ester's alkoxy group (-OR) with hydrazine.

Protocol: Synthesis of this compound

Materials:

  • Methyl 1-methyl-1H-pyrrole-2-carboxylate (1 equivalent)

  • Hydrazine hydrate (80-100% solution, 1.5-5 equivalents)[5][6]

  • Ethanol (or propanol)

  • Diethyl ether (for washing)

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, dissolve methyl 1-methyl-1H-pyrrole-2-carboxylate (1.0 eq) in a minimal amount of ethanol.

  • Add hydrazine hydrate (excess, e.g., 3.0 eq) dropwise to the solution.[6]

  • Heat the reaction mixture to reflux (approximately 70-80°C) for 15 minutes to 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5][6]

  • After completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation of the product.

  • Filter the resulting solid precipitate using a Büchner funnel.

  • Wash the collected solid with cold diethyl ether to remove any unreacted starting material and impurities.[5]

  • Dry the purified white solid, this compound, under vacuum. The product can be further purified by recrystallization from ethanol if necessary.[5]

Causality Note: The use of excess hydrazine hydrate drives the equilibrium towards the product side, ensuring a high yield of the desired carbohydrazide. Refluxing provides the necessary activation energy for the reaction.

General Protocol for the Synthesis of Hydrazone Derivatives

The synthesis of hydrazones is achieved through the acid-catalyzed condensation of the prepared this compound with various aromatic or heterocyclic aldehydes and ketones.[1][7]

Workflow Diagram

G cluster_0 Step 1: Hydrazide Synthesis cluster_1 Step 2: Hydrazone Synthesis cluster_2 Analysis & Purification A Methyl 1-methyl-1H-pyrrole-2-carboxylate C This compound A->C Reflux in Ethanol B Hydrazine Hydrate B->C Reflux in Ethanol E Target Hydrazone Derivative C->E C->E D Aldehyde or Ketone (R-CHO / R-CO-R') D->E Reflux in Acetic Acid/Ethanol F TLC Monitoring E->F G Recrystallization F->G H Spectroscopic Characterization (FT-IR, NMR, MS) G->H

Caption: Overall workflow for the synthesis of hydrazone derivatives.

Protocol: Synthesis of (E)-N'-(substituted-benzylidene)-1-methyl-1H-pyrrole-2-carbohydrazide

Materials:

  • This compound (1 equivalent)

  • Substituted aldehyde or ketone (1 equivalent)

  • Glacial Acetic Acid or Ethanol[1][6]

  • Catalyst: A few drops of concentrated sulfuric acid or glacial acetic acid (if using ethanol as solvent)[6]

Procedure:

  • Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.0 eq) in a suitable solvent such as glacial acetic acid or absolute ethanol in a round-bottomed flask.[1][6]

  • If using ethanol, add 2-3 drops of a suitable acid catalyst (e.g., glacial acetic acid) to the mixture.[6]

  • Attach a reflux condenser and heat the mixture at reflux temperature (boiling water bath or ~80-100°C) for 30 minutes to 4 hours.[1]

  • Monitor the reaction's completion using TLC (a typical mobile phase could be ethyl acetate:hexane, 3:7). The product spot should be distinct from the starting material spots.[1]

  • Once the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution. If not, the volume can be reduced under vacuum, or the solution can be poured into ice-cold water to induce precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold water and then a small amount of cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture).

  • Dry the final hydrazone derivative in a vacuum oven.

Mechanism Insight: The reaction proceeds via a two-step mechanism:

  • Nucleophilic Addition: The terminal amine group (-NH2) of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde/ketone. This forms an unstable carbinolamine intermediate.

  • Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (H₂O). Subsequent elimination of water results in the formation of the stable C=N double bond of the hydrazone.

Caption: Simplified mechanism of acid-catalyzed hydrazone formation.

Physicochemical Characterization

To confirm the identity, structure, and purity of the synthesized hydrazone derivatives, a combination of spectroscopic techniques is essential.

TechniquePurposeExpected Observations
Melting Point Assess purityA sharp, defined melting point range indicates a pure compound.
FT-IR Functional group identificationAppearance of a C=N (imine) stretch (approx. 1590-1610 cm⁻¹). Presence of N-H stretch (approx. 3200-3400 cm⁻¹), C=O (amide) stretch (approx. 1640-1680 cm⁻¹), and characteristic pyrrole ring vibrations.[1]
¹H-NMR Structural elucidationA characteristic singlet for the azomethine proton (CH=N) in the range of δ 7.8-8.6 ppm. A singlet for the amide proton (CONH) typically downfield (δ 9.0-11.6 ppm). Signals corresponding to the 1-methyl group (N-CH₃) and protons of the pyrrole and substituted aromatic rings.[1][7]
Mass Spec. Molecular weight confirmationThe molecular ion peak [M]⁺ or protonated peak [M+H]⁺ should correspond to the calculated molecular weight of the target hydrazone.

Concluding Remarks for the Researcher

This protocol provides a reliable and versatile method for synthesizing a library of 1-methyl-1H-pyrrole-2-carbohydrazone derivatives. The operational simplicity and the commercial availability of a wide range of aldehydes and ketones make this an attractive strategy for lead generation in drug discovery programs.[3] The biological activity of these compounds can be fine-tuned by introducing different substituents on the aldehyde/ketone moiety, allowing for systematic structure-activity relationship (SAR) studies. Researchers are encouraged to adapt the reaction times and purification solvents based on the specific properties of each derivative to optimize yield and purity.

References

Application Notes and Protocols: Leveraging 1-Methyl-1H-pyrrole-2-carbohydrazide for the Synthesis of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2] Their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, have established them as privileged scaffolds in drug discovery.[1][2][3] A key strategy for synthesizing substituted pyrazoles involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[1][4][5][6] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 1-methyl-1H-pyrrole-2-carbohydrazide as a versatile building block for the synthesis of novel pyrazole derivatives with significant therapeutic potential.

This compound offers a unique structural motif, combining the aromatic pyrrole ring with a reactive carbohydrazide functional group. This combination allows for the introduction of the 1-methylpyrrole moiety into the final pyrazole structure, a group known to modulate the physicochemical and pharmacological properties of bioactive molecules. This guide will delve into the underlying reaction mechanisms, provide detailed, field-proven experimental protocols, and discuss the potential applications of the resulting pyrazole derivatives in modern drug development.

Reaction Mechanisms and Key Considerations

The cornerstone of pyrazole synthesis from a carbohydrazide is the cyclocondensation reaction with a 1,3-dielectrophilic species, most commonly a 1,3-dicarbonyl compound.[5][7] The reaction proceeds through a well-established mechanism involving initial nucleophilic attack, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.

The Knorr Pyrazole Synthesis Adaptation

The reaction of this compound with a 1,3-dicarbonyl compound is a variation of the classic Knorr pyrazole synthesis.[5] The process can be dissected into the following key steps:

  • Nucleophilic Attack: The terminal nitrogen atom of the hydrazide moiety of this compound acts as the primary nucleophile, attacking one of the carbonyl carbons of the 1,3-dicarbonyl compound. This initial step is often the rate-determining step and can be influenced by the steric and electronic properties of both reactants.

  • Formation of a Hydrazone Intermediate: The initial adduct rapidly loses a molecule of water to form a stable hydrazone intermediate. The regioselectivity of this initial attack can be a critical factor, especially with unsymmetrical 1,3-dicarbonyl compounds, potentially leading to a mixture of regioisomers.

  • Intramolecular Cyclization: The remaining free amino group of the hydrazone then undergoes an intramolecular nucleophilic attack on the second carbonyl carbon. This cyclization step forms the five-membered dihydropyrazole ring.

  • Dehydration: The final step is the elimination of a second molecule of water from the dihydropyrazole intermediate, leading to the formation of the stable, aromatic pyrazole ring. This step is typically acid-catalyzed and often driven to completion by heating.

Diagram of the General Synthetic Pathway

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product This compound This compound Nucleophilic Attack Nucleophilic Attack This compound->Nucleophilic Attack + 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound->Nucleophilic Attack Hydrazone Intermediate Hydrazone Intermediate Nucleophilic Attack->Hydrazone Intermediate - H2O Intramolecular Cyclization Intramolecular Cyclization Hydrazone Intermediate->Intramolecular Cyclization Dehydration Dehydration Intramolecular Cyclization->Dehydration - H2O Pyrazole Derivative Pyrazole Derivative Dehydration->Pyrazole Derivative

Caption: General workflow for the synthesis of pyrazole derivatives.

Critical Experimental Parameters
  • Solvent: The choice of solvent is crucial. Protic solvents like ethanol or acetic acid are commonly employed as they can facilitate proton transfer steps in the mechanism. For less reactive substrates, higher boiling point solvents such as N,N-dimethylformamide (DMF) may be necessary.

  • Catalyst: The reaction is often catalyzed by a small amount of acid, such as glacial acetic acid or a few drops of a mineral acid (e.g., HCl, H₂SO₄). The acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack.

  • Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and temperature.

  • Purity of Reactants: As with any organic synthesis, the purity of the starting materials is paramount. Impurities in either the this compound or the 1,3-dicarbonyl compound can lead to side reactions and lower yields of the desired product.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of this compound and its subsequent use in the preparation of a representative pyrazole derivative.

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the hydrazinolysis of esters.[8]

Materials:

  • Ethyl 1-methyl-1H-pyrrole-2-carboxylate

  • Hydrazine hydrate (80% solution in water)

  • Ethanol, absolute

  • Diethyl ether

Equipment:

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 1-methyl-1H-pyrrole-2-carboxylate (10 mmol).

  • Add 20 mL of absolute ethanol to dissolve the ester.

  • Slowly add hydrazine hydrate (20 mmol, 2 equivalents) to the stirred solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90 °C) for 4-6 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting ester should have a higher Rf value than the product hydrazide.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Cool the concentrated solution in an ice bath for 30 minutes to induce crystallization.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting materials.

  • Dry the product, this compound, in a vacuum oven. The expected product is a white to off-white solid.

Characterization:

  • Melting Point: Determine the melting point and compare it to the literature value.

  • Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The ¹H NMR spectrum should show a characteristic singlet for the N-methyl group and signals for the pyrrole ring protons and the -NHNH₂ protons. The FT-IR spectrum should exhibit characteristic peaks for N-H and C=O stretching vibrations.

Protocol 2: Synthesis of a 1-(1-Methyl-1H-pyrrole-2-carbonyl)-3,5-dimethyl-1H-pyrazole

This protocol describes a typical cyclocondensation reaction with acetylacetone (a 1,3-dicarbonyl compound).

Materials:

  • This compound (synthesized in Protocol 1)

  • Acetylacetone (2,4-pentanedione)

  • Glacial acetic acid

  • Ethanol

Equipment:

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Beaker

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (5 mmol) in 20 mL of ethanol.

  • Add acetylacetone (5.5 mmol, 1.1 equivalents) to the solution.

  • Add 3-4 drops of glacial acetic acid to catalyze the reaction.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 3-5 hours.

  • Monitor the reaction by TLC. The product pyrazole should have a different Rf value than the starting carbohydrazide.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing 50 mL of ice-cold water while stirring.

  • A precipitate of the crude product should form. Continue stirring for 15-20 minutes in the ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water to remove any residual acetic acid and unreacted acetylacetone.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1-(1-methyl-1H-pyrrole-2-carbonyl)-3,5-dimethyl-1H-pyrazole.

  • Dry the purified product under vacuum.

Data Presentation: Expected Yields and Physicochemical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Physical Appearance
This compoundC₆H₉N₃O139.16[9]85-95White to off-white solid
1-(1-Methyl-1H-pyrrole-2-carbonyl)-3,5-dimethyl-1H-pyrazoleC₁₁H₁₃N₃O203.2470-85Crystalline solid
Self-Validating System for Protocols

To ensure the trustworthiness and reproducibility of these protocols, the following checkpoints are integrated:

  • TLC Monitoring: At each stage, TLC is used to track the consumption of starting materials and the formation of products, confirming reaction progression and completion.

  • Spectroscopic Confirmation: The identity and purity of the final products are unequivocally confirmed by a suite of spectroscopic techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry). This provides a definitive validation of the synthetic outcome.

  • Melting Point Analysis: A sharp melting point for the final crystalline product is a strong indicator of its purity.

Applications in Drug Discovery

The pyrazole scaffold is a well-established pharmacophore in a multitude of therapeutic areas. The incorporation of the 1-methyl-1H-pyrrole moiety through the synthetic routes described herein offers a powerful strategy for generating novel chemical entities with potentially enhanced biological activity and improved drug-like properties.

Potential Therapeutic Targets

Derivatives synthesized from this compound could be screened for a variety of pharmacological activities, including but not limited to:

  • Anti-inflammatory Agents: Many pyrazole-containing compounds, such as celecoxib, are potent and selective COX-2 inhibitors.[1]

  • Anticancer Agents: The pyrazole nucleus is present in several compounds investigated for their anticancer properties, acting through various mechanisms such as kinase inhibition.[3]

  • Antimicrobial Agents: Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects.[1][10]

  • Central Nervous System (CNS) Activity: Certain pyrazole derivatives have shown promise as antidepressant and anticonvulsant agents.[3]

Structure-Activity Relationship (SAR) Studies

The synthetic flexibility of the described protocols allows for systematic modifications to the pyrazole core, facilitating SAR studies. For instance, by varying the 1,3-dicarbonyl compound, a library of pyrazole derivatives with diverse substituents at the 3- and 5-positions can be readily generated. This enables the exploration of how different functional groups influence the biological activity, selectivity, and pharmacokinetic profile of the compounds.

Workflow for a Drug Discovery Campaign

G Start Start Synthesis Synthesis of Pyrazole Library Start->Synthesis Screening High-Throughput Biological Screening Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Op Lead Optimization (SAR) Hit_ID->Lead_Op Lead_Op->Synthesis Iterative Synthesis Preclinical Preclinical Development Lead_Op->Preclinical End Candidate Preclinical->End

Caption: A typical workflow for a drug discovery campaign.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of novel pyrazole derivatives. The synthetic protocols outlined in this application note are robust, reproducible, and readily adaptable for the generation of compound libraries for drug discovery programs. By leveraging the principles of cyclocondensation chemistry, researchers can efficiently access new chemical matter with significant potential for the development of next-generation therapeutics across a broad spectrum of diseases. The combination of the pyrrole and pyrazole heterocyclic systems offers a rich chemical space for the exploration of new structure-activity relationships and the identification of potent and selective drug candidates.

References

analytical techniques for the characterization of 1-methyl-1H-pyrrole-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Comprehensive Analytical Characterization of 1-methyl-1H-pyrrole-2-carbohydrazide

Abstract: This document provides a detailed guide to the analytical methodologies for the comprehensive characterization of this compound. This compound, integrating a pyrrole nucleus with a carbohydrazide moiety, is a significant building block in medicinal chemistry, drawing on the diverse biological activities of both pyrrole and hydrazide derivatives[1][2]. For researchers in drug discovery and development, rigorous analytical characterization is paramount to ensure identity, purity, and stability, thereby underpinning reliable biological and pharmacological evaluation. This guide presents a suite of orthogonal analytical techniques, complete with detailed protocols, designed to deliver a holistic understanding of the molecule's chemical and physical properties.

Introduction and Analytical Strategy

The characterization of a novel or synthesized chemical entity like this compound requires a multi-faceted analytical approach. No single technique can provide all the necessary information. Therefore, we employ a workflow that integrates spectroscopic, chromatographic, and thermal analysis methods. This strategy ensures unambiguous structural confirmation, accurate purity assessment, and a thorough understanding of its solid-state properties. The following sections detail the causality behind the selection of each technique and provide robust, self-validating protocols for their execution.

Physicochemical and Structural Data

A summary of the fundamental properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₆H₉N₃O[3]
Molecular Weight 139.16 g/mol [3]
CAS Number 113398-02-0[3]
Monoisotopic Mass 139.07455 Da[4]
Physical Form Solid[3]
InChI Key JPZLSTHDNAMYND-UHFFFAOYSA-N[3]
Comprehensive Analytical Workflow

The logical flow for a complete characterization of a new batch of this compound is illustrated below. This workflow ensures that structural identity is confirmed before proceeding to more quantitative and in-depth physical property analyses.

Analytical_Workflow Figure 1. Comprehensive Analytical Workflow cluster_0 Phase 1: Identity & Structure Confirmation cluster_1 Phase 2: Purity & Quantification cluster_2 Phase 3: Solid-State Properties Sample Sample Receipt: This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (LC-MS) Sample->MS FTIR FT-IR Spectroscopy Sample->FTIR Structure_Confirmed Structure Verified? NMR->Structure_Confirmed MS->Structure_Confirmed FTIR->Structure_Confirmed HPLC Purity by RP-HPLC Structure_Confirmed->HPLC Yes Final_Report Comprehensive Characterization Report Structure_Confirmed->Final_Report No, re-synthesize or purify Purity_Confirmed Purity ≥ 95%? HPLC->Purity_Confirmed XRPD X-Ray Powder Diffraction Purity_Confirmed->XRPD Yes Purity_Confirmed->Final_Report No, re-purify Thermal Thermal Analysis (DSC & TGA) XRPD->Thermal Thermal->Final_Report

Caption: Figure 1. Comprehensive Analytical Workflow

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental for confirming the covalent structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive information about the carbon-hydrogen framework of the molecule. The ¹H NMR spectrum confirms the number and connectivity of protons, while the ¹³C NMR spectrum identifies the unique carbon environments.

Expertise & Causality: For pyrrole derivatives, the chemical shifts of the ring protons are highly characteristic[5]. The N-methyl group is expected to appear as a singlet in the upfield region, while the hydrazide N-H protons will appear as exchangeable broad signals. The choice of DMSO-d₆ as a solvent is deliberate; its ability to form hydrogen bonds helps to resolve the N-H proton signals, which might otherwise be too broad or exchange too rapidly in other solvents.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set a spectral width of approximately 12 ppm, centered around 6 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 200 ppm.

    • Use a 30-degree pulse angle with a relaxation delay of 2 seconds.

    • Acquire a sufficient number of scans (typically >1024) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the spectra using appropriate software. Reference the ¹H spectrum to the residual DMSO solvent peak at ~2.50 ppm and the ¹³C spectrum to the DMSO carbon signals at ~39.52 ppm.

  • Interpretation:

    • ¹H NMR: Expect signals corresponding to the N-CH₃ group (singlet, ~3.7-3.9 ppm), three distinct pyrrole ring protons (multiplets, ~6.0-7.0 ppm), and exchangeable N-H protons from the hydrazide group (broad singlets, variable shifts).

    • ¹³C NMR: Expect signals for the N-CH₃ carbon, three pyrrole ring carbons, the pyrrole carbon attached to the carbonyl group, and the carbonyl carbon (C=O) itself (~160-170 ppm).

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

Expertise & Causality: Electrospray ionization (ESI) is the chosen technique as it is a soft ionization method suitable for polar molecules like this compound, minimizing in-source fragmentation and yielding a clear molecular ion peak. Analysis in positive ion mode is selected due to the presence of basic nitrogen atoms that are readily protonated. The predicted protonated molecule [M+H]⁺ would have an m/z of 140.08183[4].

Protocol: LC-MS Analysis for Molecular Weight Confirmation

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol. Dilute this solution to ~10 µg/mL using a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an ESI source.

  • Chromatographic Conditions (for sample introduction):

    • Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: Isocratic elution with 50% acetonitrile in water containing 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Parameters (Positive ESI Mode):

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Scan Range: m/z 50-500.

  • Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. The observed mass should be within 5 ppm of the calculated exact mass.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups.

Expertise & Causality: The FT-IR spectrum provides a molecular fingerprint. For this compound, the key vibrational bands are the N-H stretches of the hydrazide, the C=O (Amide I) stretch, the N-H bend (Amide II), and the C-H and C=C stretches of the pyrrole ring[6][7]. The position of the C=O stretch is particularly informative about the electronic environment and hydrogen bonding.

Protocol: FT-IR Analysis using Attenuated Total Reflectance (ATR)

  • Sample Preparation: Place a small amount (a few milligrams) of the solid powder directly onto the ATR crystal.

  • Instrumentation: Use an FT-IR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add at least 32 scans to achieve a good signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (Hydrazide)3200 - 3400 (often two bands)
C-H Stretch (Aromatic/Pyrrole)3000 - 3100
C-H Stretch (Aliphatic/Methyl)2850 - 2960
C=O Stretch (Amide I)1640 - 1680
N-H Bend (Amide II)1510 - 1550
C-N Stretch1200 - 1350

Chromatographic Analysis for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical compounds and related substances.

Expertise & Causality: A reversed-phase HPLC (RP-HPLC) method is chosen due to the moderate polarity of the analyte. A C18 column provides excellent hydrophobic retention. The mobile phase consists of an aqueous buffer and an organic modifier (acetonitrile). A slightly acidic pH (e.g., pH 3-4) is selected to ensure the consistent protonation state of the molecule, leading to sharp, symmetrical peaks[8]. UV detection is appropriate as the pyrrole ring is a strong chromophore.

HPLC_Workflow Figure 2. RP-HPLC Purity Analysis Workflow Prep Sample & Mobile Phase Preparation SST System Suitability Test (SST) Prep->SST Inject Inject Sample (n=2) SST->Inject Pass Acquire Data Acquisition (UV Chromatogram) Inject->Acquire Process Integration & Peak Area Calculation Acquire->Process Report Purity Report (% Area) Process->Report

Caption: Figure 2. RP-HPLC Purity Analysis Workflow

Protocol: Purity Determination by RP-HPLC

  • Reagent and Sample Preparation:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.

    • Sample Diluent: 50:50 Water:Acetonitrile.

    • Sample Solution: Accurately weigh and dissolve the compound in the diluent to a final concentration of approximately 0.5 mg/mL.

  • Instrumentation and Conditions:

ParameterCondition
HPLC System UHPLC or HPLC with UV/DAD detector
Column C18, 100 Å, 2.6 µm, 4.6 x 100 mm
Mobile Phase Gradient elution (see table below)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 5 µL
Detection UV at 275 nm
Run Time 15 minutes

Gradient Elution Profile:

Time (min)% Mobile Phase B
0.010
10.090
12.090
12.110
15.010
  • System Suitability Test (SST):

    • Make five replicate injections of the sample solution.

    • The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

  • Procedure:

    • Once the SST passes, inject the sample solution in duplicate.

    • Integrate all peaks in the chromatogram.

  • Calculation:

    • Calculate the purity by the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Solid-State Characterization

The physical form of a compound can significantly impact its stability, solubility, and bioavailability. These techniques characterize the material in its solid state.

X-Ray Powder Diffraction (XRPD)

XRPD is a powerful technique for distinguishing between amorphous and crystalline materials and for identifying different crystalline forms (polymorphs). A crystalline solid will produce a unique pattern of sharp diffraction peaks, while an amorphous solid will show a broad, diffuse halo[9][10].

Expertise & Causality: In pharmaceutical development, controlling the crystalline form is critical for consistent product performance[11]. XRPD provides a "fingerprint" of the solid-state structure. Any batch-to-batch variation in this fingerprint could indicate a change in polymorph, which must be investigated.

Protocol: Solid-Form Analysis by XRPD

  • Sample Preparation: Gently grind a small amount (~20 mg) of the sample with a mortar and pestle to ensure a random orientation of crystallites. Pack the powder into a sample holder.

  • Instrumentation: Use a modern powder X-ray diffractometer.

  • Data Acquisition:

    • Radiation: Cu Kα (λ = 1.5406 Å).

    • Scan Range (2θ): 2° to 40°.

    • Step Size: 0.02°.

    • Scan Speed: 1°/min.

  • Data Analysis: Analyze the resulting diffractogram. The presence of sharp peaks indicates a crystalline material. The positions (in 2θ) and relative intensities of these peaks are characteristic of the specific crystal form.

Thermal Analysis: DSC & TGA

Thermal analysis provides information on how a material's properties change with temperature.

  • Differential Scanning Calorimetry (DSC) measures heat flow to or from a sample as a function of temperature. It is used to determine the melting point, glass transitions, and other thermal events[12][13].

  • Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition profiles[14][15].

Expertise & Causality: DSC is essential for determining the melting point, a key purity indicator. A sharp melting endotherm suggests a highly pure crystalline material. TGA is used to identify the temperature at which the compound begins to decompose, defining its thermal stability limits. Running the analysis under an inert nitrogen atmosphere prevents oxidative degradation, allowing for the assessment of the inherent thermal stability of the molecule[16].

Protocols: DSC and TGA Analysis

ParameterDSC ProtocolTGA Protocol
Sample Mass 2-5 mg5-10 mg
Sample Pan Vented aluminum panAlumina or platinum pan
Atmosphere NitrogenNitrogen
Flow Rate 50 mL/min50 mL/min
Heating Rate 10 °C/min10 °C/min
Temp. Range 25 °C to 300 °C (or above melt)25 °C to 600 °C

Data Analysis:

  • DSC: Determine the onset and peak temperature of the melting endotherm.

  • TGA: Determine the onset temperature of mass loss, which indicates the beginning of thermal decomposition.

References

Application of 1-methyl-1H-pyrrole-2-carbohydrazide in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1-methyl-1H-pyrrole-2-carbohydrazide as a versatile scaffold in medicinal chemistry. This guide delves into the synthesis of the core molecule and its derivatives, their biological activities, and detailed protocols for their evaluation. The content is structured to provide not only procedural steps but also the scientific rationale behind these methodologies, ensuring a deep understanding of the subject matter.

Introduction: The Promise of the Pyrrole-Hydrazide Scaffold

The pyrrole ring is a privileged heterocycle in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] When functionalized with a carbohydrazide group, the resulting scaffold becomes a powerful building block for the synthesis of diverse bioactive molecules, most notably hydrazones. The hydrazone moiety (-CO-NH-N=CH-) is a well-established pharmacophore known to impart a range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and analgesic effects.[1]

This compound combines the favorable properties of the pyrrole nucleus with the synthetic versatility and biological potential of the carbohydrazide group. The methyl group at the N1 position of the pyrrole ring can enhance lipophilicity and modulate the electronic properties of the ring system, potentially influencing biological activity and pharmacokinetic parameters. This guide will explore the synthesis of this key intermediate and its application in the development of novel therapeutic agents.

Part 1: Synthesis of this compound and its Derivatives

The synthesis of this compound is a straightforward process that can be accomplished in a few key steps from commercially available starting materials. The general strategy involves the preparation of a 1-methyl-1H-pyrrole-2-carboxylate ester, followed by hydrazinolysis.

Synthesis of the Precursor: Methyl 1-methyl-1H-pyrrole-2-carboxylate

The initial step is the esterification of 1-methyl-1H-pyrrole-2-carboxylic acid. This can be achieved through various standard esterification methods. Below is a protocol adapted from established procedures.[3]

Protocol 1: Synthesis of Methyl 1-methyl-1H-pyrrole-2-carboxylate

Materials:

  • 1-methyl-1H-pyrrole-2-carboxylic acid

  • N,N-Dimethylformamide (DMF)

  • N-ethyl diisopropylamine (DIPEA)

  • Methyl iodide (CH₃I)

  • Ethyl acetate

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottomed flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottomed flask containing 1-methyl-1H-pyrrole-2-carboxylic acid (1 equivalent) in DMF, add N-ethyl diisopropylamine (1 equivalent) at 0 °C under stirring.

  • Slowly add methyl iodide (1 equivalent) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 16 hours.

  • Dilute the reaction mixture with equal volumes of ethyl acetate and water.

  • Adjust the pH of the aqueous layer to 8.5 using a suitable base.

  • Separate the organic layer and wash the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain methyl 1-methyl-1H-pyrrole-2-carboxylate as an oil.[3]

Synthesis of this compound

The final step to obtain the target carbohydrazide is the hydrazinolysis of the corresponding ester.[1]

Protocol 2: Synthesis of this compound

Materials:

  • Methyl 1-methyl-1H-pyrrole-2-carboxylate

  • Hydrazine hydrate (100%)

  • Ethanol (99.7%)

  • Round-bottomed flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) apparatus

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottomed flask, dissolve methyl 1-methyl-1H-pyrrole-2-carboxylate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (4 equivalents) to the solution.

  • Reflux the mixture for 8 hours, monitoring the reaction progress by TLC until the starting ester is consumed.[1]

  • After completion of the reaction, cool the ethanol solution.

  • The product will precipitate as a white solid.

  • Isolate the solid by filtration using a Buchner funnel and wash with cold ethanol.

  • Recrystallize the product from ethanol to obtain pure this compound.[1]

Synthesis of 1-methyl-1H-pyrrole-2-carbohydrazone Derivatives

The carbohydrazide is a key intermediate for the synthesis of a wide range of hydrazone derivatives through condensation with various aldehydes and ketones.

Protocol 3: General Synthesis of Hydrazone Derivatives

Materials:

  • This compound

  • Substituted aromatic or heteroaromatic aldehyde (1 equivalent)

  • Glacial acetic acid

  • Round-bottomed flask with a reflux condenser

  • Magnetic stirrer and heating mantle/water bath

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Dissolve equimolar amounts of this compound and the desired aldehyde in glacial acetic acid in a round-bottomed flask.[1]

  • Heat the mixture in a boiling water bath with stirring for 30-180 minutes.[1]

  • Monitor the reaction by TLC until the starting carbohydrazide is consumed.

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Causality behind Experimental Choices:

  • Glacial acetic acid is used as a solvent and a catalyst for the condensation reaction. Its acidic nature protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the carbohydrazide.

  • Heating is applied to provide the necessary activation energy for the reaction to proceed at a reasonable rate.

  • TLC monitoring is crucial for determining the reaction endpoint, preventing the formation of byproducts due to prolonged heating.

Part 2: Applications in Medicinal Chemistry

Derivatives of this compound, particularly the hydrazones, have demonstrated significant potential in several therapeutic areas.

Anticancer Activity

Pyrrole-based hydrazones have emerged as a promising class of anticancer agents.[2] Their mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.[1][4]

Mechanism of Action: Studies have shown that certain pyrrole hydrazone derivatives induce apoptosis, a form of programmed cell death, in cancer cells.[1] This is a desirable characteristic for an anticancer drug as it eliminates cancer cells in a controlled manner. Evidence suggests that these compounds can trigger apoptosis through the activation of caspases, key enzymes in the apoptotic cascade, and the cleavage of poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. Furthermore, these derivatives have been observed to cause cell cycle arrest, particularly in the S phase, thereby inhibiting the proliferation of cancer cells.[1][5]

Structure-Activity Relationship (SAR): The biological activity of these hydrazones can be modulated by the nature of the aldehyde used in their synthesis. For instance, it has been observed that hydrazones derived from β-pyrrole aldehydes are more bioactive than those obtained from α-pyrrole aldehydes.[1] Additionally, the presence of electron-withdrawing groups on the aromatic ring of the aldehyde can enhance antibacterial activity, a principle that may also extend to anticancer effects.[6]

Quantitative Data:

Compound IDCancer Cell LineIC₅₀ (µM)Reference
1C SH-4 (Melanoma)44.63 ± 3.51[1]
11a HeLa (Cervical)4.63 ± 0.41[7]
11a MCF7 (Breast)6.90 ± 0.34[7]
11a SKOV3 (Ovarian)6.88 ± 0.23[7]
11a SKMEL28 (Melanoma)9.45 ± 0.66[7]
11o Capan-1 (Pancreatic)1.4[8]
Complex 1 A-549 (Lung)5.94 ± 0.58[8]

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol 4: MTT Assay for Cell Viability

Materials:

  • Cancer cell lines (e.g., SH-4, HeLa, MCF7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 48 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Self-Validating System:

  • Include a positive control (a known anticancer drug like cisplatin) to validate the assay's sensitivity.

  • Include a negative control (vehicle-treated cells) to establish the baseline for 100% viability.

  • Run each concentration in triplicate to ensure the reproducibility of the results.

Antimicrobial Activity

The pyrrole-hydrazide scaffold has also shown promise in the development of new antimicrobial agents, including those active against Mycobacterium tuberculosis.[9][10]

Mechanism of Action: The exact mechanism of action for the antimicrobial effects of these compounds is not fully elucidated but is thought to involve the inhibition of essential microbial enzymes or disruption of the cell wall or membrane integrity. For antitubercular activity, some derivatives have been designed as inhibitors of enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial fatty acid synthesis pathway.[9]

Quantitative Data:

Compound IDMicroorganismMIC (µg/mL)Reference
ENBHEDPC M. tuberculosis H37Rv0.7[10]
GS4 M. tuberculosis H37RvComparable to Isoniazid[9]
Pyrrole benzamide derivative S. aureus3.12 - 12.5[10]
7h S. aureus (MRSA)8[11]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol 5: Broth Microdilution for MIC Determination

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli, M. tuberculosis)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent)

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

  • Positive control (a known antibiotic)

  • Negative control (broth only)

  • Growth control (broth with inoculum)

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates.

  • Add the standardized bacterial inoculum to each well.

  • Include positive, negative, and growth controls on each plate.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • After incubation, visually inspect the plates for turbidity.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Self-Validating System:

  • The growth control must show turbidity, indicating that the bacteria are viable and the medium is suitable for growth.

  • The negative control should remain clear, indicating the sterility of the medium.

  • The MIC of the positive control should fall within the expected range for the specific bacterial strain, confirming the validity of the assay.

Part 3: Visualization & Formatting

Diagrams

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Hydrazone Synthesis 1-methyl-1H-pyrrole-2-carboxylic acid 1-methyl-1H-pyrrole-2-carboxylic acid Methyl 1-methyl-1H-pyrrole-2-carboxylate Methyl 1-methyl-1H-pyrrole-2-carboxylate 1-methyl-1H-pyrrole-2-carboxylic acid->Methyl 1-methyl-1H-pyrrole-2-carboxylate DIPEA, CH3I, DMF This compound This compound Methyl 1-methyl-1H-pyrrole-2-carboxylate->this compound Hydrazine hydrate, Ethanol, Reflux Hydrazone Derivative Hydrazone Derivative This compound->Hydrazone Derivative Glacial Acetic Acid, Heat Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Hydrazone Derivative MTT_Workflow Seed Cells Seed Cells Add Test Compound Add Test Compound Seed Cells->Add Test Compound Incubate (48h) Incubate (48h) Add Test Compound->Incubate (48h) Add MTT Reagent Add MTT Reagent Incubate (48h)->Add MTT Reagent Incubate (2-4h) Incubate (2-4h) Add MTT Reagent->Incubate (2-4h) Solubilize Formazan Solubilize Formazan Incubate (2-4h)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50 Apoptosis_Pathway Pyrrole Hydrazone Pyrrole Hydrazone CellCycleArrest S-Phase Arrest Pyrrole Hydrazone->CellCycleArrest ApoptosisInduction Apoptosis Induction Pyrrole Hydrazone->ApoptosisInduction CellDeath Cancer Cell Death CellCycleArrest->CellDeath CaspaseActivation Caspase Activation ApoptosisInduction->CaspaseActivation PARPCleavage PARP Cleavage CaspaseActivation->PARPCleavage PARPCleavage->CellDeath

References

Application Notes & Protocols: Synthesis and Evaluation of Novel Anticancer Agents Based on a 1-Methyl-1H-pyrrole-2-carbohydrazide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis, characterization, and in vitro evaluation of potential anticancer compounds derived from a 1-methyl-1H-pyrrole-2-carbohydrazide core structure. The pyrrole ring, a privileged scaffold in medicinal chemistry, serves as a foundational element for designing novel therapeutic agents. This guide details the rationale behind the molecular design, provides step-by-step synthetic protocols, and outlines methodologies for assessing cytotoxic activity against common cancer cell lines. The protocols are designed to be self-validating, with integrated analytical checkpoints to ensure the integrity of synthesized compounds. This document is intended for researchers and professionals in the fields of medicinal chemistry, chemical biology, and drug development.

Introduction: Rationale and Design Strategy

The pyrrole nucleus is a five-membered heterocyclic aromatic ring that is a core component of many biologically active compounds, including several with demonstrated anticancer properties. Its unique electronic and structural features allow it to interact with various biological targets. The incorporation of a carbohydrazide moiety at the 2-position of the 1-methyl-1H-pyrrole ring creates a versatile chemical intermediate, this compound. This hydrazide is a key building block for generating a diverse library of derivatives, such as Schiff bases, thiazolidinones, and other heterocyclic systems, by reacting its terminal amino group with various electrophiles.

The design strategy hinges on the principle of molecular hybridization, where the pyrrole scaffold is combined with other pharmacologically active motifs. The carbohydrazide linker provides the flexibility to introduce a wide range of substituents, allowing for the systematic exploration of the structure-activity relationship (SAR). The goal is to identify novel compounds with potent and selective cytotoxicity against cancer cells.

Synthesis Workflow Overview

The overall synthetic strategy is a multi-step process that begins with the esterification of 1-methyl-1H-pyrrole-2-carboxylic acid, followed by hydrazinolysis to form the key carbohydrazide intermediate. This intermediate is then used to synthesize various target compounds.

Synthesis_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Derivative Synthesis cluster_2 Step 3: Evaluation A 1-Methyl-1H-pyrrole- 2-carboxylic acid B Ethyl 1-methyl-1H-pyrrole- 2-carboxylate A->B Esterification (H2SO4, Ethanol) C 1-Methyl-1H-pyrrole- 2-carbohydrazide (Key Intermediate) B->C Hydrazinolysis (Hydrazine Hydrate) E Schiff Bases C->E Condensation D Aromatic Aldehydes D->E G 4-Thiazolidinones E->G Cyclocondensation F Thioglycolic Acid F->G H Characterization (FT-IR, NMR, Mass Spec) G->H I In Vitro Cytotoxicity Assay (e.g., MTT Assay) H->I

Caption: General workflow from starting material to final biological evaluation.

Detailed Experimental Protocols

Trustworthiness Note: The successful synthesis of the target compounds relies on the purity of the intermediates. It is crucial to perform the characterization steps outlined after each protocol to validate the structure and purity before proceeding to the next step.

Protocol 3.1: Synthesis of Ethyl 1-methyl-1H-pyrrole-2-carboxylate (Intermediate 1)
  • Rationale: The esterification of the carboxylic acid is a necessary first step to facilitate the subsequent reaction with hydrazine hydrate. The ethyl ester is a stable, easily purified intermediate.

  • Procedure:

    • To a solution of 1-methyl-1H-pyrrole-2-carboxylic acid (0.01 mol) in absolute ethanol (50 mL), add concentrated sulfuric acid (0.5 mL) dropwise while cooling in an ice bath.

    • Reflux the reaction mixture for 8-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it into ice-cold water (100 mL).

    • Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.

    • The resulting solid precipitate is collected by filtration, washed with cold water, and dried.

    • Recrystallize the crude product from ethanol to obtain pure ethyl 1-methyl-1H-pyrrole-2-carboxylate.

  • Characterization:

    • Melting Point: Compare with the literature value.

    • FT-IR (KBr, cm⁻¹): Look for the characteristic C=O stretching of the ester group (~1700 cm⁻¹).

    • ¹H NMR (CDCl₃, δ ppm): Confirm the presence of the ethyl group (triplet and quartet) and other expected protons.

Protocol 3.2: Synthesis of this compound (Intermediate 2)
  • Rationale: Hydrazinolysis of the ester is a standard and efficient method to produce the carbohydrazide. Hydrazine hydrate acts as a potent nucleophile, attacking the ester carbonyl carbon.

  • Procedure:

    • Dissolve ethyl 1-methyl-1H-pyrrole-2-carboxylate (0.01 mol) in ethanol (30 mL).

    • Add hydrazine hydrate (99%, 0.015 mol) to the solution.

    • Reflux the mixture for 12-15 hours. Monitor the reaction by TLC.

    • Reduce the volume of the solvent under reduced pressure.

    • Pour the concentrated solution into ice water.

    • Collect the resulting solid by filtration, wash with water, and dry.

    • Recrystallize from ethanol to yield pure this compound.

  • Characterization:

    • FT-IR (KBr, cm⁻¹): Note the appearance of N-H stretching bands (~3300 cm⁻¹) and the shift of the C=O band.

    • ¹H NMR (DMSO-d₆, δ ppm): Confirm the presence of the -NHNH₂ protons.

    • Mass Spectrometry: Verify the molecular weight of the product.

Protocol 3.3: General Procedure for the Synthesis of Schiff Bases
  • Rationale: The condensation of the hydrazide with various aromatic aldehydes introduces structural diversity. The resulting Schiff bases (hydrazones) are often biologically active themselves or serve as precursors for further cyclization reactions.

  • Procedure:

    • Dissolve this compound (0.01 mol) in ethanol (20 mL).

    • Add the desired substituted aromatic aldehyde (0.01 mol) and 2-3 drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture. The solid product that precipitates is collected by filtration.

    • Wash with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol or DMF).

  • Characterization:

    • FT-IR (KBr, cm⁻¹): Look for the characteristic C=N (azomethine) stretching band.

    • ¹H NMR: Confirm the presence of the azomethine proton (-N=CH-) and protons from the substituted aromatic ring.

Protocol 3.4: General Procedure for the Synthesis of 4-Thiazolidinone Derivatives
  • Rationale: The 4-thiazolidinone ring is a well-known pharmacophore with a wide range of biological activities, including anticancer effects. Its synthesis via cyclocondensation of a Schiff base with thioglycolic acid is a classic and reliable method.

  • Procedure:

    • To a solution of the appropriate Schiff base (0.01 mol) in 1,4-dioxane (30 mL), add thioglycolic acid (0.012 mol).

    • Add a pinch of anhydrous zinc chloride as a catalyst.

    • Reflux the mixture for 8-12 hours.

    • Cool the solution and pour it into ice-cold water.

    • The precipitated solid is filtered, washed thoroughly with water, and dried.

    • Purify the product by recrystallization from a suitable solvent.

  • Characterization:

    • FT-IR (KBr, cm⁻¹): Confirm the presence of the thiazolidinone C=O group.

    • ¹H NMR: Look for the characteristic singlet signal for the S-CH₂ protons of the thiazolidinone ring.

    • ¹³C NMR: Verify the chemical shifts for the carbons of the newly formed ring.

    • Mass Spectrometry: Confirm the molecular weight of the final compound.

In Vitro Anticancer Evaluation

Protocol 4.1: MTT Cytotoxicity Assay
  • Rationale: The MTT assay is a colorimetric, cell-based assay used to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. It is a standard preliminary screening method for potential anticancer drugs.

  • Procedure:

    • Cell Culture: Culture cancer cells (e.g., MCF-7, HCT-116) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a 5% CO₂ humidified atmosphere.

    • Cell Seeding: Seed the cells into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

    • Compound Treatment: Prepare stock solutions of the synthesized compounds in DMSO. Dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 10, 25, 50, 100 µM). Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plates for 48 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to a purple formazan precipitate.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plates B Allow Adhesion (24 hours) A->B C Treat with Test Compounds (Varying Concentrations) B->C D Incubate (48 hours) C->D E Add MTT Reagent D->E F Incubate (4 hours) E->F G Solubilize Formazan (Add DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate % Viability & Determine IC50 H->I

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Data Presentation

The biological activity of the synthesized compounds should be summarized in a clear, tabular format. This allows for easy comparison of the potency of different derivatives against various cell lines.

Table 1: In Vitro Cytotoxic Activity (IC₅₀ in µM) of Synthesized Compounds

Compound IDR-group (on Aldehyde)MCF-7 (Breast Cancer)HCT-116 (Colon Cancer)
5a 4-Chlorophenyl15.2 ± 1.118.5 ± 1.4
5b 4-Methoxyphenyl22.8 ± 1.925.1 ± 2.2
5c 4-Nitrophenyl9.7 ± 0.811.3 ± 0.9
Doxorubicin (Positive Control)0.8 ± 0.11.2 ± 0.2

Data are presented as mean ± standard deviation from three independent experiments. This is example data and should be replaced with actual experimental results.

Conclusion

The synthetic pathways and evaluation protocols detailed in this document provide a robust framework for the discovery of novel anticancer agents based on the this compound scaffold. By systematically synthesizing derivatives and evaluating their cytotoxic effects, researchers can elucidate structure-activity relationships that can guide the design of more potent and selective future drug candidates. Adherence to the analytical checkpoints is paramount for ensuring the validity and reproducibility of the results.

Application Notes & Protocols: Laboratory-Scale Preparation of 1-Methyl-1H-pyrrole-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 1-methyl-1H-pyrrole-2-carbohydrazide, a key building block in medicinal chemistry and drug development. The protocol details a robust and efficient method starting from methyl 1-methyl-1H-pyrrole-2-carboxylate and hydrazine hydrate. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization methods.

Introduction: Significance of Pyrrole-Carbohydrazide Scaffolds

Pyrrole and its derivatives are fundamental heterocyclic structures in numerous biologically active compounds, including natural products and synthetic drugs.[1] The carbohydrazide moiety (–CONHNH₂) is a crucial pharmacophore known to impart a wide range of biological activities, such as antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[2] The combination of the pyrrole ring and the carbohydrazide functional group in molecules like this compound creates a versatile scaffold for the synthesis of novel therapeutic agents. These compounds often serve as precursors for more complex molecules, such as hydrazones, which have demonstrated significant potential in drug discovery.[2][3] The N-methylation of the pyrrole ring can further influence the compound's pharmacokinetic and pharmacodynamic properties.

Reaction Mechanism and Stoichiometry

The synthesis of this compound from methyl 1-methyl-1H-pyrrole-2-carboxylate is a classic nucleophilic acyl substitution reaction known as hydrazinolysis. The lone pair of electrons on the terminal nitrogen of hydrazine hydrate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of a molecule of methanol, yielding the desired carbohydrazide.

The overall balanced chemical equation for this transformation is:

C₇H₉NO₂ (Methyl 1-methyl-1H-pyrrole-2-carboxylate) + N₂H₄·H₂O (Hydrazine Hydrate) → C₆H₉N₃O (this compound) + CH₃OH (Methanol) + H₂O (Water)

Visualizing the Reaction Pathway

The following diagram illustrates the stepwise mechanism of hydrazinolysis.

reaction_mechanism ester Methyl 1-methyl-1H-pyrrole-2-carboxylate tetrahedral_intermediate Tetrahedral Intermediate ester->tetrahedral_intermediate Nucleophilic Attack hydrazine Hydrazine Hydrate hydrazine->tetrahedral_intermediate hydrazide This compound tetrahedral_intermediate->hydrazide Elimination methanol Methanol tetrahedral_intermediate->methanol

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Methyl 1-methyl-1H-pyrrole-2-carboxylate37619-24-2C₇H₉NO₂139.15
Hydrazine Hydrate (~55-64%)7803-57-8N₂H₄·H₂O50.06
Ethanol (Absolute)64-17-5C₂H₅OH46.07
Diethyl Ether60-29-7(C₂H₅)₂O74.12
Equipment
  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Rotary evaporator (optional)

Safety Precautions: Handling Hydrazine Hydrate

Hydrazine hydrate is acutely toxic, corrosive, and a suspected carcinogen. [4] Strict safety measures must be followed:

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical safety goggles, a face shield, and appropriate chemical-resistant gloves (e.g., chloroprene).[4]

  • Ventilation: All manipulations involving hydrazine hydrate must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[4][5]

  • Spill and Exposure: In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4][6] For inhalation, move the individual to fresh air and seek immediate medical attention.[4] A safety shower and eyewash station must be readily accessible.[6]

  • Storage: Store hydrazine hydrate in a cool, well-ventilated area, away from heat, ignition sources, and incompatible materials.[5][6] The container should be tightly closed.[5]

  • Disposal: Dispose of hydrazine-containing waste according to institutional and local hazardous waste regulations.[5][7]

Synthetic Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add methyl 1-methyl-1H-pyrrole-2-carboxylate (e.g., 1.39 g, 10 mmol).

  • Reagent Addition: Add absolute ethanol (15 mL) to dissolve the starting material. While stirring, cautiously add hydrazine hydrate (~64%, 2.5 mL, ~50 mmol) to the solution.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-90°C) using a heating mantle or oil bath. Continue refluxing for 4-8 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting ester spot and the appearance of a more polar product spot indicate reaction completion.

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature. A white solid precipitate of the product should form. If precipitation is slow, the flask can be cooled further in an ice bath.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials and impurities.

  • Drying: Dry the product under vacuum to obtain this compound as a white crystalline solid.

Purification (Optional)

If further purification is required, the crude product can be recrystallized from absolute ethanol.[1]

  • Dissolve the crude solid in a minimal amount of hot absolute ethanol.

  • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Physical Properties
  • Appearance: White to off-white crystalline solid.

  • Molecular Formula: C₆H₉N₃O[8]

  • Molecular Weight: 139.16 g/mol [8]

Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the pyrrole ring protons, the N-methyl protons, and the hydrazide protons. The chemical shifts (δ) in a suitable solvent like DMSO-d₆ would be approximately:

    • A singlet for the N-CH₃ protons.

    • Multiplets for the three pyrrole ring protons.

    • A broad singlet for the -NH- proton.

    • A broad singlet for the -NH₂ protons.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands:

    • N-H stretching vibrations for the -NH and -NH₂ groups (typically in the range of 3200-3400 cm⁻¹).

    • C=O (amide I) stretching vibration (around 1630-1680 cm⁻¹).

    • N-H bending (amide II) vibration (around 1580-1620 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the product (m/z ≈ 139 or 140).

Summary of Quantitative Data

ParameterValueNotes
Starting MaterialMethyl 1-methyl-1H-pyrrole-2-carboxylate1.0 equivalent
ReagentHydrazine Hydrate4-5 equivalents
SolventAbsolute Ethanol~10-15 mL per gram of starting material
Reaction TemperatureReflux (~80-90°C)
Reaction Time4-8 hoursMonitor by TLC for completion
Expected Yield>85%Yields can vary based on reaction scale and purification efficiency
Theoretical Product Weight1.26 g (for a 10 mmol scale)

Workflow and Logical Relationships

The following diagram outlines the complete workflow from starting materials to the final, characterized product.

workflow start Starting Materials (Ester, Hydrazine, Ethanol) setup Reaction Setup (Dissolution, Reagent Addition) start->setup reflux Reflux (4-8 hours at 80-90°C) setup->reflux monitor Reaction Monitoring (TLC) reflux->monitor monitor->reflux Incomplete isolate Product Isolation (Cooling, Filtration) monitor->isolate Complete wash_dry Washing and Drying (Diethyl Ether, Vacuum) isolate->wash_dry purify Purification (Optional) (Recrystallization from Ethanol) wash_dry->purify characterize Characterization (NMR, IR, MS) wash_dry->characterize purify->characterize final_product Pure this compound characterize->final_product

Caption: Experimental workflow for the synthesis and characterization of the target compound.

Conclusion

The protocol described herein provides a reliable and high-yielding method for the laboratory-scale synthesis of this compound. Adherence to the outlined safety precautions, particularly when handling hydrazine hydrate, is paramount. The successful synthesis and characterization of this compound will enable researchers to explore its potential as a key intermediate in the development of novel pharmaceuticals and other biologically active molecules.

References

chromatographic purification of 1-methyl-1H-pyrrole-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Chromatographic Purification of 1-Methyl-1H-Pyrrole-2-Carbohydrazide

Introduction: The Challenge of Purifying Polar Heterocycles

This compound is a versatile heterocyclic building block in medicinal chemistry and drug development, often serving as a precursor for synthesizing novel compounds with potential biological activities.[1][2] The successful synthesis of its derivatives is critically dependent on the purity of this starting material. However, the compound's structure, which includes a polar carbohydrazide functional group (-CONHNH₂) and a moderately polar N-methylpyrrole ring, presents a significant purification challenge. With a molecular weight of 139.16 g/mol and a predicted XlogP of -0.5, it is classified as a highly polar molecule.[3][4]

Conventional purification techniques often fall short for such compounds. In reversed-phase (RP) chromatography, highly polar molecules exhibit weak interactions with the non-polar stationary phase (e.g., C18), leading to poor retention and co-elution with the solvent front.[5][6] Conversely, in normal-phase (NP) chromatography, the strong polarity of the carbohydrazide group can cause excessively strong adsorption to the polar stationary phase (e.g., silica), resulting in poor peak shape and the need for highly polar, often non-volatile, mobile phases for elution.[5][7]

This application note presents a robust and efficient purification protocol for this compound using Hydrophilic Interaction Liquid Chromatography (HILIC). This technique is specifically designed for the effective separation of polar and hydrophilic compounds, bridging the gap between normal- and reversed-phase chromatography.[8][9]

Principle of Separation: Why HILIC is the Optimal Strategy

HILIC utilizes a polar stationary phase, similar to NP chromatography, but employs a mobile phase with a high concentration of a water-miscible organic solvent (typically acetonitrile) and a smaller amount of an aqueous component.[8][10] The separation mechanism in HILIC is primarily based on the partitioning of the analyte between the bulk mobile phase and a water-enriched layer that forms on the surface of the polar stationary phase.[5][9]

For this compound, the highly polar carbohydrazide moiety readily partitions into this immobilized aqueous layer, leading to strong retention. Elution is achieved by increasing the polarity of the mobile phase—that is, by increasing the concentration of the aqueous component in the gradient.[8] This approach offers several key advantages:

  • Excellent Retention: Achieves strong retention for polar compounds that would otherwise elute in the void volume in RP chromatography.[9]

  • MS-Friendly Mobile Phases: Employs volatile solvents like acetonitrile and buffers like ammonium formate, ensuring compatibility with mass spectrometry for fraction analysis and high-sensitivity detection.

  • Efficient Solvent Evaporation: The high organic content of the collected fractions facilitates rapid solvent removal post-purification.[9]

This protocol employs an amide-based stationary phase, which provides robust and reproducible retention for a wide range of polar analytes through hydrogen bonding interactions.

Materials and Methods

Instrumentation and Consumables
  • Purification System: Preparative HPLC system equipped with a gradient pump, autosampler or manual injector, UV-Vis detector, and an automated fraction collector.

  • Column: Amide-based HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 130Å, 5 µm, 19 mm X 150 mm). An analytical version of the same column (e.g., 4.6 mm X 100 mm, 2.7 µm) should be used for purity analysis.

  • Reagents:

    • Crude this compound (synthesis residue).

    • Acetonitrile (ACN), HPLC Grade or higher.

    • Water, HPLC Grade or Milli-Q.

    • Ammonium Formate (HCOONH₄), LC-MS Grade.

  • Glassware & Equipment: Volumetric flasks, graduated cylinders, beaker, magnetic stirrer, pH meter, rotary evaporator.

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water.

    • Weigh 0.63 g of ammonium formate.

    • Dissolve in 1.0 L of HPLC-grade water.

    • Stir until fully dissolved. The pH is typically around 6.5 and does not require adjustment for this application.

    • Filter through a 0.22 µm membrane filter.

  • Mobile Phase B (Organic): 100% Acetonitrile.

Sample Preparation
  • Accurately weigh the crude this compound.

  • Dissolve the crude material in a mixture of 95:5 (v/v) Acetonitrile:Water to a final concentration of approximately 20-50 mg/mL.

  • Ensure the sample is fully dissolved. If necessary, sonicate briefly.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

Purification Workflow Diagram

PurificationWorkflow A Mobile Phase Preparation C System Equilibration (High Organic) A->C B Crude Sample Dissolution & Filtration D Sample Injection B->D C->D E Gradient Elution & UV Detection D->E F Automated Fraction Collection E->F G Fraction Purity Analysis (Analytical HPLC) F->G H Pooling of Pure Fractions G->H I Solvent Evaporation (Rotary Evaporator) H->I J Final Product: Pure Compound I->J

Caption: Workflow for the HILIC purification of this compound.

Detailed Purification Protocol

Step 1: HPLC System Setup and Equilibration

  • Install the preparative HILIC amide column into the column compartment.

  • Set the column temperature to 30 °C.

  • Set the detector wavelength to 265 nm (a wavelength where the pyrrole chromophore absorbs).

  • Purge the pump lines with their respective mobile phases.

  • Equilibrate the column with the initial mobile phase conditions (95% B) for at least 10 column volumes. For a 19 mm ID column at 18 mL/min, this will take approximately 20-30 minutes. A stable baseline is essential.

Step 2: Purification Run

  • Inject the filtered crude sample onto the equilibrated column.

  • Start the gradient elution program as detailed in the table below.

  • Monitor the chromatogram in real-time.

  • Configure the fraction collector to collect peaks based on UV threshold and/or slope.

ParameterSetting
Column BEH Amide, 5 µm, 19 mm x 150 mm
Mobile Phase A 10 mM Ammonium Formate in Water
Mobile Phase B Acetonitrile
Flow Rate 18.0 mL/min
Column Temp. 30 °C
Detection UV at 265 nm
Injection Volume 1.0 - 5.0 mL (depending on concentration and loading)
Gradient Program Time (min)
0.0
2.0
12.0
12.1
14.0
14.1
20.0

Step 3: Post-Purification Analysis and Product Recovery

  • Analyze a small aliquot from each collected fraction using an analytical HILIC method to confirm purity.

  • Pool the fractions that meet the required purity specification (e.g., >98%).

  • Combine the pooled fractions in a round-bottom flask.

  • Remove the solvents (acetonitrile and water) using a rotary evaporator.

  • Further dry the resulting solid under high vacuum to remove any residual solvent, yielding the purified this compound as a solid.

Expected Results

The HILIC method provides excellent separation of the target compound from both less polar and more polar impurities. Less polar impurities will elute early in the gradient, while the target compound will be well-retained and elute as the aqueous concentration increases. Highly polar impurities, if present, will be retained even more strongly.

Table 1: Hypothetical Purification Summary

Sample IDPurity (by HPLC Area %)Mass Recovered (mg)Yield (%)
Crude Material85.2%500 (injected)-
Pooled Fractions99.1%40595.1*

*Yield is calculated based on the amount of target compound in the injected crude material.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Poor Peak Shape (Tailing) Secondary interactions with the stationary phase; sample solvent mismatch.Ensure the sample is dissolved in the initial mobile phase composition. The use of a buffered mobile phase (Ammonium Formate) helps minimize tailing.
No/Low Retention Insufficient column equilibration; mobile phase is too polar.Increase column equilibration time. Ensure the starting percentage of organic solvent (ACN) is high (≥90%).
Split Peaks Column fouling or degradation; sample overload.Flush the column with a strong solvent wash cycle. Reduce the injection mass.
Low Recovery Compound is too strongly retained or is precipitating on the column.Increase the final concentration of the aqueous mobile phase (A) in the gradient. Ensure the sample remains soluble in the mobile phase.

Conclusion

Hydrophilic Interaction Liquid Chromatography provides a superior method for the preparative purification of this compound, a polar heterocyclic compound. This protocol, utilizing an amide-based stationary phase and a volatile buffered mobile phase, effectively overcomes the limitations of traditional reversed-phase and normal-phase chromatography. The method is robust, scalable, and yields high-purity material suitable for demanding applications in pharmaceutical research and development.

References

Troubleshooting & Optimization

Technical Support Center: N-Methylation of Pyrrole-2-Carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for synthetic challenges in heterocyclic chemistry. This guide is dedicated to addressing the specific and often complex issues encountered during the N-methylation of pyrrole-2-carbohydrazide. As a molecule possessing multiple reactive nitrogen centers and a sensitive pyrrole core, its selective functionalization demands a nuanced understanding of reaction mechanisms and conditions. This document synthesizes established chemical principles with practical, field-proven insights to help you navigate your experiments successfully.

Troubleshooting Guide: Common Experimental Failures

This section is structured to address the most frequent problems observed in the lab. We will diagnose the issue, explore the underlying chemical principles, and provide actionable solutions.

Question 1: I am observing low to no yield of my desired N-methylated product. What are the likely causes?

This is the most common issue, and it typically points to a problem with the initial deprotonation step or the reactivity of your chosen reagents.

Potential Causes & Recommended Solutions:

  • Incomplete Deprotonation of the Pyrrole Nitrogen: The N-H proton of pyrrole is acidic (pKa ≈ 17.5), but requires a sufficiently strong base for complete deprotonation to the nucleophilic pyrrolide anion.[1]

    • Solution: Switch to a stronger, non-nucleophilic base. Sodium hydride (NaH, 60% dispersion in mineral oil) is the standard choice. Use 1.1–1.2 equivalents to ensure full deprotonation. The reaction should be performed in a rigorously dried, polar aprotic solvent like DMF or THF under an inert atmosphere (N₂ or Argon). In our experience, incomplete deprotonation is the primary reason for failed reactions.

  • Inadequate Solvent Choice or Purity: Protic solvents (e.g., alcohols, water) will quench the pyrrolide anion immediately. Even trace amounts of water in your aprotic solvent can significantly reduce yield.

    • Solution: Always use anhydrous solvents from a freshly opened bottle or a solvent purification system. Ensure all glassware is oven- or flame-dried before use. Polar aprotic solvents like DMF or DMSO are excellent choices as they help to dissociate the pyrrolide salt, making the anion more available for reaction.[1][2]

  • Degraded Methylating Agent: Methylating agents, particularly methyl iodide, can degrade over time, releasing iodine and reducing their efficacy.

    • Solution: Use a fresh bottle of the methylating agent. If using methyl iodide, you can pass it through a small plug of activated alumina to remove any iodine (indicated by a pink or brown color) before use.

Question 2: My spectral analysis (NMR, Mass Spec) shows a mixture of isomers. How can I improve regioselectivity for the pyrrole nitrogen?

This is the central challenge of this synthesis. The pyrrole-2-carbohydrazide scaffold has at least four potential sites for methylation: the pyrrole nitrogen (N1), the pyrrole carbons (primarily C5), and the two nitrogens of the hydrazide group.

Potential Causes & Recommended Solutions:

  • Competing C-Alkylation: The deprotonated pyrrolide is an ambident nucleophile, meaning it can react at the nitrogen or the carbon atoms. C-alkylation is a common side reaction.[1]

    • Causality: The outcome of N- vs. C-alkylation is heavily influenced by the counter-ion and solvent—a classic manifestation of Hard and Soft Acid-Base (HSAB) theory. More ionic interactions (with Na⁺ or K⁺) in highly polar solvents (DMF, DMSO) favor reaction at the "harder" nitrogen atom.[1][2]

    • Solution: The standard protocol of using NaH in DMF is designed to maximize N-alkylation. Avoid less polar solvents like THF if C-alkylation is a problem, and do not use Grignard reagents to form the pyrrole salt, as the more covalent Mg-N bond favors C-alkylation.[1]

  • Competing Methylation on the Hydrazide Moiety: The terminal -NH₂ of the hydrazide is highly nucleophilic and can compete with the pyrrolide anion for the methylating agent, leading to a complex mixture of products.

    • Solution (Recommended): Protect the Hydrazide Group. This is the most robust strategy to ensure chemoselectivity. The hydrazide can be reversibly converted into a hydrazone by reacting it with an aldehyde or ketone (e.g., benzaldehyde or acetone). The resulting hydrazone is significantly less nucleophilic, effectively "masking" the hydrazide nitrogens during the pyrrole methylation step.[3][4] The hydrazone can then be hydrolyzed under acidic conditions post-methylation.

    • Solution (Alternative): Exploit Differential Acidity. With careful control, it's possible to achieve selective methylation without a protecting group. The pyrrole N-H is the most acidic proton. By using exactly one equivalent of a strong base (like NaH) at a low temperature (e.g., 0 °C), you can selectively form the pyrrolide anion. Subsequent addition of the methylating agent at this low temperature can favor reaction at the most nucleophilic site you've generated. However, this method is less reliable and more sensitive to reaction conditions than the protection strategy.[5]

Question 3: I am observing significant byproduct formation that suggests over-methylation or decomposition. What is happening?

This issue points towards reaction conditions that are too harsh or poorly controlled stoichiometry.

Potential Causes & Recommended Solutions:

  • Excess Methylating Agent: Using a large excess of a highly reactive methylating agent like methyl iodide can lead to a second methylation event, often on the hydrazide nitrogen, after the pyrrole nitrogen has reacted.[6]

    • Solution: Employ precise stoichiometry. Use no more than 1.05–1.1 equivalents of the methylating agent relative to the pyrrole substrate. Add the agent slowly and at a controlled temperature (e.g., 0 °C to start) to temper the reaction rate.

  • Reaction Temperature is Too High: High temperatures can provide the activation energy for less favorable side reactions or cause decomposition, especially if using a highly reactive and toxic agent like dimethyl sulfate (DMS).

    • Solution: Maintain strict temperature control. The initial deprotonation is typically performed at 0 °C. After the slow addition of the methylating agent, the reaction can be allowed to warm to room temperature. Avoid aggressive heating unless you are using a less reactive agent like dimethyl carbonate (DMC), which explicitly requires it.[7]

Visualized Workflow: Troubleshooting & Protocol

To aid in your experimental design, the following diagrams illustrate a logical troubleshooting flow and the recommended synthetic pathway.

TroubleshootingWorkflow start Unsuccessful N-Methylation low_yield Low or No Yield start->low_yield mixture Mixture of Isomers (Poor Selectivity) start->mixture decomp Decomposition or Over-methylation start->decomp cause_deprot Cause: Incomplete Deprotonation low_yield->cause_deprot cause_solvent Cause: Poor Solvent/Purity low_yield->cause_solvent cause_c_alk Cause: C-Alkylation mixture->cause_c_alk cause_nh2_alk Cause: Hydrazide Methylation mixture->cause_nh2_alk cause_excess Cause: Excess Me-X / High Temp decomp->cause_excess sol_base Solution: Use NaH (1.2 eq) in Anhydrous DMF cause_deprot->sol_base cause_solvent->sol_base cause_c_alk->sol_base sol_protect Solution: Protect Hydrazide (e.g., as Hydrazone) cause_nh2_alk->sol_protect sol_stoich Solution: Use 1.05 eq Me-X Control Temperature (0°C -> RT) cause_excess->sol_stoich

Caption: Troubleshooting workflow for N-methylation.

ProtocolWorkflow sub Pyrrole-2-carbohydrazide protect Step 1: Protect (e.g., PhCHO, cat. acid) Form Hydrazone sub->protect methylate Step 2: Methylate (1. NaH, DMF, 0°C) (2. MeI, 0°C -> RT) protect->methylate deprotect Step 3: Deprotect (aq. HCl) Hydrolyze Hydrazone methylate->deprotect prod N-Methyl Pyrrole-2-carbohydrazide deprotect->prod

Caption: Recommended synthetic pathway using a protecting group strategy.

Frequently Asked Questions (FAQs)

Q1: What is the best all-around methylating agent for this reaction?

There is no single "best" agent; the choice involves a trade-off between reactivity, safety, and reaction conditions.

Methylating Agent Pros Cons Typical Conditions
Methyl Iodide (MeI) Highly reactive, effective at low temperatures.Highly toxic, volatile, potential carcinogen.[8]NaH/DMF, 0 °C to RT
Dimethyl Sulfate (DMS) Very reactive, less volatile than MeI, cost-effective.Extremely toxic, potent carcinogen, requires careful quenching.[2][8]NaH/DMF, 0 °C to RT
Dimethyl Carbonate (DMC) "Green" reagent, low toxicity, environmentally benign.Much lower reactivity, requires high temperatures (often >100 °C) and sometimes specific catalysts.[7]Base (e.g., DBU, K₂CO₃), DMF, >120 °C

Senior Scientist Recommendation: For laboratory-scale synthesis where high reactivity and mild conditions are paramount, methyl iodide is often the most effective choice, provided strict safety protocols are followed. For process development and scale-up, exploring greener alternatives like dimethyl carbonate is highly advisable.[7]

Q2: Is it absolutely necessary to protect the hydrazide group?

While not strictly essential in all cases, it is highly recommended . Protecting the hydrazide simplifies the reaction, purification, and analysis immensely by preventing the formation of multiple N-methylated side products. The time invested in the protection/deprotection steps is almost always recovered by avoiding a difficult purification and improving the overall yield. Hydrazone formation is a reliable and high-yielding method for this purpose.[3][4]

Q3: What is a reliable, step-by-step protocol to get started?

The following protocol incorporates the principles of hydrazide protection and optimized methylation conditions.

Experimental Protocol: Protected N-Methylation of Pyrrole-2-Carbohydrazide

  • Step 1: Protection (Hydrazone Formation)

    • Dissolve pyrrole-2-carbohydrazide (1.0 eq) in methanol.

    • Add benzaldehyde (1.05 eq) and a catalytic amount of acetic acid (2-3 drops).

    • Stir the mixture at room temperature for 2-4 hours until TLC analysis shows complete consumption of the starting material.

    • The product hydrazone will often precipitate. Collect the solid by filtration, wash with cold methanol, and dry thoroughly under vacuum. Confirm structure by ¹H NMR.

  • Step 2: N-Methylation

    • To a flame-dried, three-neck flask under an argon atmosphere, add sodium hydride (1.2 eq, 60% dispersion in oil).

    • Wash the NaH with dry hexanes to remove the mineral oil, then carefully decant the hexanes.

    • Add anhydrous DMF to the flask and cool the suspension to 0 °C in an ice bath.

    • Dissolve the dried hydrazone from Step 1 in a minimum amount of anhydrous DMF and add it dropwise to the NaH suspension.

    • Stir the mixture at 0 °C for 30-45 minutes. You should observe the cessation of hydrogen gas evolution.

    • Slowly add methyl iodide (1.1 eq) dropwise, keeping the internal temperature below 5 °C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until TLC indicates the reaction is complete.

  • Step 3: Work-up and Deprotection

    • Carefully quench the reaction by slowly adding it to a beaker of ice water.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Dissolve the crude N-methylated hydrazone in a mixture of THF and 1M HCl.

    • Stir at room temperature for 2-4 hours to hydrolyze the hydrazone.

    • Neutralize the mixture with a saturated NaHCO₃ solution and extract the final product with ethyl acetate.

    • Purify the final product, 1-methylpyrrole-2-carbohydrazide, by column chromatography or recrystallization.

References

Technical Support Center: A Guide to Optimizing the Synthesis of 1-Methyl-1H-pyrrole-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-methyl-1H-pyrrole-2-carbohydrazide. As a key intermediate in the development of novel pharmaceuticals and other bioactive molecules, achieving a high yield of this compound is crucial for advancing research and development.[1] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to troubleshoot common issues and optimize your synthetic protocols.

The primary route to synthesizing this compound involves the hydrazinolysis of a corresponding ester, typically methyl or ethyl 1-methyl-1H-pyrrole-2-carboxylate. This process, while straightforward in principle, presents several challenges that can significantly impact the final yield and purity. This document provides a structured approach to understanding and overcoming these obstacles.

Core Synthesis Pathway

The synthesis is a nucleophilic acyl substitution reaction where the ester starting material is converted to the desired carbohydrazide using hydrazine.

Synthesis_Workflow Start Methyl 1-Methyl-1H-pyrrole-2-carboxylate (Starting Ester) Reaction Hydrazinolysis Reaction (Solvent/Neat, Heat) Start->Reaction Substrate Reagent Hydrazine Hydrate (N2H4·H2O) Reagent->Reaction Nucleophile Workup Work-up (Cooling, Precipitation) Reaction->Workup Crude Mixture Purification Purification (Filtration, Washing, Recrystallization) Workup->Purification Crude Solid Product This compound (Final Product) Purification->Product High Purity

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues encountered during the synthesis in a question-and-answer format, explaining the underlying chemical principles and providing actionable solutions.

Q1: My reaction yield is consistently low (<70%). What are the primary factors I should investigate?

Low yield is the most common issue, often stemming from incomplete reactions or suboptimal conditions. Here are the key areas to focus on:

  • Molar Ratio of Hydrazine: The stoichiometry is critical. Using an insufficient amount of hydrazine hydrate can lead to an incomplete reaction. More importantly, it can promote the formation of a 1,2-diacylhydrazine dimer, where a molecule of the product reacts with another molecule of the starting ester.

    • Expert Recommendation: Employ a significant excess of hydrazine hydrate, typically ranging from 5 to 20 molar equivalents relative to the ester.[2] This large excess ensures the reaction kinetics favor the formation of the desired carbohydrazide and minimizes dimerization side products.[2]

  • Reaction Temperature: The hydrazinolysis of esters is often thermally driven.

    • Expert Recommendation: If stirring the reactants at room temperature does not lead to completion, heating is necessary.[2] Refluxing the reaction mixture, often in a solvent like ethanol or even neat (without solvent), can significantly accelerate the reaction rate.[2][3] A typical temperature range is 70-80°C.[3][4]

  • Reaction Time: The reaction may simply need more time to reach completion.

    • Expert Recommendation: Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the point at which the starting ester spot has been completely consumed. Reaction times can vary from 30 minutes to over 12 hours depending on the substrate and conditions.[2]

Q2: The reaction seems to stall and won't go to completion, even after extended time. How can I drive it forward?

A stalled reaction points to issues with reactivity or equilibrium.

  • Solvent Choice: The choice of solvent can influence reactant solubility and reaction rate. While alcohols like ethanol or methanol are common, running the reaction "neat" can be highly effective.

    • Expert Recommendation: Try performing the reaction without any solvent.[2] Heating the ester directly with excess hydrazine hydrate often leads to high yields. This maximizes the concentration of reactants, driving the reaction forward. If a solvent is preferred for handling or temperature control, absolute ethanol is a standard choice.[3][5]

  • Purity of Starting Materials: Impurities in the starting ester or hydrazine can inhibit the reaction.

    • Expert Recommendation: Ensure your starting ester is pure. If synthesized in-house, confirm its purity via NMR or GC-MS. Use a reliable grade of hydrazine hydrate.

Q3: I'm observing significant side products in my crude material. What are they and how can I prevent them?

The primary side product is the 1,2-diacylhydrazine. Other impurities can arise from degradation.

Troubleshooting_Tree Start Low Yield or Impure Product? Check_Completion Is the reaction complete? (Check TLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction is Complete Check_Completion->Complete Yes Increase_Time Increase Reaction Time Incomplete->Increase_Time Increase_Temp Increase Temperature / Reflux Incomplete->Increase_Temp Increase_N2H4 Use Larger Excess of Hydrazine Incomplete->Increase_N2H4 Check_Purity Is the product impure? (Check NMR/Melting Point) Complete->Check_Purity Impure Impure Product Check_Purity->Impure Yes Pure_Low_Yield Pure but Low Yield (Isolation Issue) Check_Purity->Pure_Low_Yield No Recrystallize Recrystallize Product (e.g., from Ethanol) Impure->Recrystallize Wash Wash with Ether to Remove Ester Impure->Wash Optimize_Precip Optimize Precipitation (Cooling, Add Anti-Solvent) Pure_Low_Yield->Optimize_Precip

Caption: A decision tree for troubleshooting common synthesis issues.

  • Preventing Dimer Formation: As discussed in Q1, this is almost always caused by an insufficient amount of hydrazine. The hydrazide product, once formed, can compete with hydrazine to attack the starting ester.

    • Expert Recommendation: Use a large excess (5-20 eq.) of hydrazine hydrate to ensure it is the overwhelmingly dominant nucleophile in the reaction mixture.[2]

Q4: My product precipitates well, but it is difficult to purify. What are the best procedures?

Effective purification is key to obtaining a high-quality final product.

  • Initial Washing: After filtering the crude product that precipitates from the reaction mixture, washing with an appropriate solvent is the first line of defense against impurities.

    • Expert Recommendation: Wash the filtered solid with a solvent like diethyl ether.[4] The starting ester is typically soluble in ether, while the polar carbohydrazide product is not. This will remove unreacted starting material.

  • Recrystallization: This is the most powerful technique for achieving high purity.

    • Expert Recommendation: Recrystallize the crude product from absolute ethanol.[2][4] Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly. The pure carbohydrazide will crystallize out, leaving impurities behind in the solvent.

Frequently Asked Questions (FAQs)

  • What is the optimal molar ratio of ester to hydrazine hydrate? While a stoichiometric ratio is 1:1, in practice, a large excess of hydrazine hydrate is recommended to drive the reaction to completion and prevent side reactions. A ratio of 1:10 to 1:20 (ester:hydrazine) is a robust starting point.[2]

  • Is a solvent necessary for the hydrazinolysis reaction? Not always. Conducting the reaction neat by directly heating the ester with hydrazine hydrate is a very effective method.[2] However, using a solvent like ethanol can provide better temperature control and easier handling.[3]

  • How should I monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the best method. Use a mobile phase that gives good separation between the starting ester and the more polar carbohydrazide product (e.g., ethyl acetate/hexane mixtures). The reaction is complete when the spot corresponding to the starting ester is no longer visible.

  • What are the best practices for handling hydrazine hydrate safely? Hydrazine hydrate is toxic and a suspected carcinogen.[6] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid heating it to decomposition, as it can emit toxic fumes.

Data Summary & Protocols

Table 1: Key Reaction Parameters and Their Impact on Yield
ParameterRecommendationRationalePotential Pitfall
Hydrazine Ratio 5-20 equivalentsDrives reaction to completion, minimizes dimer formation.[2]Difficult to remove very large excesses post-reaction.
Temperature 70°C - RefluxIncreases reaction rate significantly.[3][4]Can lead to solvent loss if not properly condensed.
Solvent Neat or EthanolNeat maximizes reactant concentration; ethanol provides good solubility and temperature control.[2][3]Some esters may have poor solubility in ethanol at lower temperatures.
Reaction Time 1-12 hoursMust be sufficient for full conversion of starting material.Excessively long times at high heat can lead to degradation.
Work-up Cool to RT, filterProduct is often a crystalline solid that precipitates upon cooling.[4]Product may oil out or remain in solution if concentration is low.
Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures and is designed for high-yield synthesis.[4][7]

Materials:

  • Methyl 1-methyl-1H-pyrrole-2-carboxylate (1.0 eq)

  • Hydrazine hydrate (80% in water, ~10 eq)

  • Absolute Ethanol (for reaction and recrystallization)

  • Diethyl Ether (for washing)

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add methyl 1-methyl-1H-pyrrole-2-carboxylate (e.g., 1.39 g, 10 mmol).

  • Reagent Addition: Add hydrazine hydrate (e.g., 5.0 mL, ~100 mmol, 10 eq). Note: The reaction can also be run effectively in ethanol. If so, add enough ethanol to fully dissolve the ester at reflux temperature.

  • Heating: Heat the reaction mixture to 70-80°C (or to reflux if using ethanol) and maintain this temperature with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC until the starting ester is completely consumed (typically 1-3 hours).

  • Product Isolation: Cool the reaction mixture to room temperature. The product will often precipitate as a white solid. If precipitation is slow, place the flask in an ice bath.

  • Filtration and Washing: Filter the solid suspension using a Büchner funnel. Wash the collected solid thoroughly with cold diethyl ether to remove any unreacted ester and other non-polar impurities.[4]

  • Drying: Dry the white solid under vacuum to remove residual solvent. A typical yield at this stage should be high.

  • Purification (Recrystallization): Dissolve the crude solid in a minimum amount of hot absolute ethanol. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum to yield pure this compound.

References

optimizing reaction conditions for the synthesis of 1-methyl-1H-pyrrole-2-carbohydrazide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methyl-1H-pyrrole-2-carbohydrazide and its subsequent derivatives. Here, we address common challenges encountered during synthesis, offering troubleshooting advice and optimized protocols grounded in established chemical principles.

I. Overview of the Core Synthesis: Hydrazinolysis of Pyrrole Esters

The primary route to this compound involves the nucleophilic acyl substitution of a corresponding ester, typically methyl or ethyl 1-methyl-1H-pyrrole-2-carboxylate, with hydrazine hydrate. This reaction, known as hydrazinolysis, is fundamental yet requires careful control of conditions to ensure high yield and purity.

Reaction_Overview Start Methyl 1-Methyl-1H-pyrrole-2-carboxylate Product This compound Start->Product + Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Product Nucleophilic Attack Solvent Solvent (e.g., Ethanol) Reflux Solvent:n->Product:s

Caption: General reaction scheme for the synthesis of this compound.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis.

A. Low or No Product Yield

Question 1: I have set up the reaction between methyl 1-methyl-1H-pyrrole-2-carboxylate and hydrazine hydrate in refluxing ethanol, but after several hours, TLC analysis shows mostly unreacted starting material. What could be the problem?

Answer: This is a common issue that typically points to three main factors: insufficient reaction time, inadequate temperature, or a suboptimal molar ratio of hydrazine hydrate.

  • Causality: Hydrazinolysis, while generally efficient, requires sufficient thermal energy and reaction time to proceed to completion. The nucleophilicity of hydrazine is key, but the activation energy of the reaction must be overcome. Furthermore, the reaction is an equilibrium, and a large excess of one reactant is needed to drive it forward.

  • Troubleshooting Steps:

    • Verify Molar Ratio of Hydrazine Hydrate: For this specific synthesis, a significant excess of hydrazine hydrate is recommended to drive the reaction to completion. A common mistake is using a near-stoichiometric amount.

    • Confirm Reaction Temperature: Ensure your reaction mixture is maintaining a steady reflux. A weak reflux may not provide enough energy for the reaction to proceed at a reasonable rate.

    • Extend Reaction Time: While some hydrazinolysis reactions are rapid, others can be sluggish depending on the substrate. Monitor the reaction via Thin-Layer Chromatography (TLC) every 2-3 hours. If the reaction is proceeding slowly, extend the reflux time up to 24 hours.

    • Check Hydrazine Hydrate Quality: Hydrazine hydrate is hygroscopic and can degrade over time. Use a fresh, unopened bottle or a properly stored reagent.

ParameterStandard ConditionOptimized Condition for Low Yield
Hydrazine Hydrate 3-5 equivalents10-20 equivalents
Temperature Reflux (Ethanol: ~78°C)Vigorous Reflux
Reaction Time 3-6 hours12-24 hours (TLC monitored)
Solvent Anhydrous EthanolAbsolute Ethanol

Question 2: The reaction appears to have worked, but after work-up, my isolated yield is very low. Where could I have lost my product?

Answer: Product loss during work-up and purification is a frequent challenge. The physical properties of this compound, such as its solubility, can influence recovery.

  • Causality: The product is a polar molecule and may have some solubility in water, which is often used during the work-up to remove excess hydrazine hydrate. Additionally, incomplete precipitation or excessive washing during recrystallization can lead to significant losses.

  • Troubleshooting Steps:

    • Work-up Procedure: After the reaction, concentrate the mixture under reduced pressure to remove the ethanol. The resulting residue should contain your product and excess hydrazine hydrate. To remove the hydrazine, you can co-evaporate with a high-boiling point solvent like xylene or toluene. This forms an azeotrope with hydrazine, facilitating its removal.

    • Precipitation/Crystallization: The product often precipitates upon cooling the reaction mixture or after removing the solvent. If it remains an oil, try adding a non-polar solvent like diethyl ether or hexane to induce precipitation.

    • Recrystallization: Use a minimal amount of hot solvent (e.g., absolute ethanol) for recrystallization.[1] If too much solvent is used, the product will remain in the mother liquor. After dissolving, allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Washing: When washing the filtered product, use a small amount of ice-cold solvent to minimize dissolution of the crystals.

B. Impurity and Side Product Formation

Question 3: My final product shows an additional spot on the TLC plate and the NMR spectrum is complex. What is the likely side product?

Answer: The most probable side product in this reaction is the N,N'-bis(1-methyl-1H-pyrrole-2-carbonyl)hydrazine , also known as a diacylhydrazine.

  • Causality: This impurity forms when the newly generated this compound acts as a nucleophile and attacks another molecule of the starting ester. This is more likely to occur if the concentration of hydrazine hydrate is not sufficiently high.

Side_Reaction Ester Starting Ester Product Product (Carbohydrazide) Ester->Product + Hydrazine SideProduct N,N'-Diacylhydrazine Product->SideProduct + Ester (Low Hydrazine Conc.) Product->SideProduct Side Reaction Hydrazine Hydrazine (High Conc.) Hydrazine->Product Favored Pathway

Caption: Competing reaction pathways leading to product and side product formation.

  • Troubleshooting and Prevention:

    • Use a Large Excess of Hydrazine Hydrate: As mentioned previously, using a 10 to 20-fold excess of hydrazine hydrate significantly outcompetes the product as a nucleophile, thus minimizing the formation of the diacylhydrazine.[2]

    • Purification: If the diacylhydrazine has formed, it can often be separated from the desired product by recrystallization, as it is typically less polar. Column chromatography can also be employed if recrystallization is ineffective.

C. Reaction Monitoring and Analysis

Question 4: How can I effectively monitor the progress of my reaction using TLC?

Answer: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring this reaction.

  • Protocol:

    • Prepare your TLC plate: Use silica gel 60 F254 plates.

    • Spotting: On the baseline, spot your starting material (dissolved in a suitable solvent like ethyl acetate), a co-spot (starting material and reaction mixture), and the reaction mixture.

    • Eluent System: A good starting point for the mobile phase is a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v). Adjust the polarity as needed. The starting ester will be less polar and have a higher Rf value, while the product carbohydrazide will be more polar and have a lower Rf value.

    • Visualization:

      • UV Light (254 nm): The pyrrole ring is UV active, so both the starting material and product should be visible under short-wave UV light.

      • Iodine Chamber: Place the dried TLC plate in a chamber containing a few crystals of iodine. Most organic compounds will appear as brown spots.

      • Potassium Permanganate Stain: A freshly prepared solution of potassium permanganate can be used as a dip or spray. The hydrazide moiety is readily oxidized and will appear as a yellow/brown spot on a purple background.

CompoundExpected Rf Value
Methyl 1-methyl-1H-pyrrole-2-carboxylate Higher
This compound Lower
N,N'-Diacylhydrazine Intermediate/Higher

III. Optimized Experimental Protocol

This protocol is designed to maximize yield and purity for the synthesis of this compound.

Materials:

  • Methyl 1-methyl-1H-pyrrole-2-carboxylate (1.0 eq)

  • Hydrazine hydrate (80% solution in water, 15 eq)

  • Absolute Ethanol

  • Diethyl ether (for washing)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 1-methyl-1H-pyrrole-2-carboxylate (1.0 eq) and absolute ethanol (10 mL per gram of ester).

  • Stir the mixture to dissolve the ester.

  • Add hydrazine hydrate (15 eq) dropwise to the stirred solution.

  • Heat the reaction mixture to a steady reflux and maintain for 12 hours. Monitor the reaction progress by TLC every 3 hours until the starting material is consumed.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • The product may precipitate as a white solid. If it remains as an oil, add diethyl ether and stir to induce precipitation.

  • Collect the solid by vacuum filtration and wash with a small amount of cold diethyl ether.

  • Recrystallize the crude product from a minimal amount of hot absolute ethanol to obtain pure this compound as a white crystalline solid.[1]

IV. Synthesis of Derivatives: Hydrazone Formation

The synthesized this compound is a versatile intermediate for creating a library of derivatives, most commonly through the formation of hydrazones.

Question 5: I am trying to synthesize a hydrazone derivative by reacting my carbohydrazide with an aromatic aldehyde, but the reaction is slow and the yield is low. How can I optimize this?

Answer: The condensation reaction between a carbohydrazide and an aldehyde to form a hydrazone is typically acid-catalyzed.

  • Causality: The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the carbohydrazide.

Hydrazone_Formation Carbohydrazide This compound Hydrazone N'-Arylmethylidene-1-methyl-1H-pyrrole-2-carbohydrazide Carbohydrazide->Hydrazone + Aldehyde Aromatic Aldehyde Aldehyde->Hydrazone Condensation Catalyst Glacial Acetic Acid (cat.) Ethanol, Reflux Catalyst:n->Hydrazone:s

References

Technical Support Center: Synthesis of Pyrrole-Based Carbohydrazides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrrole-based carbohydrazides. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing these valuable heterocyclic scaffolds. Pyrrole-based carbohydrazides are crucial intermediates in the development of therapeutic agents, known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1].

However, their synthesis is not without challenges. The electron-rich nature of the pyrrole ring and the reactivity of hydrazine present a unique set of potential pitfalls that can lead to low yields, complex side products, and purification difficulties. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you overcome these common hurdles and achieve reliable, high-yield syntheses.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and immediate concerns that researchers often face during the synthesis of pyrrole-based carbohydrazides.

Q1: What is the most common method for synthesizing pyrrole-based carbohydrazides? A1: The most prevalent and direct method is the hydrazinolysis of a corresponding pyrrole-carboxylate ester (e.g., methyl or ethyl ester) with hydrazine hydrate. This reaction is typically conducted by refluxing the ester with an excess of hydrazine hydrate in a suitable solvent, such as ethanol or methanol[1][2]. An alternative route involves the direct coupling of a pyrrole-carboxylic acid with hydrazine using standard peptide coupling reagents.

Q2: My reaction mixture turned dark brown or black after adding the reagents. What happened? A2: A rapid darkening of the reaction mixture to brown or black is a classic indicator of acid-catalyzed polymerization of the pyrrole ring[3]. Pyrrole is an electron-rich heterocycle that is highly susceptible to protonation, which disrupts its aromaticity and initiates a rapid, uncontrolled polymerization, leading to insoluble, tar-like byproducts[3][4][5]. This is particularly common if your starting materials are acidic or if acidic catalysts are used without proper precautions.

Q3: Is hydrazine hydrate stable at reflux temperatures? A3: Yes, hydrazine hydrate is thermally stable under typical reflux conditions used for hydrazinolysis (e.g., in ethanol, ~78 °C). Its Self-Accelerating Decomposition Temperature (SADT) is greater than 75 °C, indicating it can be safely heated for extended periods[6]. However, its decomposition can be accelerated by catalytic impurities, such as certain metal ions, or contact with strong oxidizing agents[7][8]. Always use clean glassware and high-purity reagents.

Q4: I don't see the N-H proton of the pyrrole ring in my 1H NMR spectrum. Is my compound correct? A4: This is a very common characterization pitfall. The N-H proton signal of a pyrrole ring is often very broad and can be difficult to distinguish from the baseline[9]. This broadening is caused by quadrupole-induced relaxation from the adjacent 14N nucleus. You can often reveal this peak by changing the experimental conditions, such as lowering the temperature of the NMR experiment, which can sharpen the signal[9].

Q5: What is the ideal stoichiometry for hydrazine hydrate in the reaction? A5: A molar excess of hydrazine hydrate is typically used to drive the reaction to completion. Ratios from 5 to 20 equivalents relative to the pyrrole ester are common. Using a large excess also allows hydrazine hydrate to act as a solvent in some cases. However, an extremely large excess can make removal during work-up more challenging.

Part 2: Troubleshooting Guides

This section provides detailed, cause-and-effect troubleshooting for specific experimental failures.

Guide 1: Low or No Product Yield

Low product yield is one of the most frustrating issues. The logical workflow below helps diagnose and solve the underlying cause.

graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Caption: Troubleshooting workflow for low yield.

Causality Analysis:

  • Incomplete Reaction (Starting Material Remains):

    • Insufficient Reaction Time/Temperature: The conversion of esters to carbohydrazides can be slow, especially with sterically hindered pyrroles. Simply not allowing the reaction to run long enough is a common issue.

    • Poor Reagent Quality: Hydrazine hydrate can degrade over time if not stored properly. Ensure you are using a fresh, high-purity bottle.

    • Suboptimal Stoichiometry: While an excess is used, an insufficient excess may not be enough to drive the equilibrium toward the product.

  • Product Loss/Degradation (Starting Material Consumed):

    • Polymerization: As discussed, this is the most significant side reaction for unprotected pyrroles, especially if any acidic impurity is present[3][10].

    • Formation of N,N'-Diacylhydrazine: A common side reaction involves the newly formed, nucleophilic carbohydrazide attacking another molecule of the starting ester. This forms a symmetrical N,N'-diacylhydrazine byproduct, consuming two equivalents of your desired product path for every one byproduct molecule formed[11][12]. This is often favored at higher temperatures.

    • Work-up Problems: Pyrrole-based carbohydrazides can have moderate water solubility. If you perform an aqueous work-up, you may be losing a significant portion of your product to the aqueous layer.

Guide 2: Preventing Pyrrole Polymerization

The instability of the pyrrole ring in the presence of acid is the single greatest pitfall in this chemistry. Understanding and preventing it is critical for success.

The Mechanism: The lone pair on the pyrrole nitrogen is integral to its aromaticity. Under acidic conditions, the ring becomes protonated, breaking the aromatic system. This protonated pyrrole is now a highly reactive electrophile. A neutral, electron-rich pyrrole molecule can then act as a nucleophile, attacking the activated ring and initiating a chain polymerization reaction[3][4].

The Solution: N-Protection The most effective strategy to prevent polymerization is to install an electron-withdrawing protecting group on the pyrrole nitrogen before subsequent synthetic steps that may involve acid[3][13]. This reduces the electron density of the ring, making it far less susceptible to protonation and electrophilic attack.

Table 1: Comparison of N-Protecting Groups for Pyrrole Stabilization

Protecting GroupAbbreviationStability to AcidDeprotection ConditionsKey Considerations
p-ToluenesulfonylTsExcellent Reductive cleavage (e.g., Mg/MeOH, Na/NH₃)Very robust; ideal for harsh acidic steps.
tert-ButoxycarbonylBocPoor Strong acid (e.g., TFA, HCl)Unsuitable for reactions in acid; used when acid-lability is desired[3].
CarboxybenzylCbzGood Hydrogenolysis (e.g., H₂, Pd/C)Orthogonal to many acid/base conditions.
2,2,2-TrichloroethoxycarbonylTrocGood Reductive cleavage (e.g., Zn/AcOH)Mild deprotection; useful for sensitive substrates[14].
graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12];

}

Caption: Pyrrole stability in acid.

Part 3: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for the core synthesis and a key troubleshooting procedure.

Protocol 1: General Synthesis of a Pyrrole-Carbohydrazide via Hydrazinolysis

This protocol describes the conversion of a generic ethyl 1H-pyrrole-2-carboxylate to its corresponding carbohydrazide.

Materials:

  • Ethyl 1H-pyrrole-2-carboxylate (1.0 eq)

  • Hydrazine hydrate (N₂H₄·H₂O), ~64% solution (10 eq)

  • Ethanol (Absolute)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: To a round-bottom flask, add ethyl 1H-pyrrole-2-carboxylate (1.0 eq) and ethanol (approx. 10 mL per gram of ester).

  • Reagent Addition: While stirring, add hydrazine hydrate (10 eq) to the solution. The mixture may become cloudy.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 80 °C).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 10% Methanol in Dichloromethane). The starting ester should be more nonpolar (higher Rf) than the polar carbohydrazide product (lower Rf). The reaction typically takes 8-24 hours.

  • Work-up:

    • Once the starting material is consumed, cool the reaction flask to room temperature.

    • Reduce the solvent volume by approximately half using a rotary evaporator.

    • Cool the concentrated mixture in an ice bath for 30-60 minutes to induce precipitation of the product.

    • If no precipitate forms, slowly add cold deionized water dropwise until the solution becomes turbid, then continue cooling.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the filter cake with a small amount of cold ethanol or diethyl ether to remove residual hydrazine and soluble impurities. Dry the white solid under vacuum. The product is often pure enough for the next step, but can be recrystallized from ethanol if necessary.

Protocol 2: N-Protection of Pyrrole with a Tosyl Group

This protocol is a preventative measure to stabilize the pyrrole ring before performing reactions under acidic conditions.

Materials:

  • Pyrrole (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Flame-dried glassware, inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the NaH dispersion. Wash the NaH twice with anhydrous hexanes to remove the mineral oil, carefully decanting the hexanes each time. Dry the washed NaH under vacuum.

  • Deprotonation: Add anhydrous THF to create a suspension of NaH. Cool the flask to 0 °C in an ice bath. Slowly add a solution of pyrrole (1.0 eq) in anhydrous THF dropwise. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour. Hydrogen gas will be evolved.

  • Tosylation: Cool the mixture back to 0 °C and add a solution of TsCl (1.1 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Quenching & Extraction: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure N-tosylpyrrole[3].

References

troubleshooting guide for the Paal-Knorr synthesis of pyrrole precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Paal-Knorr synthesis of pyrrole precursors. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this cornerstone reaction in heterocyclic chemistry. Here, we address common challenges in a direct question-and-answer format, grounded in mechanistic principles and supported by field-proven insights to ensure your success in synthesizing these vital chemical scaffolds.

Understanding the Foundation: The Paal-Knorr Mechanism

The Paal-Knorr synthesis is a robust method for creating substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.[1][2] In the context of pyrrole synthesis, a 1,4-dicarbonyl compound is condensed with ammonia or a primary amine.[3][4] The reaction is typically facilitated by an acid catalyst.[5][6]

The accepted mechanism, elucidated by V. Amarnath and his research group, commences with the nucleophilic attack of the amine on one of the protonated carbonyl groups, leading to the formation of a hemiaminal intermediate.[1][3][7] This is followed by an intramolecular cyclization, where the nitrogen atom attacks the second carbonyl group. This ring-closing step is often the rate-determining step of the reaction.[8][9] The resulting 2,5-dihydroxytetrahydropyrrole derivative then undergoes dehydration to yield the final aromatic pyrrole ring.[1][5][7]

Paal_Knorr_Mechanism cluster_0 Step 1: Hemiaminal Formation cluster_1 Step 2: Cyclization (Rate-Determining) cluster_2 Step 3: Dehydration 1,4-Dicarbonyl 1,4-Dicarbonyl Hemiaminal Hemiaminal 1,4-Dicarbonyl->Hemiaminal + R-NH2 Primary_Amine Primary_Amine Cyclic_Intermediate Cyclic_Intermediate Hemiaminal->Cyclic_Intermediate Intramolecular Attack Pyrrole Pyrrole Cyclic_Intermediate->Pyrrole - 2H2O low_yield_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction reactivity Poor Reactivity of Starting Materials start->reactivity conditions Harsh Reaction Conditions start->conditions catalyst Suboptimal Catalyst start->catalyst water Excess Water start->water modify_reagents Modify Reagents or Conditions reactivity->modify_reagents optimize_conditions Optimize Temperature & Time conditions->optimize_conditions catalyst_screening Screen Catalysts (Lewis/Solid Acids) catalyst->catalyst_screening control_water Use Anhydrous Conditions water->control_water ph_effect cluster_conditions Reaction pH cluster_products Major Product start 1,4-Dicarbonyl + Amine high_ph Neutral to Weakly Acidic (pH > 3) start->high_ph low_ph Strongly Acidic (pH < 3) start->low_ph pyrrole Pyrrole high_ph->pyrrole furan Furan low_ph->furan

References

Technical Support Center: Overcoming Low Reactivity of Substituted Aldehydes in Hydrazone Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for hydrazone formation. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with low-reactivity aldehydes. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Understanding the Reaction: The "Why" Behind Low Reactivity

Before troubleshooting, it is crucial to understand the fundamentals of the reaction. Hydrazone formation is a cornerstone of bioconjugation, dynamic combinatorial chemistry, and synthesis, but its success hinges on the reactivity of the carbonyl component.[1]

Q1: What is the mechanism of hydrazone formation, and what is the rate-limiting step?

Hydrazone formation is a two-step nucleophilic addition-elimination reaction.

  • Nucleophilic Attack: The hydrazine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate known as a carbinolamine.

  • Dehydration: The carbinolamine intermediate eliminates a molecule of water to form the final C=N double bond of the hydrazone.

At neutral or mildly acidic pH, the second step—the dehydration of the tetrahedral intermediate—is typically the rate-limiting step.[1] This step is acid-catalyzed; protonation of the hydroxyl group in the intermediate turns it into a better leaving group (water).[2]

Hydrazone_Mechanism Aldehyde R-CHO (Substituted Aldehyde) Intermediate Tetrahedral Intermediate (Carbinolamine) Aldehyde->Intermediate Step 1: Nucleophilic Attack Hydrazine H₂N-NHR' (Hydrazine) Hydrazone R-CH=N-NHR' (Hydrazone) Intermediate->Hydrazone Step 2: Dehydration (Rate-Limiting at neutral pH) + H⁺ (catalyst) Water H₂O

Caption: General mechanism of hydrazone formation.

Q2: Why do some substituted aldehydes exhibit low reactivity?

The reactivity of an aldehyde is governed by two main factors originating from its substituents:

  • Electronic Effects: The carbonyl carbon must be sufficiently electrophilic to be attacked by the weakly nucleophilic hydrazine.

    • Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CF₃, halides) on the aldehyde's aromatic ring increase the electrophilicity of the carbonyl carbon, generally leading to faster reaction rates. For example, 4-nitrobenzaldehyde reacts about 4.5 times faster than 4-methoxybenzaldehyde.[1]

    • Electron-Donating Groups (EDGs) (e.g., -OCH₃, -N(CH₃)₂) decrease the electrophilicity of the carbonyl carbon through resonance or inductive effects, making the nucleophilic attack less favorable and slowing the reaction down.[3][4]

  • Steric Hindrance: Bulky substituents near the carbonyl group (e.g., ortho-substituents on a benzaldehyde ring) physically obstruct the approach of the hydrazine nucleophile.[3][5] This steric clash raises the activation energy of the reaction, significantly reducing its rate. Simple aliphatic aldehydes often react faster than bulky aromatic aldehydes for this reason.[6]

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during hydrazone synthesis with challenging substrates.

Q3: My reaction is very slow or not proceeding at all. What are the first things I should check?

When faced with a stalled reaction, systematically verify the following:

  • pH of the Medium: This is the most critical parameter. The reaction is often sluggish at neutral or basic pH. Ensure the pH is in the mildly acidic range (typically 4-6).[3][5]

  • Purity of Reagents: Impurities in either the aldehyde or the hydrazine can inhibit the reaction. Confirm the purity of your starting materials. If necessary, purify them before use.[5]

  • Reaction Monitoring: Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or LC-MS, to confirm that the reaction is genuinely stalled and not just slow.[5][7]

Q4: What is the optimal pH for hydrazone formation, and why is it so critical?

The rate of hydrazone formation is highly pH-dependent, with an optimal range typically between pH 4 and 6.[5][8] This creates a "Goldilocks" scenario:

  • At High pH (pH > 7): There are not enough protons to effectively catalyze the dehydration of the carbinolamine intermediate (the rate-limiting step). The reaction stalls.

  • At Very Low pH (pH < 4): The hydrazine nucleophile, which is basic, becomes extensively protonated to form a hydrazinium ion (R-NH-NH₃⁺).[9] This protonated form is no longer nucleophilic, and the initial attack on the carbonyl carbon cannot occur.[9][10]

Therefore, a mildly acidic buffer is required to have a sufficient concentration of acid catalyst without deactivating the hydrazine nucleophile.[2]

Q5: How do I choose the right catalyst for my sterically hindered or electron-poor aldehyde?

While the reaction is inherently acid-catalyzed by the buffer, specific catalysts can dramatically accelerate the rate, especially for difficult substrates.

  • General Acid Catalysis: A few drops of a weak acid like acetic acid is often sufficient to bring the reaction mixture to the optimal pH and catalyze the reaction.[5][10]

  • Nucleophilic Catalysis: Aniline and its derivatives are highly effective nucleophilic catalysts.[3][11] They work by first forming a more reactive Schiff base (an iminium ion) with the aldehyde, which is then more readily attacked by the hydrazine.

    • For Reactions Near Neutral pH: Anthranilic acids (like 5-methoxyanthranilic acid) and 2-aminobenzenephosphonic acids are superior catalysts to aniline at or near pH 7.4.[12][13] Their ortho-acidic groups are thought to provide intramolecular proton transfer, further accelerating the key dehydration step.[12][13]

Q6: Can changing the solvent or temperature improve my reaction rate?

Yes, both solvent and temperature are important levers for optimization.

  • Solvent: Protic solvents like ethanol and methanol are commonly used as they effectively dissolve the reactants and can stabilize the transition state.[7][10] For poorly soluble reactants, using a co-solvent system, such as adding DMSO or DMF to an aqueous buffer, can be beneficial.[3]

  • Temperature: Increasing the reaction temperature will generally increase the reaction rate.[3][5] However, be cautious, as excessive heat can lead to the degradation of reactants or the formation of side products like azines.[7][10] If your aldehyde is particularly stubborn, gentle heating (e.g., 40-60 °C) can be effective.

Q7: I'm seeing side products, like azines. How can I minimize them?

Azine formation occurs when a second molecule of aldehyde reacts with the newly formed hydrazone.[5] This is more common when the aldehyde is highly reactive or used in a large excess. To minimize this side reaction:

  • Adjust Stoichiometry: Use a slight excess of the hydrazine component (e.g., 1.1 to 1.2 equivalents). This ensures the aldehyde is consumed in the desired reaction.[5]

  • Control Temperature: Avoid excessively high temperatures, which can promote side reactions.[10]

Q8: Is it possible to drive the reaction to completion if it's reversible?

Yes. Hydrazone formation is a reversible equilibrium reaction.[5] According to Le Châtelier's principle, removing one of the products will drive the equilibrium toward the product side. The most practical way to do this is by removing the water that is formed during the reaction. For non-aqueous reactions, a Dean-Stark apparatus can be used to azeotropically remove water.[5]

Troubleshooting Guides & Protocols

Troubleshooting Flowchart

This flowchart provides a logical path for diagnosing and solving low-yield issues.

Troubleshooting_Flowchart start Low or No Product Yield check_pH Is pH mildly acidic (4-6)? start->check_pH adjust_pH Adjust pH with catalytic acetic acid or buffer. check_pH->adjust_pH No check_purity Are starting materials pure? check_pH->check_purity Yes adjust_pH->check_purity purify Purify aldehyde and/or hydrazine. check_purity->purify No check_hindrance Are reactants sterically hindered or electron-poor? check_purity->check_hindrance Yes purify->check_hindrance add_catalyst Introduce a nucleophilic catalyst (e.g., aniline, 5-methoxyanthranilic acid). check_hindrance->add_catalyst Yes remove_water Is water removal possible? (e.g., Dean-Stark for non-aqueous systems) check_hindrance->remove_water No increase_conditions Increase reaction time and/or temperature (e.g., 40-60°C). add_catalyst->increase_conditions increase_conditions->remove_water remove_water->start No, Re-evaluate Strategy apply_removal Implement water removal. remove_water->apply_removal Yes

Caption: A step-by-step guide to troubleshooting low hydrazone yield.

Protocol 1: General Procedure for Acid-Catalyzed Hydrazone Formation

This protocol is a starting point for optimizing the reaction of a substituted aldehyde.

  • Dissolve Reactants: Dissolve the substituted aldehyde (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution) in a round-bottom flask.

  • Add Hydrazine: Add the hydrazine derivative (1.1 eq.) to the solution.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 1-5% v/v) to adjust the pH to the 4-6 range.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h, 24h).

  • Optimization: If the reaction is slow, consider gentle heating to 40-50°C.

  • Work-up: Once the reaction is complete, the product can be isolated by removing the solvent under reduced pressure, followed by purification via recrystallization or column chromatography.[5]

Protocol 2: Screening for an Optimal Nucleophilic Catalyst

For particularly unreactive aldehydes, screening catalysts is an effective strategy.

  • Setup Parallel Reactions: In separate vials, set up the reaction as described in Protocol 1, but replace acetic acid with a candidate catalyst (10-20 mol%).

  • Candidate Catalysts:

    • Aniline

    • 5-Methoxyanthranilic acid (especially for reactions near neutral pH)[12]

    • 3,5-Diaminobenzoic acid[12]

  • Control Reaction: Run one reaction with only the acidic buffer (or acetic acid) and one uncatalyzed reaction as controls.

  • Analysis: Monitor all reactions simultaneously by LC-MS or HPLC to quantitatively compare the rates of product formation.

  • Selection: Choose the catalyst that provides the fastest conversion and highest yield for scale-up.

Data Summary: Factors Influencing Hydrazone Formation

FactorEffect on Reaction RateMechanistic RationaleKey Considerations
pH Optimal at 4-6Balances the need for acid catalysis of dehydration against protonation/deactivation of the hydrazine nucleophile.[9]The single most important parameter to optimize.[5]
Aldehyde Electronics EWGs accelerate; EDGs decelerateEWGs increase the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack.[1]EDGs may require stronger catalysts or harsher conditions.
Steric Hindrance Decreases rateBulky groups physically block the approach of the hydrazine to the carbonyl carbon.[3]May require higher temperatures and longer reaction times.
Acid Catalysis Accelerates rateProtonates the hydroxyl of the carbinolamine intermediate, making it a better leaving group (H₂O).[2][10]Use weak acids; strong acids deactivate the nucleophile.
Nucleophilic Catalysis Significantly accelerates rateForms a more reactive iminium ion intermediate with the aldehyde, which reacts faster with the hydrazine.[11][12]Aniline derivatives are highly effective. Anthranilic acids are excellent for reactions near neutral pH.[12][13]
Temperature Increases rateProvides the necessary activation energy for the reaction.Use with caution to avoid side reactions (e.g., azine formation) and degradation.[5][10]
Water Removal Drives reaction to completionShifts the reaction equilibrium towards the products by removing water.[5]Primarily applicable in non-aqueous solvent systems using a Dean-Stark trap.

References

Validation & Comparative

A Comparative Analysis of 1-methyl-1H-pyrrole-2-carbohydrazide and 1H-pyrrole-2-carbohydrazide: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrrole scaffold is a cornerstone for the development of novel therapeutics, demonstrating a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of a carbohydrazide moiety at the 2-position of the pyrrole ring creates a versatile pharmacophore, 1H-pyrrole-2-carbohydrazide, which has been the subject of numerous investigations. A common strategy in lead optimization is N-methylation, leading to derivatives such as 1-methyl-1H-pyrrole-2-carbohydrazide. This guide provides a comprehensive comparative analysis of these two molecules, delving into their synthesis, physicochemical properties, and potential biological activities, supported by available data and established chemical principles. This document is intended to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their discovery programs.

Structural and Physicochemical Properties: The Impact of a Single Methyl Group

The core structural difference between this compound and 1H-pyrrole-2-carbohydrazide is the substitution of the hydrogen atom on the pyrrole nitrogen with a methyl group. While seemingly minor, this modification can profoundly influence the molecule's physicochemical profile, which in turn affects its pharmacokinetic and pharmacodynamic properties.

dot

Caption: Chemical structures of the two compared molecules.

Property1H-pyrrole-2-carbohydrazideThis compoundRationale for Predicted Differences
Molecular Formula C₅H₇N₃OC₆H₉N₃OAddition of a CH₂ group.
Molecular Weight 125.13 g/mol 139.16 g/mol [3]Increased mass due to the methyl group.
Melting Point 236-238 °CNot availableN-methylation can disrupt crystal packing, potentially leading to a lower melting point.
Predicted XLogP3 -0.1[4]-0.5[5]The addition of a methyl group typically increases lipophilicity. The predicted decrease in this case may be an anomaly of the prediction algorithm and should be experimentally verified. Generally, N-methylation is expected to increase the LogP value.
Predicted pKa Acidic (pyrrole N-H) ≈ 17; Basic (hydrazine) ≈ 3-4Basic (hydrazine) ≈ 3-4The acidic proton on the pyrrole nitrogen is absent in the methylated compound. The basicity of the terminal hydrazine nitrogen is not expected to be significantly altered.
Hydrogen Bond Donors 3 (pyrrole NH, hydrazine NH₂)2 (hydrazine NH₂)The pyrrole NH is replaced by an N-CH₃, eliminating one hydrogen bond donor.
Hydrogen Bond Acceptors 3 (pyrrole N, carbonyl O, hydrazine N)3 (pyrrole N, carbonyl O, hydrazine N)The number of hydrogen bond acceptors remains the same.

Expertise & Experience Insights: The most significant consequence of N-methylation in this context is the removal of the acidic N-H proton of the pyrrole ring. This has two major implications. Firstly, it eliminates a key hydrogen bond donor site, which can reduce interactions with biological targets and affect aqueous solubility. Secondly, it removes the potential for the molecule to act as an acid at that position, which can alter its ionization state at physiological pH and its ability to participate in certain metabolic pathways. While the predicted XLogP3 values from PubChem suggest a slight increase in hydrophilicity for the methylated compound, this is counterintuitive as the addition of a methyl group generally increases lipophilicity. This highlights the importance of experimental validation of in-silico predictions.

Synthesis of this compound and 1H-pyrrole-2-carbohydrazide

The synthesis of both compounds is straightforward and follows a common pathway involving the hydrazinolysis of the corresponding ethyl ester. The key difference lies in the preparation of the starting ester.

dot

Synthesis_Workflow cluster_0 Synthesis of 1H-pyrrole-2-carbohydrazide cluster_1 Synthesis of this compound A Ethyl 1H-pyrrole-2-carboxylate B 1H-pyrrole-2-carbohydrazide A->B Hydrazine Hydrate, Ethanol, Reflux C Ethyl 1-methyl-1H-pyrrole-2-carboxylate D This compound C->D Hydrazine Hydrate, Ethanol, Reflux

Caption: General synthetic routes to the target carbohydrazides.

Experimental Protocol: Synthesis of 1H-pyrrole-2-carbohydrazide

This protocol is based on the established method of reacting the corresponding ethyl ester with hydrazine hydrate.[1]

Materials:

  • Ethyl 1H-pyrrole-2-carboxylate

  • Hydrazine hydrate (80% in water)

  • Ethanol, absolute

  • Diethyl ether

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus (Büchner funnel)

Procedure:

  • To a 25 mL round-bottomed flask equipped with a magnetic stirrer, add ethyl 1H-pyrrole-2-carboxylate (1 mmol, 0.139 g).

  • Add 0.5 mL of hydrazine hydrate (80% in water).

  • Elevate the temperature of the mixture to 70°C and stir for 45 minutes. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. A suspension will form.

  • Filter the solid product using a Büchner funnel and wash the collected solid with diethyl ether.

  • Recrystallize the crude product from absolute ethanol to obtain pure 1H-pyrrole-2-carbohydrazide. A typical yield is around 90%.[1]

Experimental Protocol: Synthesis of this compound

The synthesis of the N-methylated analog follows the same hydrazinolysis principle, starting from ethyl 1-methyl-1H-pyrrole-2-carboxylate.

Materials:

  • Ethyl 1-methyl-1H-pyrrole-2-carboxylate

  • Hydrazine hydrate

  • Ethanol

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottomed flask, dissolve ethyl 1-methyl-1H-pyrrole-2-carboxylate in ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux and stir for several hours until the reaction is complete, as monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield this compound.

Trustworthiness of Protocols: These protocols are based on well-established and frequently published chemical transformations. The progress of the reaction can be easily monitored by TLC, and the final products can be characterized by standard analytical techniques such as NMR, IR, and mass spectrometry to validate their identity and purity.

Comparative Biological Activity: An Evidence-Based Postulation

Direct comparative experimental data for the biological activities of this compound and 1H-pyrrole-2-carbohydrazide is scarce in the public domain. However, by examining the reported activities of derivatives of the non-methylated parent compound and considering the known effects of N-methylation, we can construct a logical framework for a comparative assessment.

Derivatives of 1H-pyrrole-2-carbohydrazide have been reported to exhibit a range of biological activities, including:

  • Anticancer Activity: Schiff base derivatives of 1H-pyrrole-2-carbohydrazide have shown cytotoxic activity against various cancer cell lines.[2] More complex pyrrole-indole hybrids incorporating a carbohydrazide linker have demonstrated potent anticancer activities, with some compounds showing IC50 values in the low micromolar range against cell lines such as T47D breast cancer.[6]

  • Antimicrobial Activity: Various hydrazone derivatives of 1H-pyrrole-2-carbohydrazide have been synthesized and screened for their antibacterial and antifungal properties.[2] For instance, certain Schiff bases have shown activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (E. coli) bacteria, as well as fungi (Candida albicans, Aspergillus niger).[2] Some quinoline-carbohydrazide derivatives with a pyrrole moiety have demonstrated minimum inhibitory concentration (MIC) values in the low µg/mL range.[7]

  • Antitubercular Activity: The carbohydrazide moiety is a known pharmacophore in antitubercular drugs. Derivatives of 1H-pyrrole-2-carbohydrazide have been investigated for their activity against Mycobacterium tuberculosis, with some compounds showing promising inhibitory effects.[8]

dot

Biological_Activity cluster_0 1H-pyrrole-2-carbohydrazide cluster_1 This compound A Potential for H-Bonding (Pyrrole N-H) X Biological Target (e.g., Enzyme, Receptor) A->X Interaction B Scaffold for Derivatization B->X Modified Interaction C Blocked H-Bonding Site C->X Altered Interaction D Increased Lipophilicity (Potential for improved permeability) D->X Enhanced Access?

Caption: Conceptual impact of N-methylation on target interaction.

The N-Methylation Effect:

The introduction of a methyl group on the pyrrole nitrogen in this compound is likely to modulate the observed biological activities in several ways:

  • Alteration of Target Binding: If the pyrrole N-H of 1H-pyrrole-2-carbohydrazide acts as a hydrogen bond donor in its interaction with a biological target, its replacement with a methyl group will abolish this interaction. This could lead to a decrease in binding affinity and, consequently, a reduction in biological activity. Conversely, if the N-H group is involved in a steric clash within the binding pocket, its removal and the introduction of a methyl group that fits into a hydrophobic pocket could enhance activity.

  • Modification of Physicochemical Properties: As discussed, N-methylation is expected to increase lipophilicity. This can have a dual effect. On one hand, increased lipophilicity can enhance membrane permeability, leading to better cell penetration and potentially improved efficacy in cell-based assays. On the other hand, it can also lead to decreased aqueous solubility, which might negatively impact formulation and bioavailability.

  • Metabolic Stability: The pyrrole N-H is a potential site for metabolic transformations. Methylation at this position can block these metabolic pathways, potentially increasing the compound's half-life and duration of action.

Hypothetical Comparative Scenario:

Let's consider a hypothetical antibacterial assay. If the primary mode of action of 1H-pyrrole-2-carbohydrazide involves its pyrrole N-H forming a crucial hydrogen bond with an enzyme active site, we would predict that this compound would exhibit a significantly higher MIC value (lower potency). However, if cell wall penetration is the rate-limiting step for reaching the intracellular target, the potentially increased lipophilicity of the N-methylated analog might lead to a lower MIC value, provided the loss of the N-H hydrogen bond is not critical for target engagement. Without direct experimental data, both scenarios are plausible and highlight the complex interplay of factors that determine the ultimate biological activity of a compound.

Conclusion and Future Directions

This comparative guide has illuminated the key differences and similarities between this compound and 1H-pyrrole-2-carbohydrazide from a medicinal chemistry perspective. The N-methylated analog offers a distinct physicochemical profile, primarily characterized by the absence of an acidic pyrrole proton and a likely increase in lipophilicity. While both compounds can be readily synthesized, their biological activities are expected to diverge based on the specific requirements of their biological targets.

For research teams working with these scaffolds, the following recommendations are proposed:

  • Experimental Verification: It is crucial to experimentally determine the physicochemical properties, particularly the LogP and pKa, of both compounds to validate the in-silico predictions.

  • Head-to-Head Biological Screening: To definitively assess the impact of N-methylation, both compounds should be tested in parallel in a panel of relevant biological assays (e.g., anticancer cell line proliferation, antimicrobial MIC determination).

  • Structural Biology Studies: Where possible, co-crystallization of active compounds with their biological targets can provide invaluable insights into the specific molecular interactions and rationalize the observed structure-activity relationships, clarifying the role of the pyrrole N-H in binding.

By systematically exploring these related molecules, the scientific community can continue to build a comprehensive understanding of the pyrrole-2-carbohydrazide scaffold and strategically leverage modifications like N-methylation to design next-generation therapeutics with improved efficacy and drug-like properties.

References

A Comparative Guide to the Biological Activity Screening of N-Substituted Pyrrole Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Pyrrole Scaffold in Drug Discovery

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous naturally occurring and synthetic compounds with a wide spectrum of biological activities.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive starting point for the design of novel therapeutic agents. When functionalized with a carbohydrazide moiety, the resulting N-substituted pyrrole carbohydrazide derivatives emerge as a particularly promising class of compounds. These molecules exhibit a diverse range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] This guide provides a comparative analysis of the biological activities of these derivatives, supported by experimental data and detailed screening protocols, to aid researchers in the strategic development of new therapeutic leads.

Comparative Analysis of Biological Activities

The biological activity of N-substituted pyrrole carbohydrazide derivatives can be significantly influenced by the nature and position of substituents on both the pyrrole ring and the hydrazide group. This section compares their efficacy in three key therapeutic areas.

Antimicrobial Activity: A Broad Spectrum of Action

N-substituted pyrrole carbohydrazide derivatives have demonstrated significant potential as broad-spectrum antimicrobial agents.[5] Their activity is often attributed to the carbohydrazide moiety, which can chelate metal ions essential for microbial enzyme function, and the overall lipophilicity of the molecule, which facilitates passage through microbial cell membranes.

Structure-Activity Relationship (SAR) Insights:

  • Substituents on the Benzylidene Ring: The substitution pattern on the aromatic ring attached to the hydrazide nitrogen plays a crucial role in determining antimicrobial potency. Electron-withdrawing groups, such as chloro and nitro groups, at the para-position of the benzylidene ring tend to enhance antibacterial activity.[4] For instance, certain Schiff base derivatives of 1H-pyrrole-2-carbohydrazide have shown potent activity against both Gram-positive (B. subtilis, S. aureus) and Gram-negative (E. coli) bacteria.[3]

  • Hydroxyphenyl Moiety: The presence of a 4-hydroxyphenyl ring has been identified as a key feature for potent antifungal activity, particularly against C. albicans.[6]

  • Fused Heterocyclic Systems: Incorporating the pyrrole carbohydrazide scaffold into fused heterocyclic systems can also modulate antimicrobial activity, sometimes leading to compounds with high potency.[7]

Comparative Antimicrobial Activity Data:

Compound TypeTarget OrganismActivity Metric (e.g., MIC, Zone of Inhibition)Reference
(E)-N'-(4-chlorobenzylidene)-1H-pyrrole-2-carbohydrazideS. aureus, E. coliPotent activity observed[3]
(E)-N'- (4-nitrobenzylidene)-1H-pyrrole-2-carbohydrazideS. aureus, E. coliStrong activity against both bacteria[3]
Pyrrole derivative with 4-hydroxyphenyl moietyC. albicansHigh antifungal activity[6]
N-arylpyrrole aminoguanidine derivativeMRSAMIC = 4 µg/mL (outperforming levofloxacin)[5]
N-arylpyrrole aminoguanidine derivativeM. phleiMIC = 8 µg/mL[5]
Anticancer Activity: Targeting Cell Proliferation

The pyrrole carbohydrazone scaffold is a promising pharmacophore for the development of novel anticancer agents.[8][9] These compounds have been shown to exert cytotoxic and antiproliferative effects against various cancer cell lines through mechanisms that can include apoptosis induction and cell cycle arrest.[10]

Structure-Activity Relationship (SAR) Insights:

  • Position of Aldehyde Condensation: The position of the aldehyde group on the pyrrole ring used for condensation with the carbohydrazide is critical. Hydrazones derived from β-pyrrole aldehydes have demonstrated greater antiproliferative activity compared to those derived from α-aldehydes.[10]

  • Substituents on the Pyrrole Ring: The introduction of alkynyl groups on the pyrrole ring has led to derivatives with potent anticancer activity, with some compounds showing IC50 values in the low micromolar range against cell lines like U251 (glioblastoma) and A549 (lung cancer).[8]

  • Tropolone Ring: The incorporation of a tropolone ring in N-substituted pyrrole-based scaffolds has resulted in compounds with noteworthy cytostatic activity, with IC50 values between 10-14 µM.[9][11]

Comparative Anticancer Activity Data (IC50 Values):

Compound DerivativeCancer Cell LineIC50 (µM)Reference
Pyrrole hydrazone 1C (from β-aldehyde)SH-4 (melanoma)44.63 ± 3.51[9][10]
Alkynylated pyrrole derivative 12lU251 (glioblastoma)2.29 ± 0.18[8][12]
Alkynylated pyrrole derivative 12lA549 (lung cancer)3.49 ± 0.30[8][12]
N-substituted pyrrole with tropolone ringL1210, CEM, HeLa10-14[9][11]
Anti-inflammatory Activity: Modulating Inflammatory Pathways

Pyrrole derivatives have long been recognized for their anti-inflammatory properties, with several established non-steroidal anti-inflammatory drugs (NSAIDs) featuring this heterocyclic core.[13] N-substituted pyrrole carbohydrazide derivatives extend this potential, likely through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[12]

Structure-Activity Relationship (SAR) Insights:

  • Fused Pyrrole Systems: The development of fused pyrrole compounds, such as pyrrolopyridines, has yielded derivatives with significant anti-inflammatory activity, comparable to the standard drug diclofenac.[12]

  • Carboxamide and Thione Moieties: The introduction of carboxamide and thione functionalities into fused pyrrole systems has been shown to result in potent anti-inflammatory and analgesic effects.[13]

  • Small Appendage Fragments: The presence of small appendage fragments like carbaldehyde, oxime, or nitrile on the pyrrole core can lead to compounds with interesting anti-nociceptive profiles.

Comparative Anti-inflammatory Activity Data:

Compound TypeIn vivo/In vitro ModelObserved EffectReference
Fused pyrrolopyridine derivativesCarrageenan-induced paw edemaSignificant activity, comparable to diclofenac[12]
Fused pyrrole with carboxamide/thioneCarrageenan-induced paw edemaHighly potent anti-inflammatory effect[13]
Pyrrole derivative with nitrile appendageIn vivo analgesic modelsInteresting anti-nociceptive profile

Experimental Protocols for Biological Screening

The reliability of biological activity data is contingent on the robustness of the experimental protocols. This section provides detailed, step-by-step methodologies for the primary screening of N-substituted pyrrole carbohydrazide derivatives.

General Workflow for Synthesis and Screening

The initial phase of discovery involves the synthesis of a library of derivatives, followed by a cascade of biological screening assays to identify promising lead compounds.

Synthesis and Screening Workflow General Workflow for Synthesis and Screening of Pyrrole Derivatives cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis PyrroleCarbohydrazide 1H-Pyrrole-2-Carbohydrazide Condensation Condensation Reaction PyrroleCarbohydrazide->Condensation SubstitutedAldehyde Substituted Aldehydes/Ketones SubstitutedAldehyde->Condensation DerivativeLibrary Library of N-Substituted Pyrrole Carbohydrazide Derivatives Condensation->DerivativeLibrary Antimicrobial Antimicrobial Screening DerivativeLibrary->Antimicrobial Anticancer Anticancer Screening DerivativeLibrary->Anticancer AntiInflammatory Anti-inflammatory Screening DerivativeLibrary->AntiInflammatory SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Anticancer->SAR AntiInflammatory->SAR LeadCompound Lead Compound Identification SAR->LeadCompound

Caption: A general workflow for the synthesis and biological screening of N-substituted pyrrole carbohydrazide derivatives.

Antimicrobial Screening: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Test compound stock solution (e.g., in DMSO)

  • Positive control (standard antibiotic) and negative control (vehicle)

Protocol:

  • Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Compound Dilution: Add 100 µL of the test compound stock solution to the first well of each row and perform a two-fold serial dilution by transferring 100 µL from well to well, discarding the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the standardized microbial inoculum to each well, resulting in a final volume of 200 µL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anticancer Screening: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After treatment, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Anti-inflammatory Screening: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of compounds.

Materials:

  • Wistar rats or Swiss albino mice

  • 1% Carrageenan solution in saline

  • Test compound formulation

  • Pletismometer or calipers

  • Positive control (e.g., Indomethacin)

Protocol:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week prior to the experiment.

  • Compound Administration: Administer the test compound orally or intraperitoneally to the test group of animals. The control group receives the vehicle, and the standard group receives the positive control.

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Conclusion and Future Directions

N-substituted pyrrole carbohydrazide derivatives represent a versatile and promising class of compounds with a wide range of biological activities. The comparative analysis presented in this guide highlights the significant influence of structural modifications on their antimicrobial, anticancer, and anti-inflammatory potential. The detailed experimental protocols provide a robust framework for the reliable screening and evaluation of new derivatives.

Future research in this area should focus on the systematic exploration of the chemical space around this scaffold to further elucidate structure-activity relationships. The synthesis of focused libraries with diverse substitutions will be crucial for optimizing potency and selectivity for specific biological targets. Furthermore, mechanistic studies to identify the precise molecular targets and signaling pathways modulated by these compounds will be essential for their rational development into next-generation therapeutic agents. The integration of computational modeling and in silico screening can also accelerate the discovery of novel lead compounds with improved pharmacological profiles.

References

The Strategic Advantage of 1-Methyl-1H-pyrrole-2-carbohydrazide in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Medicinal Chemists and Drug Development Professionals

In the landscape of contemporary drug discovery, the identification of "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets with high affinity — is a cornerstone of efficient lead generation. The 1-methyl-1H-pyrrole-2-carbohydrazide scaffold has emerged as a molecule of significant interest, embodying the key attributes of synthetic accessibility, structural versatility, and a broad spectrum of pharmacological activities. This guide provides an in-depth analysis of its advantages, supported by experimental data from related compounds, and compares its potential with alternative heterocyclic systems.

Unpacking the Molecular Architecture: Why is this Scaffold Advantageous?

The efficacy of this compound as a drug discovery template stems from the synergistic interplay of its three core components: the 1-methyl-pyrrole ring, the carbohydrazide linker, and the terminal hydrazone functionality (when derivatized).

  • The 1-Methyl-Pyrrole Core: The pyrrole ring is a five-membered aromatic heterocycle prevalent in numerous natural products and FDA-approved drugs, including blockbuster drugs like atorvastatin.[1][2] Its aromaticity provides a rigid conformational platform, which is crucial for precise ligand-receptor interactions. The N-methylation at position 1 serves a dual purpose: it blocks a potential hydrogen bond donor site, which can enhance membrane permeability and metabolic stability, and it provides a vector for further substitution to explore the target's binding pocket.

  • The Carbohydrazide Linker (-CONHNH₂): This functional group is a versatile building block in medicinal chemistry.[3][4][5][6] It is a potent pharmacophore that can engage in multiple hydrogen bonding interactions as both a donor and an acceptor.[7] This ambidextrous hydrogen bonding capacity is critical for anchoring the molecule within the active sites of enzymes and receptors. Furthermore, the carbohydrazide moiety serves as a synthetic handle for the facile introduction of diverse substituents through condensation reactions.

  • The Hydrazone Moiety (-CONH-N=CH-): The true power of the carbohydrazide linker is realized upon its condensation with various aldehydes and ketones, forming stable hydrazone derivatives.[1][8][9] This reaction is typically high-yielding and allows for the rapid generation of large chemical libraries.[10] The resulting –CO–NH–N= pharmacophore introduces a critical point of diversity, allowing chemists to systematically modulate properties like lipophilicity, electronic distribution, and steric bulk to optimize potency and selectivity.[1][7]

The logical relationship between these components and the resulting drug-like properties can be visualized as follows:

G cluster_0 Core Scaffold: this compound cluster_1 Key Advantages cluster_2 Drug Discovery Outcomes Pyrrole_Ring 1-Methyl-Pyrrole Ring Rigidity Structural Rigidity & Planarity Pyrrole_Ring->Rigidity provides Carbohydrazide_Linker Carbohydrazide Linker H_Bonding H-Bonding Capacity (Donor/Acceptor) Carbohydrazide_Linker->H_Bonding offers Synthetic_Tractability Synthetic Accessibility Carbohydrazide_Linker->Synthetic_Tractability enables Binding Enhanced Target Binding Rigidity->Binding H_Bonding->Binding Diversity Facile Derivatization (Hydrazone Formation) Synthetic_Tractability->Diversity leads to SAR Rapid SAR Exploration Diversity->SAR Pharmacokinetics Improved PK/PD Profile Binding->Pharmacokinetics SAR->Pharmacokinetics

Caption: Logical flow from scaffold components to drug discovery advantages.

A Spectrum of Biological Activity: The Evidence

Derivatives of the pyrrole-carbohydrazide scaffold have demonstrated significant potential across multiple therapeutic areas. The ability to easily generate diverse libraries has allowed for extensive screening and the identification of potent hits against various pathogens and disease targets.

Antimicrobial Activity

The pyrrole nucleus is a well-established antibacterial pharmacophore.[11][12][13] When combined with a hydrazone linker, the resulting molecules often exhibit potent activity against both Gram-positive and Gram-negative bacteria.[8][14] The mechanism often involves the inhibition of essential bacterial enzymes. For example, several pyrrole-hydrazone series have been designed as inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a key enzyme in fatty acid synthesis.[2][7][15]

Table 1: Comparative Antimicrobial Activity of Pyrrole-Hydrazone Derivatives

Compound ClassTarget OrganismPotency (MIC, µg/mL)Reference CompoundPotency (MIC, µg/mL)Source
Pyrrolyl Hydrazone Copper ComplexesM. tuberculosis0.8Rifampicin0.4[2]
Thiazole-Pyrrole HydrazonesS. aureus15.6 - 62.5Chloramphenicol7.81[8][9]
Thiazole-Pyrrole HydrazonesE. faecalis31.25 - 62.5Chloramphenicol15.62[8][9]
Substituted Benzylidene-1H-pyrrole-2-carbohydrazidesB. subtilis6.25 - 12.5Ciprofloxacin25[16]
Substituted Benzylidene-1H-pyrrole-2-carbohydrazidesE. coli6.25 - 12.5Ciprofloxacin25[16]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Anticancer Activity

The hydrazone moiety is a key feature in many compounds with antiproliferative and cytotoxic effects.[1][6] Pyrrole-hydrazone derivatives have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[1] Their mechanism can involve the inhibition of kinases, topoisomerases, or other proteins critical for cancer cell survival. A recent study synthesized novel pyrrole-based hydrazones and found that one derivative exhibited an IC₅₀ value of 44.63 µM in human melanoma cells, comparable to some standard cytostatics, while showing low cytotoxicity in non-tumor cells.[1][4]

Table 2: Comparative Anticancer Activity of Pyrrole & Carbohydrazide Derivatives

Compound ClassCell Line (Cancer Type)Potency (IC₅₀, µM)Reference CompoundPotency (IC₅₀, µM)Source
Pyrrole Hydrazone (1C)SH-4 (Melanoma)44.63Temozolomide50[1][4]
Furan Carbohydrazide (3e)A549 (Lung)43.38--[17]
Pyrazole CarbohydrazideA549 (Lung)Potent growth inhibitors--[5]
Pyrazole AcetohydrazideA2780 (Ovarian)8.14 - 8.63--[18]

Note: IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Workflow: From Synthesis to Screening

A key advantage of the this compound scaffold is the straightforward and high-throughput nature of its synthesis and derivatization. This allows for the rapid exploration of the structure-activity relationship (SAR).

General Synthesis Protocol

The synthesis is typically a two-step process:

  • Formation of the Hydrazide: The corresponding ester (methyl or ethyl 1-methyl-1H-pyrrole-2-carboxylate) is refluxed with hydrazine hydrate in a suitable solvent like ethanol. This reaction, known as hydrazinolysis, selectively converts the ester to the desired carbohydrazide with high yield.[1]

  • Formation of the Hydrazone Library: The synthesized carbohydrazide is then reacted with a library of diverse aromatic or heterocyclic aldehydes (or ketones) in an acidic medium (e.g., glacial acetic acid) to yield the final hydrazone derivatives.[1][5][16] The progress of the reaction can be easily monitored by Thin-Layer Chromatography (TLC).

The general workflow for generating and screening a library of these compounds is illustrated below.

G cluster_synthesis Synthesis & Library Generation cluster_screening Screening & Analysis start Methyl 1-methyl-1H- pyrrole-2-carboxylate hydrazide 1-Methyl-1H-pyrrole- 2-carbohydrazide start->hydrazide + Hydrazine Hydrate (Hydrazinolysis) hydrazones Hydrazone Library (Diverse R-groups) hydrazide->hydrazones + Acetic Acid (Condensation) aldehydes Library of Aldehydes (R1-CHO, R2-CHO, ...) aldehydes->hydrazones primary_screen Primary Biological Screen (e.g., Antimicrobial MIC) hydrazones->primary_screen Test hit_id Hit Identification primary_screen->hit_id Analyze Data secondary_screen Secondary Assays (e.g., Cytotoxicity, Enzyme Inhibition) hit_id->secondary_screen Active Compounds sar Structure-Activity Relationship (SAR) Analysis hit_id->sar Inactive/Weak Compounds secondary_screen->sar lead_opt Lead Optimization sar->lead_opt

Caption: High-throughput workflow for synthesis and screening.

Protocol: Antimicrobial Susceptibility Testing via Microbroth Dilution

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Objective: To determine the lowest concentration of a synthesized pyrrole-hydrazone derivative that inhibits the visible growth of a target bacterium.

Materials:

  • Synthesized pyrrole-hydrazone compounds, dissolved in DMSO to a stock concentration (e.g., 10 mg/mL).

  • 96-well microtiter plates.

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

  • Positive control antibiotic (e.g., Ciprofloxacin).

  • Negative control (DMSO).

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL), then diluted to yield a final concentration of ~5 x 10⁵ CFU/mL in the wells.

Procedure:

  • Plate Preparation: Add 100 µL of sterile MHB to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the stock solution of the test compound to the first well of a row. Mix well by pipetting up and down.

  • Transfer 100 µL from the first well to the second well. Repeat this two-fold serial dilution across the row to achieve a range of concentrations. Discard 100 µL from the last well.

  • Repeat for each test compound and the positive control antibiotic.

  • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, except for a sterility control well (which contains only broth).

  • Controls:

    • Growth Control: A well containing MHB and the bacterial inoculum.

    • Sterility Control: A well containing only MHB.

    • Solvent Control: A well containing MHB, inoculum, and the highest concentration of DMSO used.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.

Conclusion: A Privileged Scaffold for Future Development

The this compound scaffold represents a highly attractive starting point for drug discovery campaigns. Its inherent structural features, combined with its synthetic tractability, provide a robust platform for generating diverse chemical libraries. The consistent emergence of potent antimicrobial and anticancer agents from this class of compounds underscores its status as a privileged scaffold.[1][2][11] By leveraging the straightforward synthetic protocols and robust screening methods outlined here, researchers can efficiently explore the vast chemical space accessible from this versatile core, paving the way for the development of next-generation therapeutics.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Methyl-1H-pyrrole-2-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-methyl-1H-pyrrole-2-carbohydrazide derivatives. Moving beyond a simple recitation of facts, we will explore the causal relationships between specific structural modifications and their resulting biological activities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for creating novel therapeutic agents. The insights and protocols herein are synthesized from recent experimental data to ensure scientific integrity and practical applicability.

Introduction: The Pyrrole-Carbohydrazide Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antibacterial, antitumor, and anti-inflammatory properties.[1][2][3][4] When functionalized with a carbohydrazide moiety (–CONHNH₂), the resulting structure becomes a versatile precursor for synthesizing a library of derivatives, most commonly through condensation with various aldehydes to form hydrazones.[3][5] This hydrazone linkage (–CONH–N=CH–) is a significant pharmacophore in its own right, contributing to the biological profile of the molecule.[3]

This guide focuses specifically on derivatives of the this compound core, examining how systematic modifications influence their efficacy as antimicrobial and anticancer agents. We will dissect the available data to build a coherent SAR model and provide validated experimental protocols for synthesis and evaluation.

Core Synthesis Strategy: From Hydrazide to Hydrazone

The primary synthetic route to the target derivatives is a straightforward and robust condensation reaction. This approach allows for the generation of a diverse library of compounds by simply varying the aldehyde reactant. The causality behind this choice is its efficiency and modularity, enabling a systematic exploration of structure-activity relationships.

G cluster_reactants Reactants cluster_process Process cluster_product Product Hydrazide This compound Reaction Condensation Reaction (e.g., Ethanol, Acetic Acid catalyst) Hydrazide->Reaction Aldehyde Substituted Aromatic Aldehyde (R-CHO) Aldehyde->Reaction Hydrazone Schiff Base Derivative (Hydrazone) Reaction->Hydrazone Yields

Caption: General Synthetic Scheme for Pyrrole Hydrazone Derivatives.

Structure-Activity Relationship (SAR) Analysis

The biological activity of these derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring introduced via the aldehyde.

Antimicrobial Activity

Studies on related 1H-pyrrole-2-carbohydrazide derivatives reveal that the antimicrobial potency is highly dependent on the electronic properties of the substituents on the benzylidene moiety.[2]

  • Key Insight: The introduction of specific functional groups can modulate the lipophilicity and electronic distribution of the entire molecule, affecting its ability to penetrate microbial cell walls and interact with intracellular targets.

  • Mechanism of Action: For antimycobacterial agents, a key target is the Enoyl-acyl carrier protein reductase (ENR), an essential enzyme in the bacterial fatty acid synthesis pathway.[6] The pyrrole-hydrazone scaffold can be designed to fit into the active site of this enzyme, inhibiting its function and halting bacterial growth. Molecular docking studies are crucial for rationalizing these interactions and guiding the design of more potent inhibitors.[1][6]

G cluster_mods Structural Modifications cluster_activity Biological Outcome CoreScaffold Pyrrole-Hydrazone Core EWG Electron-Withdrawing Groups (e.g., -Cl, -NO2) on Phenyl Ring CoreScaffold->EWG Modify with EDG Electron-Donating Groups (e.g., -OH, -OCH3) on Phenyl Ring CoreScaffold->EDG Modify with Increased Increased Antimicrobial Activity EWG->Increased Often Leads to Decreased Variable/Decreased Activity EDG->Decreased Can Lead to Position Substitution Position (ortho, meta, para) Position->Increased Influences Position->Decreased Influences

Caption: Logical Flow of SAR for Antimicrobial Activity.

Comparative Data: Antimicrobial Activity of Pyrrole-2-Carbohydrazide Derivatives

Compound IDR-Group Substitution (on Benzylidene)Target OrganismMIC (µg/mL)Reference
GS4 4-ChloroM. tuberculosis H37Rv1.6[6]
3f 4-ChloroB. subtilis, E. coliPotent Activity[2]
3g 2,4-DichloroB. subtilis, E. coli, C. albicansPotent Activity[2]
3i 4-NitroB. subtilis, E. coliPotent Activity[2]
Streptomycin Standard DrugM. tuberculosis H37Rv1.6[6]
Pyrazinamide Standard DrugM. tuberculosis H37Rv3.125[6]

Note: "Potent Activity" is reported qualitatively in the source; specific MIC values were not provided in the abstract.

Anticancer Activity

The pyrrole scaffold is also a cornerstone in the development of anticancer agents.[1][7] For carbohydrazide derivatives, cytotoxicity is often correlated with the molecule's lipophilicity and its ability to interact with key cellular machinery involved in proliferation.

  • Key Insight: The addition of bulky and lipophilic groups can enhance cell membrane permeability and promote interactions with intracellular targets. Studies on the closely related pyrazole-carbohydrazide scaffold found that compounds with logP values in the range of 3.12-4.94 exhibited superior inhibitory effects against A549 lung cancer cells.[8]

  • Mechanism of Action: A primary target for these compounds is α-topoisomerase II (α-Topo II), an enzyme critical for DNA replication and chromosome organization in rapidly dividing cancer cells.[1] By inhibiting this enzyme, the derivatives can induce cell cycle arrest and apoptosis. For example, certain pyrrole hydrazones were found to cause cell cycle arrest in the S phase and induce apoptosis in human melanoma cells.[3]

Comparative Data: Anticancer Activity of Pyrrole Hydrazone Derivatives

Compound IDR-Group / Structural FeatureCancer Cell LineIC₅₀ (µM)Reference
1C Hydrazone from ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylateSH-4 (Melanoma)44.63 ± 3.51[3]
3e Furan-carbohydrazide with 4-fluorobenzoyl groupA549 (Lung)43.38[9]
Generic Pyrazole-carbohydrazide derivativesA549 (Lung)Active in vitro[8]
Cisplatin Standard DrugA549 (Lung)55.45[9]

Experimental Protocols & Workflows

To ensure reproducibility and validity, the following detailed protocols are provided. The overall workflow is a self-validating system, where each step confirms the success of the previous one before proceeding to biological evaluation.

G A Synthesis of Hydrazone Derivatives B Purification (Recrystallization) A->B C Structural Characterization (FTIR, NMR, Mass Spec) B->C D In Vitro Biological Screening (Antimicrobial/Anticancer Assays) C->D E Data Analysis (MIC / IC50 Determination) D->E F SAR Correlation & In Silico Modeling (Molecular Docking) E->F

Caption: Comprehensive Experimental and Analytical Workflow.

General Protocol for Synthesis of (E)-N'-Substituted-benzylidene-1-methyl-1H-pyrrole-2-carbohydrazide Derivatives

Causality: This protocol uses a catalytic amount of glacial acetic acid to protonate the aldehyde's carbonyl oxygen, making the carbon more electrophilic and thus accelerating the nucleophilic attack by the hydrazide nitrogen, driving the condensation reaction forward.

  • Dissolution: Dissolve this compound (1 mmol) in 20 mL of ethanol in a round-bottom flask.

  • Addition of Aldehyde: To this solution, add the desired substituted aromatic aldehyde (1 mmol).

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Reflux: Heat the mixture under reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The precipitated solid product is collected by filtration.

  • Purification: Wash the solid with cold ethanol and then recrystallize from a suitable solvent (e.g., ethanol or methanol) to obtain the pure hydrazone derivative.[2]

  • Characterization: Confirm the structure of the synthesized compound using FTIR, ¹H-NMR, and Mass Spectrometry to ensure purity and structural integrity before biological testing.[1][2]

Protocol for In Vitro Antimicrobial Susceptibility Testing (Serial Dilution Method)

Causality: This method provides a quantitative measure of antimicrobial activity (Minimum Inhibitory Concentration - MIC) by exposing a standard inoculum of microorganisms to serially diluted concentrations of the test compound. This allows for direct comparison of potency between derivatives.[1]

  • Preparation of Stock Solution: Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO) at a concentration of 1 mg/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution with appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to obtain a range of concentrations (e.g., 100 µg/mL down to 0.8 µg/mL).[6]

  • Inoculation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and add 10 µL to each well.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Streptomycin) should be run in parallel for comparison.[6]

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or 48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a reliable measure of cytotoxicity.[9]

  • Cell Seeding: Seed cancer cells (e.g., A549) into a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted in culture medium) for 48 hours. Ensure the final DMSO concentration is non-toxic (e.g., <0.1%).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation of IC₅₀: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) is determined by plotting a dose-response curve.[9]

Conclusion and Future Outlook

The this compound scaffold is a highly tractable platform for developing novel therapeutic agents. The structure-activity relationships discussed in this guide demonstrate clear patterns:

  • For Antimicrobial Activity: The introduction of electron-withdrawing groups, particularly halogens, on the benzylidene ring is a promising strategy for enhancing potency.

  • For Anticancer Activity: Modulating lipophilicity and targeting key enzymes like topoisomerase II are critical. The hydrazone linkage is crucial for the pharmacophore.

Future research should focus on expanding the diversity of the aldehyde library, exploring heterocyclic aldehydes, and performing co-crystallization studies with target enzymes to validate docking predictions. This will enable the rational design of next-generation derivatives with improved potency and selectivity, paving the way for potential clinical candidates.

References

A Comparative Spectroscopic Guide to 1-Methyl-1H-pyrrole-2-carbohydrazide and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the spectroscopic data of 1-methyl-1H-pyrrole-2-carbohydrazide and its structurally related analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of ¹H NMR, ¹³C NMR, and IR spectroscopy to facilitate the structural elucidation and characterization of this important class of heterocyclic compounds. By understanding the influence of structural modifications on the spectroscopic signatures, researchers can gain deeper insights into the molecular architecture of novel pyrrole derivatives.

Introduction

Pyrrole-2-carbohydrazides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties. The introduction of a methyl group at the N-1 position of the pyrrole ring, as in this compound, can significantly alter the compound's electronic properties, conformation, and, consequently, its biological activity and spectroscopic characteristics. This guide will first predict the spectroscopic features of this compound based on established principles and data from its analogs. Subsequently, a detailed comparison with the experimental data of key analogs will be presented to highlight the spectroscopic markers associated with the N-methylated pyrrole ring and the carbohydrazide moiety.

Predicted Spectroscopic Data of this compound

Predicted ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): ~7.0-7.2 (m, 1H, H5), ~6.8-7.0 (m, 1H, H3), ~6.1-6.3 (m, 1H, H4), ~9.5 (br s, 1H, NH), ~4.5 (br s, 2H, NH₂), ~3.8 (s, 3H, N-CH₃).

Predicted ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): ~165 (C=O), ~130 (C2), ~125 (C5), ~115 (C3), ~108 (C4), ~36 (N-CH₃).

Predicted IR (KBr) ν (cm⁻¹): ~3300-3400 (N-H stretching, NH₂), ~3100 (C-H stretching, aromatic), ~1640 (C=O stretching, Amide I), ~1600 (N-H bending, Amide II).

Comparative Spectroscopic Analysis

To substantiate the predicted data and provide a framework for the characterization of related compounds, we will now examine the experimental spectroscopic data of key analogs.

The Effect of N-Methylation: 1H-Pyrrole-2-carbohydrazide vs. This compound

The primary structural difference between these two compounds is the presence of a methyl group on the pyrrole nitrogen. This substitution has a predictable effect on the NMR spectra.

  • ¹H NMR: In 1H-pyrrole-2-carbohydrazide, a broad signal corresponding to the N-H proton of the pyrrole ring is expected, typically downfield. The absence of this signal and the appearance of a sharp singlet around 3.8 ppm integrating to three protons is a clear indicator of N-methylation.

  • ¹³C NMR: The N-methyl group will introduce a new signal in the aliphatic region of the ¹³C NMR spectrum, typically around 36 ppm.

The Carbohydrazide Moiety: Signature Signals

The carbohydrazide functional group (-CONHNH₂) gives rise to characteristic signals in both NMR and IR spectra.

  • ¹H NMR: The two protons of the terminal NH₂ group typically appear as a broad singlet, while the proton of the secondary amide (NH) also presents as a broad singlet, often further downfield. These signals can be confirmed by D₂O exchange, where they will disappear from the spectrum.

  • IR Spectroscopy: The IR spectrum of a carbohydrazide is characterized by strong N-H stretching vibrations in the 3300-3400 cm⁻¹ region and a strong carbonyl (C=O) absorption band (Amide I) around 1640 cm⁻¹. An N-H bending vibration (Amide II) is also typically observed around 1600 cm⁻¹.

Analogs with Substitutions on the Carbohydrazide Moiety: Schiff Base Derivatives

The formation of Schiff bases from 1H-pyrrole-2-carbohydrazide by condensation with aldehydes introduces an imine (-N=CH-) linkage. This modification significantly alters the spectroscopic data.

  • ¹H NMR: The most notable change is the appearance of a new singlet in the 8.0-9.0 ppm region, corresponding to the imine proton (-N=CH-). The signals for the NH₂ group of the carbohydrazide will be absent.

  • ¹³C NMR: A new signal for the imine carbon will be observed in the 140-160 ppm range.

  • IR Spectroscopy: The C=N stretching vibration of the imine group will appear in the 1600-1650 cm⁻¹ region.

Experimental Protocols

General Procedure for NMR Sample Preparation
  • Weigh 5-10 mg of the compound for ¹H NMR or 20-30 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

General Procedure for FT-IR Sample Preparation (KBr Pellet)
  • Grind 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a small amount of the powder into a pellet-forming die.

  • Press the powder under high pressure to form a transparent or translucent pellet.

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Data Summary

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Key IR Signals (ν, cm⁻¹)
This compound (Predicted) ~3.8 (s, 3H, N-CH₃)~36 (N-CH₃), ~165 (C=O)~3350 (N-H), ~1640 (C=O)
1H-Pyrrole-2-carbohydrazide N-H (pyrrole) presentN-CH₃ absent~3400 (N-H, pyrrole)
Schiff Base Analog (e.g., (E)-N'-benzylidene-1H-pyrrole-2-carbohydrazide) ~8.5 (s, 1H, N=CH)~145 (N=CH)~1620 (C=N)

Visualizations

Chemical Structures

Caption: Chemical structures of the target compound and its key analogs.

Experimental Workflow for Spectroscopic Analysis

G compound Pyrrole Derivative (Solid Sample) nmr_sample Dissolve in Deuterated Solvent compound->nmr_sample ir_sample Prepare KBr Pellet compound->ir_sample nmr_acq NMR Spectrometer (¹H & ¹³C Acquisition) nmr_sample->nmr_acq ir_acq FT-IR Spectrometer (Acquisition) ir_sample->ir_acq nmr_data NMR Spectra (Chemical Shifts, Coupling, Integration) nmr_acq->nmr_data ir_data IR Spectrum (Vibrational Frequencies) ir_acq->ir_data analysis Structural Elucidation & Comparative Analysis nmr_data->analysis ir_data->analysis

Caption: A typical workflow for the spectroscopic analysis of pyrrole derivatives.

Conclusion

The spectroscopic characterization of this compound and its analogs provides a clear illustration of structure-spectra correlations. The N-methylation of the pyrrole ring is readily identified by the appearance of a characteristic singlet in the ¹H NMR spectrum and a new signal in the aliphatic region of the ¹³C NMR spectrum. The carbohydrazide moiety and its derivatives, such as Schiff bases, also exhibit distinct spectroscopic signatures that are invaluable for structural confirmation. By leveraging the comparative data and experimental protocols presented in this guide, researchers can confidently characterize novel pyrrole-2-carbohydrazide derivatives and accelerate their drug discovery and development efforts.

A Comparative Guide to the Drug-Likeness of 1-methyl-1H-pyrrole-2-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the adage "potency is not everything" has never been more resonant. The journey of a promising hit compound to a clinically effective drug is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition. This guide provides a comprehensive framework for evaluating the "drug-likeness" of a novel class of compounds: 1-methyl-1H-pyrrole-2-carbohydrazide derivatives. These scaffolds are of growing interest due to the diverse biological activities exhibited by pyrrole and carbohydrazide moieties, including antimicrobial and anticancer properties.[1][2]

This document is intended for researchers, medicinal chemists, and drug development professionals. It will provide an in-depth comparison of the drug-likeness profile of a hypothetical series of this compound derivatives against established drugs: Isoniazid , a cornerstone antitubercular agent containing a hydrazide group[3][4][5]; Vorinostat , a histone deacetylase inhibitor with a hydroxamic acid moiety[6][7][8][9]; and Linezolid , an oxazolidinone antibiotic.[10][11][12][13]

For the purpose of this illustrative guide, we will be working with a hypothetical dataset for three this compound derivatives (NSC-001, NSC-002, and NSC-003) to demonstrate the evaluation process. This approach allows for a realistic presentation of how experimental and computational data are integrated to make informed decisions in a drug discovery program.

The Imperative of Early Drug-Likeness Assessment

The concept of drug-likeness is a qualitative assessment of a compound's potential to be an orally active drug in humans. It is primarily governed by a molecule's physicochemical properties, which in turn dictate its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Early and judicious evaluation of these properties can significantly de-risk a drug discovery project, saving invaluable time and resources.

The core of this evaluation rests on a combination of computational modeling and robust experimental assays. Computational tools provide rapid, high-throughput screening of virtual libraries, while experimental assays offer the "ground truth" of a compound's behavior in biological systems.

In Silico Evaluation: The First Filter

Computational, or in silico, methods serve as the initial gatekeeper in the assessment of drug-likeness. They are built upon established principles that correlate molecular properties with pharmacokinetic behavior.

Lipinski's Rule of Five and Veber's Rule

Two of the most widely recognized guidelines are Lipinski's Rule of Five and Veber's Rule. These rules are not rigid laws but rather empirical observations from the analysis of successful oral drugs.

  • Lipinski's Rule of Five predicts poor oral absorption or permeation when a compound violates more than one of the following criteria:

    • Molecular weight (MW) ≤ 500 Daltons

    • Logarithm of the octanol-water partition coefficient (logP) ≤ 5

    • Hydrogen bond donors (HBD) ≤ 5

    • Hydrogen bond acceptors (HBA) ≤ 10

  • Veber's Rule adds further refinement by considering molecular flexibility and polarity:

    • Rotatable bonds (RB) ≤ 10

    • Topological polar surface area (TPSA) ≤ 140 Ų

The following diagram illustrates the workflow for the initial in silico screening of our hypothetical derivatives.

cluster_0 In Silico Drug-Likeness Workflow Compound_Library This compound Derivatives (NSC-001, -002, -003) Calculate_Properties Calculate Physicochemical Properties (MW, logP, HBD, HBA, TPSA, RB) Compound_Library->Calculate_Properties Apply_Rules Apply Lipinski's & Veber's Rules Calculate_Properties->Apply_Rules Prioritize_Candidates Prioritize Candidates for Experimental Validation Apply_Rules->Prioritize_Candidates

Caption: In silico screening workflow for drug-likeness.

Comparative Analysis of Physicochemical Properties

The table below compares the calculated physicochemical properties of our hypothetical derivatives with the selected comparator drugs.

CompoundMolecular Weight ( g/mol )logPHBDHBATPSA (Ų)Rotatable BondsLipinski Violations
NSC-001 250.281.82475.430
NSC-002 320.352.52585.140
NSC-003 410.453.23698.750
Isoniazid 137.14-0.72367.810
Vorinostat 264.321.33378.570
Linezolid 337.350.71571.140

From this in silico analysis, our hypothetical derivatives (NSC-001, NSC-002, and NSC-003) all exhibit favorable physicochemical profiles with no violations of Lipinski's Rule of Five. Their properties are within the ranges of the approved drugs, suggesting they are good candidates for further experimental evaluation.

Experimental Verification: From Prediction to Reality

While computational models are invaluable for initial screening, experimental data is essential for a definitive assessment of a compound's drug-likeness. The following assays are fundamental to characterizing the ADME properties of a new chemical entity.

Aqueous Solubility

Poor aqueous solubility is a major hurdle for oral drug absorption. The kinetic solubility assay is a high-throughput method to assess this property.

Experimental Protocol: Kinetic Solubility Assay [14][15][16][17][18]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: Serially dilute the stock solution in DMSO to create a concentration range (e.g., 10 mM to 0.1 mM).

  • Addition to Buffer: Add a small volume (e.g., 2 µL) of each DMSO stock concentration to a 96-well plate containing phosphate-buffered saline (PBS), pH 7.4. The final DMSO concentration should be kept low (e.g., ≤1%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at room temperature with shaking for a defined period (e.g., 2 hours) to allow for precipitation of the compound.

  • Filtration: Filter the samples through a filter plate to remove any precipitated compound.

  • Quantification: Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

Membrane Permeability

The ability of a compound to cross biological membranes, such as the intestinal epithelium, is critical for its absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that models passive diffusion.[19][20][21][22][23]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA) [19][20][21][22][23]

  • Membrane Coating: Coat a 96-well filter plate (donor plate) with a solution of a lipid (e.g., 1% lecithin in dodecane) to form an artificial membrane.

  • Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with buffer (PBS, pH 7.4).

  • Donor Plate Preparation: Add the test compound solution (e.g., 10 µM in PBS with a low percentage of DMSO) to the wells of the donor plate.

  • Incubation: Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature for a set time (e.g., 5 hours).

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: Calculate the permeability coefficient (Pe) using the following equation: Pe = [-(1/Area * Time * Vd)] * ln(1 - [C]acceptor / [C]equilibrium)

The following diagram illustrates the PAMPA workflow.

cluster_1 PAMPA Workflow Prepare_Plates Prepare Donor and Acceptor Plates Coat_Membrane Coat Donor Plate with Artificial Membrane Prepare_Plates->Coat_Membrane Add_Compound Add Test Compound to Donor Plate Coat_Membrane->Add_Compound Incubate Incubate 'Sandwich' Add_Compound->Incubate Quantify Quantify Compound in Donor and Acceptor Wells Incubate->Quantify Calculate_Permeability Calculate Permeability Coefficient (Pe) Quantify->Calculate_Permeability

Caption: Parallel Artificial Membrane Permeability Assay workflow.

Metabolic Stability

The liver is the primary site of drug metabolism, and a compound's susceptibility to metabolism by liver enzymes, particularly cytochrome P450s (CYPs), will determine its half-life and bioavailability. The microsomal stability assay is a common in vitro method to assess this.[24][25][26][27][28]

Experimental Protocol: Microsomal Stability Assay [24][25][26][27][28]

  • Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (human or other species), a NADPH-regenerating system, and buffer (e.g., phosphate buffer, pH 7.4).

  • Compound Addition: Add the test compound (e.g., 1 µM final concentration) to the incubation mixture.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH-regenerating system and incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression will give the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

    • t½ = 0.693 / k

    • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)

Comparative Experimental Data

The following table summarizes the hypothetical experimental data for our this compound derivatives in comparison to the known values for our selected drugs.

CompoundKinetic Solubility (µM) at pH 7.4PAMPA Permeability (Pe) (10⁻⁶ cm/s)Microsomal Stability (t½, min) (Human Liver Microsomes)
NSC-001 1508.545
NSC-002 8512.275
NSC-003 4015.8>120
Isoniazid >10005.230-180 (polymorphic)
Vorinostat 606.125
Linezolid 3009.8>120

Interpretation and Path Forward

The integrated analysis of both the in silico and experimental data provides a holistic view of the drug-likeness of our hypothetical this compound derivatives.

  • NSC-001 shows good solubility and permeability, with moderate metabolic stability. This compound represents a good starting point for further optimization.

  • NSC-002 displays a balanced profile with good permeability and improved metabolic stability compared to NSC-001, although with slightly lower solubility.

  • NSC-003 exhibits excellent metabolic stability and high permeability, but its lower solubility could be a potential issue for oral absorption.

Compared to the approved drugs, our derivatives show promising properties. For instance, NSC-002 and NSC-003 have better metabolic stability than Vorinostat and potentially Isoniazid (depending on the patient's metabolic phenotype). Their permeability is also in a favorable range, comparable to or better than the comparators.

The following diagram illustrates the decision-making process based on the integrated drug-likeness evaluation.

cluster_2 Decision-Making Workflow Integrated_Data Integrated In Silico and Experimental Data Favorable_Profile Favorable Profile (e.g., NSC-002) Integrated_Data->Favorable_Profile Mixed_Profile Mixed Profile (e.g., NSC-001, NSC-003) Integrated_Data->Mixed_Profile Poor_Profile Poor Profile Integrated_Data->Poor_Profile Advance_to_In_Vivo Advance to In Vivo Pharmacokinetic Studies Favorable_Profile->Advance_to_In_Vivo Optimize_Structure Structure-Property Relationship Studies (e.g., improve solubility of NSC-003) Mixed_Profile->Optimize_Structure Deprioritize Deprioritize or Terminate Poor_Profile->Deprioritize

Caption: Decision-making based on drug-likeness assessment.

Conclusion

The evaluation of drug-likeness is a multi-faceted process that is critical for the successful progression of a drug discovery project. The this compound scaffold, as illustrated by our hypothetical derivatives, presents a promising starting point for the development of new therapeutic agents. The combination of early in silico profiling with targeted experimental validation of key ADME properties—solubility, permeability, and metabolic stability—provides a robust framework for identifying and prioritizing candidates with a higher probability of success in clinical development. The path forward for this chemical series would involve further optimization of the lead compounds, guided by the structure-property relationships uncovered in this initial assessment, to fine-tune their drug-like properties and enhance their therapeutic potential.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-methyl-1H-pyrrole-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and chemical synthesis fields, our work inherently generates chemical waste. The responsible management of this waste is not merely a regulatory hurdle; it is a cornerstone of a safe, ethical, and sustainable laboratory environment. This guide provides a detailed protocol for the proper disposal of 1-methyl-1H-pyrrole-2-carbohydrazide (CAS No. 113398-02-0), a heterocyclic compound whose disposal requires careful consideration due to its chemical structure and potential hazards.

The guidance herein is synthesized from an analysis of related chemical structures, general regulatory principles, and best practices in laboratory safety. It is designed to empower you, the scientist, to manage this waste stream with confidence and precision, ensuring the safety of yourself, your colleagues, and the environment.

Hazard Identification and Risk Assessment

The carbohydrazide moiety (-CONHNH₂) is a derivative of hydrazine, suggesting potential for reactivity and toxicity.[4][5] Compounds in this class can be skin and respiratory irritants and are often harmful if ingested.[1][6] Furthermore, the German Water Hazard Class (WGK) for this compound is listed as 3, indicating it is highly hazardous to water, making environmental containment a top priority.

Based on this analysis, the following hazards should be assumed for this compound:

Hazard CategoryDescription and RationaleSupporting Sources
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled. This is inferred from the GHS classifications for the parent compound, 1H-pyrrole-2-carbohydrazide (H302, H312, H332).[2][3] The hydrazide functional group is a known toxicophore.[2][3]
Skin & Eye Irritation Causes skin irritation and serious eye irritation. This is also based on the profile of the parent compound (H315, H319).[2][7] Direct contact with the solid or solutions should be avoided.[2][7]
Reactivity Combustible solid. Potential for reactivity with strong oxidizing agents. The product is classified under Storage Class 11 (Combustible Solids). Carbohydrazides, in general, should be kept away from oxidizing agents to prevent ignition or violent reaction.[1][1]
Environmental Hazard Highly hazardous to water (WGK 3). Toxic to aquatic life. This classification necessitates that the compound and its containers are prevented from entering drains or waterways.[8][8]

Essential Personal Protective Equipment (PPE)

Given the identified hazards, the following minimum PPE must be worn when handling this compound in any form, including its waste:

  • Eye Protection: Chemical safety goggles or a face shield where splashing is possible.[9][10]

  • Hand Protection: Nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.[8][9]

  • Body Protection: A standard laboratory coat. For larger quantities or spill cleanup, a chemically resistant apron or coveralls may be necessary.[9]

  • Respiratory Protection: Handling of the solid powder should be performed in a certified chemical fume hood to avoid inhalation of dust.[7] If a fume hood is not available, a NIOSH-approved respirator with particulate filters is required.[9]

Core Disposal Protocol: A Step-by-Step Guide

Disposal must be treated as a formal laboratory procedure. The overarching principle is that this compound must be disposed of as hazardous chemical waste through a licensed environmental services provider.[11] It must not be disposed of in the normal trash or flushed down the sanitary sewer.[6][11]

Step 1: Waste Generation and Segregation

  • Action: At the point of generation, immediately designate any material contaminated with this compound as hazardous waste. This includes unreacted starting material, contaminated labware (e.g., weighing boats, spatulas), and contaminated consumables (e.g., gloves, paper towels).

  • Causality: Immediate segregation prevents cross-contamination of other waste streams and accidental exposure. Segregating from incompatible materials like strong acids or oxidizers is a critical safety measure to prevent unintended reactions within the waste container.[12]

Step 2: Waste Container Selection and Labeling

  • Action: Select a dedicated, sealable waste container made of a compatible material (e.g., a high-density polyethylene (HDPE) bottle or drum). The container must be in good condition, free of leaks or cracks.[12][13]

  • Labeling: Affix a "Hazardous Waste" label to the container before adding any waste. Fill out the label completely and legibly, including:

    • The full chemical name: "this compound"

    • CAS Number: "113398-02-0"

    • Approximate concentration and composition of the waste.

    • The words "Hazardous Waste."

    • Relevant hazard warnings (e.g., "Toxic," "Irritant").

    • The date the first waste was added.

  • Causality: Proper labeling is a legal requirement under EPA's Resource Conservation and Recovery Act (RCRA) and is essential for safe handling, storage, and final disposal by your institution's Environmental Health and Safety (EHS) office and the ultimate disposal facility.[13][14]

Step 3: Accumulation of Waste

  • Action: Collect all waste materials contaminated with the compound in the designated, labeled container.

  • For Solid Waste: Place contaminated solids directly into the container.

  • For Contaminated Sharps: Needles or other sharps must first be placed in a designated sharps container, which is then placed in the hazardous waste container.

  • For Rinsate: When decontaminating glassware, perform a triple rinse with a suitable solvent (e.g., methanol or acetone). The first two rinses must be collected as hazardous waste in the same container.[13] The third rinse may, depending on institutional policy, be considered non-hazardous, but the most conservative approach is to collect all rinsates.

  • Causality: Collecting rinsate is critical because even trace amounts of the compound can render the solvent hazardous. The triple-rinse procedure is a standard practice for ensuring glassware is sufficiently decontaminated.[13][14]

Step 4: Storage of Waste Container

  • Action: Keep the waste container securely sealed at all times, except when adding waste.[12] Store the container in a designated satellite accumulation area within your laboratory. This area should be under the control of the operator, away from ignition sources, and segregated from incompatible materials.

  • Causality: A closed container prevents the release of vapors or dust into the laboratory environment. Proper storage location minimizes the risk of fire, reaction, and accidental spills.

Step 5: Arranging for Final Disposal

  • Action: Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (often 90-180 days), contact your organization's EHS or Safety Department to arrange for a pickup.

  • Causality: EHS professionals are trained to handle, transport, and consolidate hazardous waste according to strict federal and state regulations, ensuring it is sent to a permitted Treatment, Storage, and Disposal Facility (TSDF).[11][15]

Disposal Decision Workflow

The following diagram outlines the logical flow for managing waste containing this compound.

DisposalWorkflow Start Waste Generation (e.g., unreacted solid, contaminated gloves, rinsate from glassware) Is_Sharps Is the waste a contaminated sharp? Start->Is_Sharps Sharps_Container Place in designated sharps container. Is_Sharps->Sharps_Container Yes Waste_Container Select & Label a compatible Hazardous Waste Container. Is_Sharps->Waste_Container No Sharps_Container->Waste_Container Add_Waste Place waste into Hazardous Waste Container. Waste_Container->Add_Waste Seal_Store Seal container and store in Satellite Accumulation Area. Add_Waste->Seal_Store Is_Full Is container full or max time reached? Seal_Store->Is_Full Is_Full->Add_Waste No Contact_EHS Contact EHS for pickup and final disposal. Is_Full->Contact_EHS Yes End Disposal Complete Contact_EHS->End

Caption: Workflow for the safe disposal of this compound.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 1-methyl-1H-pyrrole-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and personal protective equipment (PPE) guidelines for the handling of 1-methyl-1H-pyrrole-2-carbohydrazide (CAS No. 113398-02-0). As specific toxicological data for this compound is limited, this guide is built upon a conservative risk assessment, analyzing the known hazards of its core chemical structures: the pyrrole ring and the carbohydrazide functional group, as well as data from closely related analogs. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Identification and Risk Assessment

This compound is a combustible solid organic compound.[1] A thorough risk assessment must consider the hazards associated with its constituent parts and available data on analogous structures.

  • Carbohydrazide Moiety: The parent compound, carbohydrazide, is known to be harmful if swallowed and irritating to the eyes, skin, and respiratory system.[2][3][4] It may cause an allergic skin reaction and presents an explosion hazard upon heating.[2][5] As a class, hydrazides are analogues of hydrazine, a well-documented toxic and potentially carcinogenic substance, which underscores the need for cautious handling.[3][6][7][8]

  • Pyrrole Moiety: The pyrrole ring system is found in compounds that can be toxic if swallowed, harmful if inhaled, and capable of causing serious eye damage.[9][10][11]

  • Analog Data: Crucial safety information can be inferred from close structural analogs.

    • 1H-pyrrole-2-carbohydrazide (the non-methylated parent) is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled (H302/H312/H332).[12]

    • 4-Chloro-1-methyl-1H-pyrrole-2-carbohydrazide is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[13]

Based on this composite analysis, this compound should be handled as a substance that is potentially harmful via ingestion, dermal contact, and inhalation, and is an irritant to the skin, eyes, and respiratory tract. The solid form also presents a potential dust explosion hazard.[4]

The Hierarchy of Controls: Your First Line of Defense

Before detailing PPE, it is imperative to emphasize the hierarchy of controls. PPE is the last line of defense. The primary methods for exposure prevention are engineering and administrative controls.

  • Engineering Control: All handling of this compound, especially when in its powdered form, must be conducted within a certified chemical fume hood.[7][9] This is the most critical step to prevent inhalation of airborne particulates. The laboratory must also be equipped with an easily accessible and certified emergency eyewash station and safety shower.[8][13][14]

  • Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for this chemical. Ensure all personnel are trained on the specific hazards and handling procedures outlined in the SOP and this guide.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is required to provide comprehensive protection.

Hand Protection: The Primary Contact Barrier
  • Glove Type: Nitrile gloves are the recommended minimum for splash protection. They provide good resistance against a broad range of chemicals. Avoid latex gloves, as they offer inferior chemical protection. For prolonged handling or when working with larger quantities, consider using heavy-duty nitrile or butyl rubber gloves.[7][14]

  • Gloving Practice: Double-gloving is strongly recommended to protect against undetected pinholes and to allow for safe removal of the outer glove if contamination occurs. Always use powder-free gloves to prevent aerosolization of the chemical.[15] Inspect gloves for any signs of degradation or damage before and during use.

  • Glove Removal: Use proper technique to remove gloves, avoiding contact between the contaminated outer surface and bare skin. Dispose of used gloves immediately in a designated hazardous waste container.[16]

Eye and Face Protection: Shielding from Splashes and Dust
  • Minimum Requirement: ANSI Z87.1-compliant, indirectly-vented chemical splash goggles are mandatory at all times when the chemical is being handled, even inside a fume hood.[7]

  • Enhanced Protection: When there is a significant risk of splashing (e.g., transferring solutions, sonicating, or heating), a full-face shield must be worn in addition to chemical splash goggles.[7][8]

Body Protection: Preventing Dermal Absorption
  • Lab Coat: A flame-resistant lab coat or a 100% cotton lab coat is required due to the compound's classification as a combustible solid.[1][7][8] The lab coat should have a high collar, long sleeves, and snug-fitting cuffs.

  • Apron/Gown: For procedures with a high splash potential, a chemical-resistant apron or a disposable, solid-front gown made of a material like polyethylene-coated polypropylene should be worn over the lab coat for an additional barrier of protection.[7]

  • Personal Clothing: Full-length pants and fully enclosed, chemical-resistant footwear are mandatory. Open-toed shoes, sandals, or shorts are strictly prohibited in the laboratory.

Respiratory Protection: For Non-Routine and Emergency Situations
  • Routine Handling: If all work is performed within a properly functioning chemical fume hood, respiratory protection is not typically required.

  • Emergency Use: For situations where the fume hood is not available or has failed, or in the event of a significant spill outside of containment, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with a P100 (particulate) filter is required for cleaning up solid spills. If organic vapors are also a concern, a combination organic vapor/P100 cartridge should be used.

  • Program Requirement: Use of respirators requires enrollment in a formal respiratory protection program that includes medical evaluation, training, and annual fit-testing, as mandated by OSHA.[6][8]

Summary of PPE Requirements by Task

For clarity, the following table summarizes the minimum PPE required for common laboratory tasks involving this compound.

TaskEngineering ControlHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing Solid Chemical Fume HoodDouble Nitrile GlovesChemical Splash GogglesFlame-Resistant Lab CoatNot required if in hood
Preparing Solutions Chemical Fume HoodDouble Nitrile GlovesGoggles & Face ShieldFlame-Resistant Lab Coat & Chemical ApronNot required if in hood
Small-Scale Reactions Chemical Fume HoodDouble Nitrile GlovesChemical Splash GogglesFlame-Resistant Lab CoatNot required if in hood
Large Spill Cleanup Evacuate AreaHeavy-Duty Nitrile or Butyl Rubber GlovesGoggles & Face ShieldChemical-Resistant Suit/GownNIOSH-Approved Respirator (P100 Filter)

Procedural Operations and Disposal Plan

Step-by-Step PPE Donning and Doffing Sequence

Correctly putting on and taking off PPE is as important as its selection.

  • Donning (Putting On):

    • Put on inner gloves.

    • Put on lab coat or gown.

    • Put on outer gloves, ensuring the cuffs go over the sleeves of the lab coat.

    • Put on chemical splash goggles.

    • Put on face shield (if required).

  • Doffing (Taking Off): This process is designed to minimize self-contamination.

    • Remove outer gloves, peeling them off so they turn inside-out. Dispose of immediately.

    • Remove face shield and goggles. Clean and store properly.

    • Remove lab coat or gown, rolling it away from the body.

    • Remove inner gloves using the proper technique.

    • Wash hands thoroughly with soap and water.

Decontamination and Disposal
  • Waste Stream: All materials contaminated with this compound, including used gloves, weigh boats, pipette tips, and contaminated wipes, must be treated as hazardous waste.[9][11][16]

  • Collection: Collect all solid and liquid waste in clearly labeled, sealed hazardous waste containers. Never pour this chemical or its solutions down the drain.[9]

  • Contaminated Clothing: If clothing becomes contaminated, remove it immediately while under a safety shower and seek medical attention.[7] Contaminated clothing must be decontaminated or disposed of as hazardous waste.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow start Assess Task: Handling this compound fume_hood Is work performed in a certified chemical fume hood? start->fume_hood no_hood STOP WORK Consult EHS fume_hood->no_hood No task_type What is the scale and form? fume_hood->task_type Yes solid_small Small-Scale Solid (<1g) Weighing, Transfer task_type->solid_small Solid solution_work Solution Work Reactions, Transfers task_type->solution_work Liquid/Solution spill Spill or Emergency Outside Containment task_type->spill Emergency ppe_solid Core PPE: • Double Nitrile Gloves • Goggles • Lab Coat solid_small->ppe_solid ppe_solution Enhanced PPE: • Double Nitrile Gloves • Goggles + Face Shield • Lab Coat + Apron solution_work->ppe_solution ppe_spill Emergency PPE: • Heavy-Duty Gloves • Goggles + Face Shield • Chemical Gown • NIOSH Respirator spill->ppe_spill

Caption: PPE Selection Workflow Diagram

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-1H-pyrrole-2-carbohydrazide
Reactant of Route 2
Reactant of Route 2
1-methyl-1H-pyrrole-2-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.